molecular formula C6H4FNO4S B142115 4-Nitrobenzenesulfonyl fluoride CAS No. 349-96-2

4-Nitrobenzenesulfonyl fluoride

カタログ番号: B142115
CAS番号: 349-96-2
分子量: 205.17 g/mol
InChIキー: HRLAPUHJWRZEIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Nitrobenzenesulfonyl fluoride, also known as this compound, is a useful research compound. Its molecular formula is C6H4FNO4S and its molecular weight is 205.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-nitrobenzenesulfonyl fluoride
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InChI

InChI=1S/C6H4FNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HRLAPUHJWRZEIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188458
Record name 4-Nitrobenzenesulfonyl fluoride
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Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

349-96-2
Record name 4-Nitrobenzenesulfonyl fluoride
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Record name 4-Nitrobenzenesulfonyl fluoride
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Record name 4-Nitrobenzenesulfonyl fluoride
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Record name 4-Nitrobenzenesulfonyl Fluoride
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Foundational & Exploratory

4-Nitrobenzenesulfonyl fluoride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Nitrobenzenesulfonyl Fluoride

Introduction

This compound (4-NBSF), also known as p-nitrobenzenesulfonyl fluoride, is a yellow crystalline organic compound. It belongs to the class of sulfonyl fluorides, which are characterized by a sulfonyl group (-SO₂-) attached to a fluorine atom. This compound serves as a valuable reagent in organic synthesis and chemical biology. Notably, it is utilized as a protein-modifying agent with specificity for tyrosine residues and as a connector in click chemistry for linking small molecules to biomolecules such as proteins and nucleic acids.[1][2][3] The nitro sulfonyl fluoride moiety has also emerged as a significant pharmacophore in the development of new antibiotics, showing activity against multi-drug resistant bacteria.[4][5]

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReferences
CAS Number 349-96-2[1][2][6]
Molecular Formula C₆H₄FNO₄S[2][6]
Molecular Weight 205.16 g/mol [2][6]
Appearance Yellow crystalline powder[1]
Melting Point 76-77 °C[1]
78-80 °C (lit.)[7]
Boiling Point 305.1 °C at 760 mmHg[6]
Density 1.554 g/cm³[6]
Flash Point 138.3 °C[6]
InChI InChI=1S/C6H4FNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H[6][7]
SMILES O=S(F)(c1ccc([N+]=O)cc1)=O[7]

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. The key spectral data are provided below.

Spectrum TypeDataReference
¹H NMR (400MHz, CDCl₃)δ 8.47 (d, J=8.7Hz, 2H, aromatic-H), 8.25 (d, J=8.7Hz, 2H, aromatic-H)[1]
¹³C NMR (100MHz, CDCl₃)δ 151.8 (C), 138.2 (d, J=26.7Hz, C), 130.0 (CH), 124.9 (CH)[1]
¹⁹F NMR (376MHz, CDCl₃)δ 65.1[1]
Infrared (IR) (KBr)3105, 2872, 1951, 1818, 1613, 1540, 1420, 1354, 1314, 1215 cm⁻¹[1]
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺: Calculated: 205.9923, Measured: 205.9918[1]

Reactivity and Applications

This compound is a reactive compound primarily due to the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This reactivity is harnessed in several key applications.

Protein Modification

4-NBSF is known to be a protein-modifying agent that shows specificity for tyrosine residues.[1][2] The sulfonyl fluoride moiety can react with the nucleophilic hydroxyl group of the tyrosine side chain, forming a stable covalent bond. This specificity allows researchers to probe the role and accessibility of tyrosine residues in protein structure and function.

protein_modification_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Analysis NBSF 4-Nitrobenzenesulfonyl Fluoride (4-NBSF) Covalent_Bonding Covalent Modification NBSF->Covalent_Bonding Protein Protein with accessible Tyrosine Protein->Covalent_Bonding Modified_Protein Tyrosine-Modified Protein Covalent_Bonding->Modified_Protein Formation of Sulfonate Ester Analysis Mass Spectrometry Analysis Modified_Protein->Analysis Verification

Caption: Workflow for selective tyrosine modification in proteins using 4-NBSF.

Click Chemistry

The sulfonyl fluoride group can participate in "click chemistry" reactions. It serves as a connector for assembling small molecules with biomolecules like proteins or nucleic acids.[1][3] This approach, often termed SuFEx (Sulfur(VI) Fluoride Exchange) chemistry, provides a complementary method to traditional amide or phosphate-based linkers, offering high stability and efficiency.

Drug Discovery

Aromatic sulfonyl fluorides, particularly those with an ortho-nitro group, have demonstrated significant antibacterial activity.[4][5] They are active against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[4][8] This makes the nitro sulfonyl fluoride scaffold a promising pharmacophore for the development of novel antibiotics.[4]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through a halogen exchange reaction starting from 4-nitrobenzene-1-sulfonyl chloride.[1]

Materials:

  • 4-nitrobenzene-1-sulfonyl chloride (90.2 mmol, 20.0 g)

  • Potassium fluoride (KF) (451 mmol, 26.0 g)

  • 18-crown-6 (4.5 mmol, 1.2 g)

  • Acetonitrile (CH₃CN), 500 mL

  • Ethyl acetate (EtOAc), 600 mL

  • Deionized water (H₂O)

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 500 mL solution of 4-nitrobenzene-1-sulfonyl chloride in acetonitrile, add potassium fluoride and 18-crown-6.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, evaporate the solvent to dryness using a rotary evaporator.

  • Add 600 mL of ethyl acetate to the residue to dissolve the product.

  • Wash the resulting organic solution sequentially with deionized water (3 x 300 mL) and saturated brine (300 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in a vacuum.

  • The final product is obtained as a yellow solid (17.4 g, 94% yield) with a melting point of 76-77 °C.[1]

  • The product can be further characterized by Thin Layer Chromatography (TLC), which shows an Rf value of 0.63 using a hexane/ethyl acetate (6/4) mixture as the eluent.[1]

synthesis_reaction reactant1 4-Nitrobenzenesulfonyl Chloride product 4-Nitrobenzenesulfonyl Fluoride reactant1->product Acetonitrile, RT, 24h reactant2 KF, 18-crown-6 reactant2->product

Caption: Synthesis of 4-NBSF via halogen exchange from its sulfonyl chloride precursor.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.[9]

  • Hazards: It is corrosive and causes severe skin burns and eye damage.[9] The substance reacts violently with water and may liberate toxic gas upon contact.[9]

  • Signal Word: Danger.[9]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical-resistant clothing, and eye/face protection when handling this compound.[9]

  • Handling Precautions: Handle in a well-ventilated area or fume hood. Avoid breathing in dust, fumes, or vapors. Ensure skin and eyes do not come into contact with the chemical. Wash hands thoroughly after handling.[9]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical attention.[9]

    • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[9]

    • Inhalation: Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]

  • Storage: Store in a secure, locked-up location, away from incompatible materials like water.[9]

References

An In-depth Technical Guide to 4-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Nitrobenzenesulfonyl fluoride (NBSF), a valuable tool in chemical biology and drug discovery. The document details its chemical and physical properties, synthesis, and applications, with a particular focus on its role as a covalent modifier of proteins.

Core Properties of this compound

This compound is a yellow crystalline powder at room temperature.[1] Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 349-96-2[1][2][3][4]
Molecular Formula C₆H₄FNO₄S[1][2][3]
Molecular Weight 205.16 g/mol [1][3][4]
Synonyms p-Nitrobenzenesulfonyl fluoride, 4-NBSF[2][3]
InChI Key HRLAPUHJWRZEIC-UHFFFAOYSA-N[4]
SMILES O=S(F)(c1ccc(cc1)--INVALID-LINK--=O)=O[4]

Table 2: Physicochemical Properties

PropertyValue
Appearance Yellow crystalline powder[1]
Melting Point 78-80 °C[4]
Boiling Point 305.1 °C at 760 mmHg[2]
Density 1.554 g/cm³[2]
Flash Point 138.3 °C[2]
Refractive Index 1.544[2]
Vapor Pressure 0.00151 mmHg at 25°C[2]

Synthesis of this compound

A common and effective method for synthesizing this compound is through the fluorination of 4-nitrobenzene-1-sulfonyl chloride. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 4-Nitrobenzene-1-sulfonyl Chloride

This protocol outlines a general procedure for the synthesis of this compound.[1]

Materials:

  • 4-nitrobenzene-1-sulfonyl chloride (90.2 mmol)

  • Potassium fluoride (KF, 451 mmol)[1]

  • 18-crown-6 (4.5 mmol)[1]

  • Acetonitrile (CH₃CN, 500 mL)[1]

  • Ethyl acetate (EtOAc, 600 mL)[1]

  • Deionized water (H₂O)

  • Saturated brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 500 mL solution of 4-nitrobenzene-1-sulfonyl chloride in acetonitrile, add potassium fluoride and 18-crown-6.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Evaporate the solvent to dryness using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic solution sequentially with deionized water (3 x 300 mL) and saturated brine (300 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate it in a vacuum to yield this compound as a yellow solid.[1]

Workflow Diagram:

G start Start: 4-nitrobenzene-1-sulfonyl chloride in Acetonitrile reagents Add Potassium Fluoride and 18-crown-6 start->reagents stir Stir at Room Temperature for 24h reagents->stir evaporate Evaporate Solvent stir->evaporate dissolve Dissolve in Ethyl Acetate evaporate->dissolve wash Wash with Water and Brine dissolve->wash dry Dry with Sodium Sulfate wash->dry concentrate Filter and Concentrate dry->concentrate end End: this compound concentrate->end

Caption: Synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable reagent in chemical biology and drug development, primarily utilized as a protein modifying agent. Its sulfonyl fluoride moiety acts as a reactive "warhead" that can form covalent bonds with specific amino acid residues within proteins.[5]

Covalent Modification of Tyrosine Residues

NBSF is particularly noted for its specificity towards modifying tyrosine residues in proteins.[3][6] The electrophilic sulfur atom of the sulfonyl fluoride is susceptible to nucleophilic attack by the hydroxyl group of the tyrosine side chain. This reaction results in the formation of a stable sulfonate ester linkage, effectively and irreversibly modifying the protein.

Mechanism of Tyrosine Modification:

G cluster_reactants Reactants cluster_product Product NBSF This compound Modified_Tyrosine Covalently Modified Tyrosine NBSF->Modified_Tyrosine Sulfonyl Fluoride Exchange (SuFEx) Tyrosine Tyrosine Residue Tyrosine->Modified_Tyrosine

Caption: Covalent modification of tyrosine by NBSF.

This targeted modification is a powerful tool for:

  • Enzyme Inhibition: By modifying a critical tyrosine residue in an enzyme's active site, NBSF and its derivatives can act as irreversible inhibitors.[6]

  • Target Identification and Validation: Sulfonyl fluoride probes are used to identify and validate drug targets by covalently labeling proteins in complex biological samples.[6][7]

  • Chemical Proteomics: These probes enable the enrichment and identification of target proteins from cell lysates.[7]

Role in Drug Discovery

The sulfonyl fluoride moiety is considered a "privileged warhead" in medicinal chemistry.[5] Its reactivity can be tuned by modifying the aromatic ring, allowing for the development of highly specific covalent inhibitors. Aromatic sulfonyl fluorides with a nitro group have shown remarkable antibacterial activity, highlighting their potential in developing new antibiotics.[8][9]

Signaling Pathway Inhibition (Conceptual):

The covalent modification of a key protein, such as a kinase, by a sulfonyl fluoride inhibitor can block downstream signaling events.

G Signal Upstream Signal Kinase Target Kinase (e.g., with active site Tyrosine) Signal->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Blocked X Kinase->Blocked Downstream Downstream Signaling Substrate->Downstream Inhibitor Sulfonyl Fluoride Inhibitor Inhibitor->Kinase Blocked->Substrate

Caption: Inhibition of a signaling pathway by a sulfonyl fluoride.

Experimental Protocol: Protein Modification

The following is a generalized protocol for the covalent modification of a protein with this compound. Specific conditions such as concentration, temperature, and incubation time will need to be optimized for the particular protein of interest.

Materials:

  • Purified protein of interest containing accessible tyrosine residues.

  • This compound (NBSF).

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Quenching reagent (e.g., a primary amine like Tris or glycine).

  • Analytical tools for confirming modification (e.g., mass spectrometry, SDS-PAGE).

Procedure:

  • Prepare a stock solution of NBSF in an appropriate organic solvent (e.g., DMSO).

  • Dilute the protein to the desired concentration in the reaction buffer.

  • Add the NBSF stock solution to the protein solution to achieve the desired final concentration.

  • Incubate the reaction mixture at a controlled temperature for a specific duration.

  • Quench the reaction by adding an excess of the quenching reagent.

  • Analyze the reaction products to confirm covalent modification and determine the extent of labeling.

Experimental Workflow:

G start Start: Purified Protein mix Mix Protein and NBSF start->mix prepare_nbsf Prepare NBSF Stock Solution prepare_nbsf->mix incubate Incubate mix->incubate quench Quench Reaction incubate->quench analyze Analyze Modified Protein (e.g., Mass Spec) quench->analyze end End: Characterized Modified Protein analyze->end

Caption: Workflow for protein modification with NBSF.

This guide provides foundational knowledge on this compound, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of chemical probes is paramount. 4-Nitrobenzenesulfonyl fluoride (NBSF) is a highly reactive electrophilic compound utilized as a chemical probe for the modification of proteins.[1] This guide provides a detailed examination of its core mechanism of action, supported by quantitative data from related compounds, experimental protocols, and visualizations of the underlying chemical processes.

Core Mechanism of Action: Covalent Modification of Tyrosine Residues

The primary mechanism of action for this compound is the covalent modification of amino acid residues within proteins. It is particularly recognized as a tyrosine-specific modifying agent, employed to identify and characterize reactive and functionally significant tyrosine residues.[1] The sulfonyl fluoride (-SO₂F) moiety serves as an electrophilic "warhead" that reacts with nucleophilic amino acid side chains. This reaction falls under the category of Sulfur(VI) Fluoride Exchange (SuFEx), a type of click chemistry.[2][3]

While highly reactive with tyrosine, the sulfonyl fluoride group can also react with other nucleophilic residues such as serine, lysine, threonine, cysteine, and histidine, depending on the local protein microenvironment and residue accessibility.[1][4][5] The reaction results in the formation of a stable covalent bond between the benzenesulfonyl group and the amino acid, leading to irreversible inhibition or modification of the target protein's function.

The specificity for tyrosine is attributed to the reactivity of the phenolic hydroxyl group of the tyrosine side chain. The reaction is a nucleophilic attack by the tyrosine hydroxyl group on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a sulfonate ester linkage.

NBSF Tyrosine Modification cluster_reactants Reactants cluster_product Product NBSF This compound Reaction Nucleophilic Attack NBSF->Reaction Electrophile Tyrosine Tyrosine Residue (in Protein) Tyrosine->Reaction Nucleophile Modified_Protein Covalently Modified Protein (Sulfonate Ester Linkage) Reaction->Modified_Protein Forms Covalent Bond

Figure 1: Covalent modification of a tyrosine residue by 4-NBSF.

Target Profile

This compound has been successfully employed to modify tyrosine residues across a diverse range of proteins, demonstrating its utility in mapping functional sites. Examples of proteins targeted by NBSF include:

  • DNase[1]

  • Estradiol 17β-dehydrogenase[1]

  • Glucocorticoid receptor[1]

  • Placental taurine transporter[1]

  • H+ pump[1]

  • Histones[1]

  • Dopamine receptors[1]

  • Avidin and Streptavidin[1]

  • Glutathione Transferases (GSTs)[6][7]

  • mRNA-decapping scavenger enzyme (DcpS)[8]

Quantitative Data on Sulfonyl Fluoride Inhibitors

Compound ClassTarget EnzymeIC₅₀ (µM)Reference
Benzofuran Salicylic AcidsLymphoid Tyrosine Phosphatase (Lyp)0.27 - 6.2[9]

Experimental Protocols

The following protocols are adapted from methodologies for protein modification using aryl fluorosulfates and are applicable to this compound with appropriate optimization.[10]

Protocol 1: In Vitro Protein Labeling with 4-NBSF

Objective: To covalently modify a purified protein with 4-NBSF to identify reactive tyrosine residues.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4)

  • This compound (NBSF)

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Equipment for protein concentration determination (e.g., spectrophotometer)

  • Incubator or water bath

  • Equipment for analysis (e.g., SDS-PAGE, mass spectrometer)

Procedure:

  • Protein Preparation:

    • Prepare the target protein at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) that could react with NBSF.

  • Reagent Preparation:

    • Prepare a 10-100 mM stock solution of NBSF in DMSO. Prepare this solution fresh before use.

  • Labeling Reaction:

    • Add the NBSF stock solution to the protein solution to achieve a final molar excess of 10- to 100-fold of the reagent over the protein. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NBSF.

    • Incubate for 30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove unreacted NBSF and quenching reagent by dialysis, buffer exchange, or size-exclusion chromatography.

  • Analysis:

    • Confirm protein modification using mass spectrometry to identify the mass shift corresponding to the addition of the nitrobenzenesulfonyl group.

    • Perform peptide mapping (e.g., LC-MS/MS) to identify the specific tyrosine residue(s) that have been modified.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Prepare Purified Protein Labeling Incubate Protein with NBSF Protein_Prep->Labeling Reagent_Prep Prepare NBSF Stock Solution Reagent_Prep->Labeling Quenching Quench Reaction Labeling->Quenching Purification Remove Excess Reagent Quenching->Purification MS_Analysis Mass Spectrometry Analysis Purification->MS_Analysis Peptide_Mapping Peptide Mapping (LC-MS/MS) MS_Analysis->Peptide_Mapping

Figure 2: General experimental workflow for in vitro protein labeling with 4-NBSF.
Protocol 2: Biochemical Inhibition Assay for Tyrosine Phosphatases

Objective: To determine the inhibitory effect of 4-NBSF on the activity of a protein tyrosine phosphatase (PTP). This protocol is based on a general fluorescence-based assay.[11]

Materials:

  • Purified PTP enzyme

  • 4-NBSF

  • DMSO

  • Assay buffer (e.g., HEPES, pH 7.2, containing a reducing agent like DTT)

  • Fluorogenic phosphatase substrate (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate - DiFMUP)

  • Microplate reader capable of fluorescence detection

  • 384-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of 4-NBSF in DMSO.

    • Prepare a working solution of the PTP enzyme in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

  • Assay Protocol:

    • Add a small volume (e.g., 100 nL) of the 4-NBSF serial dilutions to the wells of the microplate. Include DMSO-only wells as a control.

    • Add the PTP enzyme solution to all wells.

    • Incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding and covalent modification.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the fluorescence curves.

    • Plot the reaction velocities against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response model to determine the IC₅₀ value of 4-NBSF for the target PTP.

Signaling Pathways and Functional Consequences

The covalent modification of a tyrosine residue by 4-NBSF can have significant functional consequences for the target protein. If the modified tyrosine is located within the active site of an enzyme, the result is typically irreversible inhibition of its catalytic activity. For non-enzymatic proteins, modification of a key tyrosine residue can disrupt protein-protein interactions, alter protein conformation, or block phosphorylation sites, thereby modulating cellular signaling pathways.

The direct downstream signaling consequences of 4-NBSF modification are protein-specific and must be investigated on a case-by-case basis. For example, inhibition of a protein tyrosine phosphatase would lead to a sustained phosphorylation state of its substrates, potentially amplifying downstream signaling cascades. Conversely, modification of a receptor tyrosine kinase could block its activation and inhibit downstream signaling.

Functional Consequences cluster_cause Cause cluster_effect Potential Effects cluster_consequence Downstream Consequence NBSF_Modification 4-NBSF Covalently Modifies a Key Tyrosine Residue Enzyme_Inhibition Enzyme Activity Inhibition NBSF_Modification->Enzyme_Inhibition PPI_Disruption Disruption of Protein-Protein Interactions NBSF_Modification->PPI_Disruption Conformation_Change Alteration of Protein Conformation NBSF_Modification->Conformation_Change Phospho_Block Blocking of Phosphorylation Site NBSF_Modification->Phospho_Block Signaling_Modulation Modulation of Cellular Signaling Pathway Enzyme_Inhibition->Signaling_Modulation PPI_Disruption->Signaling_Modulation Conformation_Change->Signaling_Modulation Phospho_Block->Signaling_Modulation

Figure 3: Logical flow of the functional consequences of 4-NBSF-mediated protein modification.

Conclusion

This compound is a valuable tool for chemical biologists and drug discovery scientists. Its ability to covalently modify tyrosine residues with high reactivity provides a means to identify functional sites within proteins and to develop irreversible inhibitors. The SuFEx-based mechanism of action is robust, and the provided protocols offer a starting point for the application of this probe in various research contexts. Future studies elucidating the specific downstream signaling effects of 4-NBSF on a wider range of protein targets will further enhance its utility in understanding complex biological systems.

References

An In-depth Technical Guide to the Electrophilicity of 4-Nitrobenzenesulfonyl Fluoride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Nitrobenzenesulfonyl fluoride (4-NBSF) is a valuable tool in chemical biology and drug discovery, primarily utilized as a covalent modifier of proteins. Its reactivity is centered on the electrophilic nature of the sulfur atom within the sulfonyl fluoride moiety, which is significantly enhanced by the presence of a para-nitro group. This guide provides a comprehensive overview of the electrophilicity of 4-NBSF, presenting quantitative data, detailed experimental protocols, and visualizations of its application in a biological context.

Core Concepts: Understanding the Electrophilicity of this compound

The electrophilicity of 4-NBSF is a consequence of the electronic properties of its constituent functional groups. The sulfonyl fluoride (-SO₂F) group contains a highly electronegative fluorine atom and two oxygen atoms, which inductively withdraw electron density from the sulfur atom, rendering it electron-deficient and susceptible to nucleophilic attack. The presence of a nitro group (-NO₂) in the para position of the benzene ring further amplifies this effect. The nitro group is a strong electron-withdrawing group, both by induction and resonance, which delocalizes electron density from the phenyl ring and, consequently, from the sulfonyl group. This synergistic electron withdrawal significantly increases the partial positive charge on the sulfur atom, making 4-NBSF a potent electrophile.

Quantitative Assessment of Electrophilicity

A quantitative understanding of the electrophilicity of 4-NBSF is crucial for predicting its reactivity with biological nucleophiles. This can be achieved through kinetic studies and the application of linear free-energy relationships, such as the Hammett equation.

Hammett Substituent Constants

The Hammett equation (log(k/k₀) = σρ) provides a means to quantify the electronic effect of substituents on the reactivity of aromatic compounds. The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, reflects the sensitivity of a reaction to these electronic effects.

For the 4-nitrophenylsulfonyl group of 4-NBSF, the overall electronic effect can be estimated by considering the individual contributions of the nitro and sulfonyl fluoride groups.

Substituent GroupHammett Constant (σp)Reference
-NO₂0.78[1]
-SO₂F0.91[2]

The strongly positive σp values for both the nitro and sulfonyl fluoride groups indicate their powerful electron-withdrawing nature. The cumulative effect of these two groups in 4-NBSF results in a highly electrophilic sulfur center. A study on the chloride-chloride exchange reaction in arenesulfonyl chlorides, a mechanistically related process, determined a Hammett ρ value of +2.02. This positive and relatively large ρ value signifies that the reaction is highly sensitive to substituent effects and that there is a substantial buildup of negative charge in the transition state, which is stabilized by electron-withdrawing groups.

Reaction Kinetics

Experimental Protocols

To quantitatively assess the electrophilicity of 4-NBSF, the following experimental protocols can be employed.

Determination of Second-Order Rate Constants for Aminolysis

This protocol describes the determination of the second-order rate constant for the reaction of 4-NBSF with a primary or secondary amine (e.g., n-butylamine or piperidine) using UV-Vis spectrophotometry.

Materials:

  • This compound (4-NBSF)

  • Amine of interest (e.g., n-butylamine, piperidine)

  • Aprotic solvent (e.g., acetonitrile, dioxane)

  • UV-Vis spectrophotometer

  • Thermostatted cuvette holder

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-NBSF (e.g., 10 mM) in the chosen aprotic solvent.

    • Prepare a series of stock solutions of the amine in the same solvent at concentrations significantly higher than the 4-NBSF concentration (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM) to ensure pseudo-first-order conditions.

  • Kinetic Measurements:

    • Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction (the corresponding sulfonamide) has a significant absorbance and the starting materials have minimal absorbance. This can be determined by recording the full UV-Vis spectra of the starting materials and the product.

    • Equilibrate the amine solution in a quartz cuvette to the desired temperature (e.g., 25 °C) using the thermostatted cuvette holder.

    • Initiate the reaction by adding a small aliquot of the 4-NBSF stock solution to the cuvette containing the amine solution. The final concentration of 4-NBSF should be low (e.g., 0.1 mM) to ensure complete reaction and accurate absorbance readings.

    • Immediately start recording the absorbance at the chosen wavelength over time until the reaction is complete (i.e., the absorbance reaches a plateau).

  • Data Analysis:

    • Under pseudo-first-order conditions ([Amine] >> [4-NBSF]), the reaction rate is given by: Rate = k_obs [4-NBSF], where k_obs is the observed pseudo-first-order rate constant.

    • Plot the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time (t), where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this plot will be -k_obs.

    • Determine k_obs for each of the different amine concentrations.

    • The second-order rate constant (k₂) is obtained by plotting k_obs versus the concentration of the amine. The slope of this line will be equal to k₂.

Application in Drug Discovery: Covalent Inhibition of Kinases

The high electrophilicity and specificity of sulfonyl fluorides for certain nucleophilic amino acid residues, such as lysine and tyrosine, make them valuable warheads for the design of targeted covalent inhibitors.[6][7][8] While a specific application of 4-NBSF as a covalent probe for a particular signaling pathway was not identified in the searched literature, its potential can be illustrated by considering the general mechanism of covalent kinase inhibition.

Kinases are a major class of drug targets, and covalent inhibitors can offer advantages in terms of potency and duration of action. Many kinases have a conserved lysine residue in their ATP-binding pocket that is crucial for their catalytic activity. A covalent inhibitor incorporating the 4-nitrophenylsulfonyl fluoride moiety can be designed to first bind non-covalently to the ATP-binding site, positioning the electrophilic sulfonyl fluoride in close proximity to the nucleophilic ε-amino group of the lysine residue. This is then followed by a covalent reaction, leading to the formation of a stable sulfonamide bond and irreversible inhibition of the kinase.

Logical Workflow for Covalent Kinase Inhibitor Development

The following diagram illustrates a logical workflow for the development of a covalent kinase inhibitor using a sulfonyl fluoride warhead like that in 4-NBSF.

G Workflow for Covalent Kinase Inhibitor Development A Target Identification & Validation (e.g., a specific kinase in a disease pathway) B Identification of a Reversible Binder (Scaffold with affinity for the target kinase) A->B C Structural Biology Analysis (Co-crystal structure or homology modeling to identify proximal nucleophilic residues, e.g., Lys, Tyr) B->C D Design of Covalent Probe (Incorporation of 4-nitrophenylsulfonyl fluoride moiety onto the reversible binder) C->D E Synthesis of the Covalent Probe D->E F In Vitro Biochemical Assays (Enzyme inhibition assays, determination of IC50 and kinact/KI) E->F G Mass Spectrometry Analysis (Confirmation of covalent modification and identification of the modified residue) F->G H Cell-based Assays (Target engagement and downstream signaling pathway modulation) F->H I Lead Optimization (Structure-activity relationship studies to improve potency, selectivity, and ADME properties) H->I J Preclinical Development I->J

Caption: A logical workflow for the development of covalent kinase inhibitors.

Signaling Pathway: Covalent Inhibition of a Generic Kinase

The following diagram illustrates the principle of covalent inhibition of a generic kinase by a probe containing a 4-nitrophenylsulfonyl fluoride warhead.

G Covalent Inhibition of a Kinase by a 4-NBSF-based Probe cluster_kinase Kinase cluster_probe Covalent Probe Kinase_Inactive Inactive Kinase Kinase_Active Active Kinase ATP_Binding_Site ATP Binding Site (contains nucleophilic Lys/Tyr) ATP_Binding_Site->Kinase_Inactive Covalent Bond Formation (Irreversible Inhibition) Probe 4-NBSF-based Probe Probe->ATP_Binding_Site Reversible Binding Warhead 4-Nitrophenylsulfonyl Fluoride Warhead Probe->Warhead

Caption: Covalent modification of a kinase by a 4-NBSF probe.

Conclusion

This compound is a highly electrophilic reagent with significant potential in chemical biology and drug discovery. Its reactivity is underpinned by the strong electron-withdrawing properties of both the sulfonyl fluoride and the para-nitro group. While quantitative kinetic data for its reactions with biologically relevant nucleophiles require further experimental determination, the available data on related compounds and the established principles of physical organic chemistry provide a solid framework for understanding and predicting its behavior. The detailed experimental protocols and conceptual workflows presented in this guide offer a practical resource for researchers aiming to utilize 4-NBSF as a tool for covalent modification and inhibitor design.

References

Theoretical Insights into 4-Nitrobenzenesulfonyl Fluoride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Nitrobenzenesulfonyl fluoride (NBSF) is a valuable reagent and building block in organic synthesis and drug discovery. Its unique electronic properties, arising from the presence of both a strongly electron-withdrawing nitro group and a sulfonyl fluoride moiety, govern its reactivity and potential applications. This technical whitepaper provides an in-depth guide to the theoretical studies of this compound, offering insights into its molecular structure, electronic properties, and reactivity from a computational chemistry perspective. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the fundamental principles that dictate the behavior of this important molecule.

Molecular Structure and Geometry

The molecular geometry of this compound has been optimized using computational methods to predict its most stable three-dimensional conformation. Density Functional Theory (DFT) is a commonly employed method for such calculations, providing a good balance between accuracy and computational cost.

A logical workflow for determining the optimized geometry of a molecule like this compound using DFT is outlined below. This process involves selecting a suitable functional and basis set, performing the geometry optimization calculation, and confirming that the resulting structure corresponds to a true energy minimum on the potential energy surface through a vibrational frequency analysis.

G start Initial Molecular Structure (e.g., from chemical drawing software) dft Select DFT Functional and Basis Set (e.g., B3LYP/6-311+G(d,p)) start->dft opt Perform Geometry Optimization dft->opt freq Perform Vibrational Frequency Analysis opt->freq check Check for Imaginary Frequencies freq->check end Optimized Molecular Geometry (Energy Minimum) check->end No imaginary frequencies reopt Re-optimize if necessary check->reopt Imaginary frequencies found reopt->opt

Figure 1: A typical workflow for DFT-based geometry optimization.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H4FNO4S--INVALID-LINK--[1]
Molecular Weight205.16 g/mol --INVALID-LINK--[2][3]
Density1.554 g/cm³--INVALID-LINK--[1]
Boiling Point305.1 °C at 760 mmHg--INVALID-LINK--[1]
Flash Point138.3 °C--INVALID-LINK--[1]
Melting Point78-80 °C--INVALID-LINK--[4]

Electronic Structure and Molecular Orbitals

The electronic nature of this compound is dominated by the strong electron-withdrawing effects of both the nitro (-NO₂) and sulfonyl fluoride (-SO₂F) groups. These substituents significantly influence the electron density distribution within the benzene ring and dictate the molecule's reactivity.

Theoretical studies on nitrobenzene and related compounds have shown that the nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. This is due to the resonance and inductive effects of the nitro group, which withdraw electron density from the ortho and para positions.

The sulfonyl fluoride group is also a strong electron-withdrawing group. Its effect on the electronic structure of the benzene ring is expected to be similar to that of the nitro group, further deactivating the ring towards electrophilic attack.

A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

G cluster_0 This compound HOMO HOMO (Highest Occupied Molecular Orbital) Electrophile Electrophile HOMO->Electrophile Donates electrons from HOMO LUMO LUMO (Lowest Unoccupied Molecular Orbital) Nucleophile Nucleophile Nucleophile->LUMO Donates electrons to LUMO

Figure 2: Frontier molecular orbital interactions in chemical reactions.

For this compound, the LUMO is expected to be of low energy and localized on the nitroaromatic system, making the molecule a good electron acceptor and susceptible to nucleophilic attack. The HOMO, conversely, will be of low energy, reflecting the molecule's poor electron-donating ability.

Vibrational Analysis

Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for characterizing molecular structure. DFT calculations can predict the vibrational frequencies and corresponding infrared (IR) and Raman intensities of a molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups.

Table 2: Key Experimental Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)AssignmentSource
3105, 2872Aromatic C-H stretching--INVALID-LINK--[4]
1613Aromatic C=C stretching--INVALID-LINK--[4]
1540Asymmetric NO₂ stretching--INVALID-LINK--[4]
1420S=O stretching--INVALID-LINK--[4]
1354Symmetric NO₂ stretching--INVALID-LINK--[4]
1215S=O stretching--INVALID-LINK--[4]

Reactivity and Reaction Mechanisms

The reactivity of this compound is largely dictated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group and the electron-deficient aromatic ring.

Nucleophilic Aromatic Substitution

The presence of two strong electron-withdrawing groups makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). Nucleophiles can attack the ring, leading to the displacement of a substituent, typically the nitro group or a halogen if present.

Reactions at the Sulfonyl Fluoride Moiety

The sulfur atom of the sulfonyl fluoride group is highly electrophilic and is the primary site of attack by nucleophiles. Theoretical studies on related sulfonyl fluorides suggest that these reactions often proceed through an addition-elimination mechanism.

G Reactants This compound + Nucleophile Intermediate Trigonal Bipyramidal Intermediate Reactants->Intermediate Addition Products Substituted Product + Fluoride Ion Intermediate->Products Elimination

Figure 3: Generalized addition-elimination mechanism for nucleophilic attack on the sulfonyl fluoride group.

Experimental and Computational Protocols

A variety of experimental and computational techniques are employed to study the properties and reactivity of this compound.

Experimental Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the molecular structure.

  • Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule.

  • X-ray Crystallography: This method can be used to determine the precise three-dimensional structure of the molecule in the solid state.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule.

Computational Methods:

  • Density Functional Theory (DFT): As mentioned, DFT is a widely used method for geometry optimization, vibrational frequency calculations, and the determination of electronic properties. Common functionals include B3LYP and M06-2X, often paired with basis sets such as 6-31G(d) or larger sets with diffuse and polarization functions for greater accuracy.

  • Ab initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate results but are computationally more expensive.

  • Time-Dependent DFT (TD-DFT): This method is used to predict electronic excitation energies and UV-Vis spectra.

Conclusion

Theoretical studies provide invaluable insights into the fundamental properties of this compound. Through computational modeling, we can understand its molecular and electronic structure, predict its spectroscopic characteristics, and rationalize its reactivity. This knowledge is crucial for the rational design of new synthetic methodologies and the development of novel molecules with desired biological or material properties. The synergy between theoretical predictions and experimental validation will continue to drive innovation in the application of this versatile chemical entity.

References

The Enduring Legacy of Sulfonyl Fluorides: From Serendipitous Discovery to a Cornerstone of Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Sulfonyl Fluorides for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonyl fluorides, once relegated to the periphery of organic chemistry, have undergone a remarkable renaissance, emerging as a powerhouse functional group in fields as diverse as drug discovery, chemical biology, and materials science. Their unique combination of stability and tunable reactivity has propelled them to the forefront of covalent inhibitor design and has led to the development of a new generation of "click" chemistry. This technical guide delves into the rich history of sulfonyl fluorides, from their initial synthesis to their modern-day applications, providing researchers and drug development professionals with a comprehensive understanding of their synthesis, properties, and utility.

A Historical Perspective: From Early Observations to Renewed Interest

The story of sulfonyl fluorides begins in the early 20th century, with the pioneering work of Davies and Dick in 1931 marking one of the earliest documented syntheses.[1] For decades, they remained a relatively niche class of compounds, often overshadowed by their more reactive sulfonyl chloride counterparts. However, the unique stability of the sulfur-fluorine bond was recognized early on.[1]

A significant turning point came in 2014 when K. Barry Sharpless and his colleagues introduced the concept of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1] This new "click" reaction platform highlighted the exceptional balance of stability and "clickable" reactivity of sulfonyl fluorides, catapulting them into the limelight and sparking a surge of research into their synthesis and application.[1]

The Dawn of a New Era: SuFEx and Covalent Inhibition

The SuFEx reaction is a near-perfect click reaction that involves the exchange of a fluoride atom from a sulfur(VI) center with a nucleophile, typically an alcohol or an amine. This reaction is characterized by its high efficiency, broad scope, and the remarkable stability of the resulting products. The SuFEx paradigm has revolutionized the way chemists approach the synthesis of sulfur-containing molecules, enabling the rapid assembly of complex structures.

Contemporaneously, the field of drug discovery was witnessing a resurgence of interest in covalent inhibitors. The ability of sulfonyl fluorides to act as "privileged" electrophilic warheads, capable of forming stable covalent bonds with nucleophilic amino acid residues (such as serine, threonine, tyrosine, lysine, and histidine) in protein binding sites, has made them invaluable tools for the development of highly selective and potent therapeutics.[2][3]

Key Milestones in the Journey of Sulfonyl Fluorides

G cluster_0 Early Discoveries cluster_1 The Rise of SuFEx cluster_2 Modern Applications 1931 1931: Davies and Dick report one of the first syntheses of sulfonyl fluorides. 2014 2014: Sharpless introduces SuFEx click chemistry. 1931->2014 Decades of Relative Obscurity 2017 2017: Willis and coworkers develop a palladium-catalyzed synthesis from aryl bromides. 2014->2017 Renewed Interest & Method Development Present Present: Widespread use as covalent warheads in drug discovery and as probes in chemical biology. 2017->Present Expansion of Applications

Caption: A timeline of key milestones in the history of sulfonyl fluorides.

Synthetic Methodologies: A Comparative Overview

The renewed interest in sulfonyl fluorides has led to the development of a plethora of synthetic methods, each with its own advantages and limitations. The choice of method often depends on the desired substrate scope, functional group tolerance, and scalability.

Table 1: Comparison of Common Synthetic Routes to Sulfonyl Fluorides
Starting MaterialReagentsTypical YieldsKey AdvantagesKey Limitations
Sulfonyl Chlorides KF, KHF₂, or KF/18-crown-6Good to ExcellentReadily available starting materials for simple arenes.Limited functional group tolerance of sulfonyl chlorides.
Aryl/Heteroaryl Bromides DABSO, Pd catalyst, NFSIGood to ExcellentBroad substrate scope, excellent functional group tolerance.Requires a palladium catalyst.
Aryl/Heteroaryl Iodides DABSO, Pd catalyst, SelectfluorGood to ExcellentSimilar to aryl bromides, often with higher reactivity.Requires a palladium catalyst.
Thiols/Disulfides Oxidant (e.g., NaOCl, Selectfluor), Fluoride source (e.g., KHF₂, KF)Moderate to GoodUtilizes readily available sulfur sources.Can require harsh oxidizing conditions.
Sulfonic Acids/Sulfonates Deoxyfluorinating agents (e.g., SOF₂, Xtalfluor-E®) or chlorinating agent followed by fluoride sourceGood to ExcellentStable and readily accessible starting materials.Can be a two-step process.
Arynes Secondary amines, SO₂F₂Good to ExcellentTransition-metal-free.Limited to ortho-amino substituted arenesulfonyl fluorides.

Detailed Experimental Protocols

Protocol 1: Synthesis of Arylsulfonyl Fluorides from Aryl Iodides

This protocol is adapted from the work of Ball and coworkers.

Materials:

  • Aryl iodide (1.0 equiv)

  • CataCXium A (0.08 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) (0.6 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Anhydrous isopropanol (to make a 0.3 M solution)

  • Anhydrous triethylamine (3.0 equiv)

  • Selectfluor (1.5 equiv)

  • Acetonitrile (to make a 0.3 M solution)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl iodide, CataCXium A, DABSO, and Pd(OAc)₂.

  • Add anhydrous isopropanol and anhydrous triethylamine via syringe.

  • Heat the reaction mixture to 75 °C and stir for 16 hours.

  • Cool the reaction to room temperature.

  • Add Selectfluor and acetonitrile.

  • Stir the reaction at room temperature for 2 hours.

  • Upon completion, the reaction mixture is quenched, extracted, and the crude product is purified by column chromatography.

Protocol 2: Synthesis of Arylsulfonyl Fluorides from Sulfonic Acids

This protocol is adapted from the work of Ball and Sammis.

Materials:

  • Pyridinium salt of the sulfonic acid (1.0 equiv)

  • Thionyl fluoride (SOF₂) (3.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a glovebox, dissolve the pyridinium salt of the sulfonic acid in anhydrous DMF.

  • Add a solution of thionyl fluoride in DMF.

  • Seal the reaction vessel and heat to 130 °C for 1 hour.

  • Cool the reaction to room temperature.

  • The reaction mixture is then worked up and the product is purified, typically by distillation or chromatography.

Characterization of Sulfonyl Fluorides

The characterization of sulfonyl fluorides relies on a combination of standard spectroscopic techniques.

Table 2: Spectroscopic Data for p-Toluenesulfonyl Fluoride
TechniqueObserved Data
¹H NMR (CDCl₃) δ 7.85 (d, J = 8.4 Hz, 2H), 7.40 (d, J = 8.0 Hz, 2H), 2.48 (s, 3H)
¹³C NMR (CDCl₃) δ 146.5, 131.2, 130.3, 128.0, 21.8
¹⁹F NMR (CDCl₃) δ 65.2 (s)
IR (thin film) 1420 (S=O stretch), 1210 (S=O stretch), 815 (S-F stretch) cm⁻¹
Mass Spec (EI) m/z 174 (M⁺), 155, 91 (tropylium ion)

Applications in Elucidating Signaling Pathways

The ability of sulfonyl fluorides to act as covalent probes has been instrumental in dissecting complex biological signaling pathways. By irreversibly binding to a target protein, they can be used to study protein function, validate drug targets, and map protein-protein interactions.

Covalent Inhibition of the Ral Signaling Pathway

The Ras-like (Ral) GTPases are key players in cellular signaling, and their dysregulation is implicated in cancer. Sulfonyl fluoride-containing fragments have been used to covalently modify a tyrosine residue (Tyr-82) in RalB, leading to the inhibition of its activation. This provides a powerful tool to study the downstream effects of Ral signaling.

Ral_Signaling Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP GEF activity Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Ras_GTP->Ras_GDP GAP activity RalGDS RalGDS Ras_GTP->RalGDS RalB_GDP RalB-GDP (Inactive) RalGDS->RalB_GDP GEF activity RalB_GTP RalB-GTP (Active) RalB_GDP->RalB_GTP GTP Downstream_Effectors Downstream Effectors (e.g., Sec5, Exo84) RalB_GTP->Downstream_Effectors Cellular_Response Cellular Response (Proliferation, Survival, Migration) Downstream_Effectors->Cellular_Response SF_Inhibitor Sulfonyl Fluoride Inhibitor SF_Inhibitor->RalB_GDP Covalent modification of Tyr-82

Caption: The Ral signaling pathway and its inhibition by a sulfonyl fluoride covalent modifier.

Activity-Based Protein Profiling (ABPP) Workflow

Sulfonyl fluoride probes are widely used in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to identify and characterize enzyme function directly in complex biological systems.

ABPP_Workflow cluster_0 Probe Incubation cluster_1 Analysis Proteome Complex Proteome (e.g., cell lysate) Labeled_Proteome Covalently Labeled Proteome Proteome->Labeled_Proteome Incubation SF_Probe Sulfonyl Fluoride Probe (with reporter tag) SF_Probe->Labeled_Proteome SDS_PAGE SDS-PAGE Analysis Labeled_Proteome->SDS_PAGE Visualization (if fluorescent tag) Enrichment Affinity Enrichment (e.g., streptavidin beads) Labeled_Proteome->Enrichment Capture (if affinity tag) Digestion Proteolytic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Target_ID Target Identification LC_MS->Target_ID

Caption: A generalized workflow for activity-based protein profiling using a sulfonyl fluoride probe.

Conclusion

The journey of sulfonyl fluorides from a chemical curiosity to an indispensable tool in modern chemistry is a testament to the power of fundamental research and the continual quest for new reactivity. Their unique properties have not only enabled the development of a new class of click reactions but have also provided researchers with powerful probes to interrogate complex biological systems and design novel therapeutics. As our understanding of their reactivity and biological interactions continues to grow, the future for sulfonyl fluorides in science and medicine looks exceptionally bright.

References

An In-depth Technical Guide to the Physical Characteristics of 4-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical characteristics of 4-Nitrobenzenesulfonyl fluoride, tailored for researchers, scientists, and professionals in drug development.

Core Physical Properties

This compound is a solid organic compound.[1] It typically appears as a white to light yellow or yellow crystalline powder.[2] The compound is noted to be moisture-sensitive and should be stored accordingly, preferably in a cool, dark place under an inert gas.

Quantitative Physical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueCitations
Molecular Formula C₆H₄FNO₄S[3]
Molecular Weight 205.16 g/mol [4]
Appearance White to light yellow powder/crystal[1]
Melting Point 75 - 81 °C / 167 - 177.8 °F[1][4]
Boiling Point 305.1 °C at 760 mmHg[3]
Density 1.554 g/cm³[3]
Flash Point 138.3 °C[3]
Vapor Pressure 0.00151 mmHg at 25 °C[3]
Refractive Index 1.544[3]
Solubility Soluble in toluene, tetrahydrofuran, methylene chloride, and ethyl acetate; Insoluble in water.[5]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Spectrum TypeDataCitations
¹H NMR (400MHz, CDCl₃) δ 8.47 (d, J=8.7Hz, 2H, aromatic-H), 8.25 (d, J=8.7Hz, 2H, aromatic-H)[2]
¹³C NMR (100MHz, CDCl₃) δ 151.8 (C), 138.2 (d, J=26.7Hz, C), 130.0 (CH), 124.9 (CH)[2]
¹⁹F NMR (376MHz, CDCl₃) δ 65.1[2]
Infrared (IR, KBr) 3105, 2872, 1951, 1818, 1613, 1540, 1420, 1354, 1314, 1215 cm⁻¹[2]
High-Resolution Mass Spectrometry (HRMS) Calculated for C₆H₅FNO₄S ([M+H]⁺): 205.9923, Measured: 205.9918[2]

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and characterization of this compound.

4.1. Synthesis of this compound

A common method for the synthesis of this compound involves the halogen exchange reaction from 4-nitrobenzenesulfonyl chloride.[2]

  • Materials: 4-nitrobenzene-1-sulfonyl chloride, potassium fluoride (KF), 18-crown-6, acetonitrile (CH₃CN), ethyl acetate (EtOAc), deionized water, saturated brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of 4-nitrobenzene-1-sulfonyl chloride (90.2 mmol) in acetonitrile (500 mL), add potassium fluoride (451 mmol) and 18-crown-6 (4.5 mmol).[2]

    • Stir the reaction mixture at room temperature for 24 hours.[2]

    • Remove the solvent by rotary evaporation.[2]

    • Dissolve the residue in ethyl acetate (600 mL).[2]

    • Wash the organic solution sequentially with deionized water (3 x 300 mL) and saturated brine (300 mL).[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound as a yellow solid.[2]

4.2. Characterization Methods

  • Melting Point Determination: The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the solid is recorded.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on an NMR spectrometer (e.g., 400 MHz). The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

  • Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded to identify characteristic functional group vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, confirming its elemental composition.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G start Start: Procure Reactants (4-nitrobenzenesulfonyl chloride, KF, etc.) synthesis Synthesis via Halogen Exchange start->synthesis 1. Reaction Setup workup Aqueous Workup & Extraction synthesis->workup 2. Reaction Completion purification Purification (e.g., Recrystallization) workup->purification 3. Crude Product product Isolated Product: This compound purification->product 4. Pure Product characterization Physical & Spectroscopic Characterization product->characterization 5. Analysis mp Melting Point Determination characterization->mp nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry (HRMS) characterization->ms data Data Analysis & Structure Confirmation mp->data nmr->data ir->data ms->data

Workflow for Synthesis and Characterization

References

Methodological & Application

Application Notes and Protocols for Tyrosine Modification in Peptides using 4-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-translational modifications of peptides and proteins are critical in regulating their biological function, structure, and signaling capabilities. The specific modification of tyrosine residues offers a powerful tool for introducing biophysical probes, altering peptide-protein interactions, and developing novel therapeutic agents. 4-Nitrobenzenesulfonyl fluoride (NBSF) is a reagent that can be employed for the targeted modification of tyrosine residues within a peptide sequence. The reaction involves the nucleophilic attack of the phenolate anion of tyrosine on the sulfur atom of the sulfonyl fluoride, leading to the formation of a stable sulfonate ester linkage. This modification introduces a nitrobenzenesulfonyl group, which can be useful for a variety of applications due to its spectroscopic properties and potential to influence biological activity.

These application notes provide a detailed protocol for the modification of tyrosine residues in peptides with this compound, including methods for purification and characterization of the modified product.

Key Applications

  • Introduction of a Spectroscopic Probe: The nitroaromatic group provides a chromophore that can be used for UV-Vis spectroscopic quantification.

  • Modulation of Biological Activity: The bulky and electron-withdrawing nature of the nitrobenzenesulfonyl group can alter the binding affinity of peptides to their targets.

  • Drug Development and Lead Optimization: Systematic modification of tyrosine residues can be a strategy in structure-activity relationship (SAR) studies to improve the pharmacological properties of peptide-based drug candidates.

Experimental Protocols

Materials
  • Peptide containing at least one tyrosine residue (lyophilized powder)

  • This compound (NBSF)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Deionized water (18 MΩ·cm)

  • Reverse-phase HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

  • Lyophilizer

Protocol 1: Modification of a Tyrosine-Containing Peptide with NBSF

This protocol describes the general procedure for the modification of a peptide with this compound in solution.

  • Peptide Dissolution: Dissolve the lyophilized peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1 mg/mL.

  • Reagent Preparation: Prepare a 10 mg/mL stock solution of this compound in acetonitrile.

  • Reaction Initiation: Add a 10-fold molar excess of the NBSF stock solution to the peptide solution. The final concentration of acetonitrile in the reaction mixture should be kept below 20% (v/v) to avoid peptide precipitation.

  • Incubation: Gently mix the reaction and incubate at room temperature (25°C) for 4 hours.

  • Reaction Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule containing a primary amine, such as Tris buffer, to a final concentration of 50 mM.

  • Purification: Proceed immediately to purification by reverse-phase HPLC (see Protocol 2).

Protocol 2: Purification of the NBSF-Modified Peptide by RP-HPLC
  • Sample Preparation: Acidify the reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1% (v/v). Centrifuge the sample at 10,000 x g for 5 minutes to remove any precipitate.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: Monitor the elution profile at 220 nm and 280 nm. The modified peptide is expected to have a longer retention time than the unmodified peptide due to the increased hydrophobicity of the nitrobenzenesulfonyl group.

  • Fraction Collection: Collect the fractions corresponding to the major peak of the modified peptide.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified NBSF-modified peptide as a powder.

Protocol 3: Characterization of the NBSF-Modified Peptide by Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the lyophilized modified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Instrument: Electrospray ionization mass spectrometer (ESI-MS).

    • Mode: Both positive and negative ion modes should be tested. The sulfonate ester may be more stable in the negative ion mode.

    • Mass Shift: The modification with this compound results in a mass increase of 185.00 Da (C₆H₄NO₄S).

  • Tandem MS (MS/MS) Analysis: To confirm the site of modification, perform MS/MS analysis on the parent ion of the modified peptide. Fragmentation should reveal the modification on the tyrosine residue.

Data Presentation

The following tables summarize hypothetical quantitative data for the modification of a model peptide (e.g., GGYR) with NBSF under different conditions.

Table 1: Effect of pH on Modification Efficiency

pHReaction Time (h)Temperature (°C)Molar Excess of NBSFModification Efficiency (%)
7.54251065
8.04251085
8.54251095
9.04251092 (with some side products)

Table 2: Effect of Molar Excess of NBSF on Modification Efficiency

Molar Excess of NBSFpHReaction Time (h)Temperature (°C)Modification Efficiency (%)
28.542545
58.542578
108.542595
208.542596

Table 3: Selectivity of NBSF for Tyrosine

Amino AcidRelative Reactivity (Tyrosine = 100)
Tyrosine100
Lysine< 5
Serine< 1
Threonine< 1
Cysteine~10 (potential for side reactions)
Histidine< 2

Note: The data presented in these tables are illustrative and may vary depending on the peptide sequence and specific reaction conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Modification Reaction cluster_purification Purification cluster_analysis Analysis peptide Dissolve Peptide in Buffer (pH 8.5) react Mix Peptide and NBSF (10-fold molar excess) peptide->react nbsf Prepare NBSF Stock Solution nbsf->react incubate Incubate at 25°C for 4 hours react->incubate acidify Acidify with TFA incubate->acidify hplc RP-HPLC Purification acidify->hplc collect Collect Fractions hplc->collect lyophilize Lyophilize collect->lyophilize ms Mass Spectrometry (ESI-MS) lyophilize->ms msms Tandem MS (MS/MS) for Site Confirmation ms->msms

Caption: Experimental workflow for tyrosine modification in peptides.

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Product peptide Peptide-Tyrosine (Phenol form) phenolate Peptide-Tyrosine (Phenolate anion) peptide->phenolate Deprotonation nbsf 4-Nitrobenzenesulfonyl Fluoride (NBSF) modified_peptide NBSF-Modified Peptide (Sulfonate Ester) nbsf->modified_peptide conditions pH 8.5 Room Temperature phenolate->modified_peptide Nucleophilic Attack

Caption: Reaction pathway for tyrosine modification with NBSF.

Troubleshooting

  • Low Modification Efficiency:

    • Ensure the pH of the reaction buffer is between 8.0 and 8.5. The phenolate form of tyrosine is the reactive species.

    • Increase the molar excess of NBSF.

    • Increase the reaction time. Monitor the reaction progress by HPLC to determine the optimal time.

  • Peptide Precipitation:

    • Reduce the concentration of acetonitrile in the reaction mixture.

    • Perform the reaction at a lower peptide concentration.

  • Multiple Peaks in HPLC:

    • This could indicate side reactions. Ensure the pH is not too high (e.g., > 9.0) to minimize reactions with other nucleophilic residues like lysine.

    • Incomplete reaction will show both modified and unmodified peptide peaks. Optimize reaction conditions for complete conversion.

  • Loss of Modified Peptide during Purification:

    • The NBSF-modified peptide is more hydrophobic. Adjust the HPLC gradient accordingly to ensure proper elution and separation.

Conclusion

The modification of tyrosine residues in peptides with this compound is a straightforward and effective method for introducing a nitrobenzenesulfonyl group. This modification can be used to study peptide structure and function, and for the development of new peptide-based therapeutics. The protocols provided here offer a starting point for researchers to implement this valuable bioconjugation technique. Optimization of the reaction conditions for each specific peptide is recommended to achieve the desired level of modification and purity.

Application Notes and Protocols for SuFEx Click Chemistry with 4-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Nitrobenzenesulfonyl Fluoride (4-NBSF) in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This powerful ligation strategy offers a robust and versatile method for the formation of highly stable sulfonate and sulfonamide linkages, with broad applications in drug discovery, chemical biology, and materials science.

Introduction to SuFEx Click Chemistry

SuFEx click chemistry, a concept introduced by Sharpless and coworkers, has emerged as a next-generation click reaction.[1][2] It relies on the remarkable balance of stability and reactivity of the sulfur(VI)-fluoride (S-F) bond.[3] This bond is exceptionally stable under many physiological conditions but can be selectively activated to react with nucleophiles, making it ideal for biological applications.[4][5] The most common electrophilic partners in SuFEx chemistry are sulfonyl fluorides (R-SO₂F) and aryl fluorosulfates (Ar-OSO₂F).[3]

Key Advantages of SuFEx Chemistry:

  • High Stability: Sulfonyl fluorides are resistant to hydrolysis and reduction, providing stability in aqueous environments.

  • High Reactivity and Selectivity: The reaction is highly efficient and chemoselective, leading to high yields of the desired products with minimal purification.[6]

  • Versatility: SuFEx chemistry is compatible with a wide range of functional groups and has been successfully applied to the modification of small molecules, polymers, and biomolecules.[2]

This compound (4-NBSF) as a SuFEx Reagent

This compound is a commercially available and highly reactive SuFEx hub. The electron-withdrawing nitro group enhances the electrophilicity of the sulfur center, making it a potent reactant for SuFEx reactions with various nucleophiles, including phenols and amines.

Chemical Properties of 4-NBSF:

PropertyValue
CAS Number 349-96-2
Molecular Formula O₂NC₆H₄SO₂F
Molecular Weight 205.16 g/mol
Appearance Solid
Melting Point 75-80 °C

Applications of 4-NBSF in SuFEx Chemistry

The reactivity of 4-NBSF makes it a valuable tool for a variety of applications, particularly in the realm of bioconjugation and drug discovery.

  • Protein Labeling and Chemical Probes: The sulfonyl fluoride moiety can act as a warhead to covalently modify specific amino acid residues on proteins, such as tyrosine, lysine, serine, and histidine. This allows for the development of chemical probes to study protein function and for the identification of new drug targets.

  • Late-Stage Functionalization of Drug Candidates: SuFEx chemistry with 4-NBSF can be employed for the late-stage functionalization of complex molecules and drug candidates. This enables the rapid generation of analog libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[2]

  • Synthesis of Polysulfates and Polysulfonates: The reliable nature of the SuFEx reaction allows for its use in polymerization to create novel materials with unique properties.[1]

Experimental Protocols

The following are general protocols for the SuFEx reaction of 4-NBSF with phenols and amines. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure for the Sulfonylation of Phenols with 4-NBSF

This protocol describes the reaction of a phenol with 4-NBSF to form an aryl sulfonate.

Materials:

  • This compound (4-NBSF)

  • Phenol derivative

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

  • Organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the phenol (1.0 equiv.) in the chosen anhydrous solvent under an inert atmosphere, add the organic base (1.1 - 2.0 equiv.).

  • Add this compound (1.0 - 1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl sulfonate.

Quantitative Data for Sulfonylation of Phenols (Representative Examples):

Phenol DerivativeSulfonyl ChlorideProductYield (%)Reference
4-Methoxyphenolp-Toluenesulfonyl chloride4-Methoxyphenyl 4-methylbenzenesulfonate95[3]
4-Nitrophenolp-Toluenesulfonyl chloride4-Nitrophenyl 4-methylbenzenesulfonate82[3]
Phenol2,4,6-Trimethylbenzene-1-sulfonyl chloridePhenyl 2,4,6-trimethylbenzenesulfonate92[3]
Protocol 2: General Procedure for the Sulfonylation of Amines with 4-NBSF

This protocol outlines the reaction of a primary or secondary amine with 4-NBSF to form a sulfonamide.

Materials:

  • This compound (4-NBSF)

  • Primary or secondary amine

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, Tetrahydrofuran)

  • Organic base (e.g., Triethylamine (TEA), Pyridine)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the amine (1.0 equiv.) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the organic base (1.1 - 2.0 equiv.) to the solution.

  • Add this compound (1.0 - 1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired sulfonamide.

Quantitative Data for Sulfonylation of Amines (Representative Examples):

Similar to the sulfonylation of phenols, specific tabulated data for 4-NBSF is limited. The following table presents representative yields for the synthesis of sulfonamides from various amines and sulfonyl chlorides.

AmineSulfonyl ChlorideProductYield (%)Reference
Anilinep-Toluenesulfonyl chlorideN-Phenyl-4-methylbenzenesulfonamide98[7]
Benzylaminep-Toluenesulfonyl chlorideN-Benzyl-4-methylbenzenesulfonamide95[7]
Pyrrolidinep-Toluenesulfonyl chloride1-(Tosyl)pyrrolidine96[7]

Visualization of Experimental Workflow

The general workflow for a SuFEx reaction using 4-NBSF can be visualized as follows:

SuFEx_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Reactant1 4-NBSF Reaction SuFEx Reaction Reactant1->Reaction Reactant2 Nucleophile (Phenol or Amine) Reactant2->Reaction Solvent Anhydrous Solvent Solvent->Reaction Base Organic Base Base->Reaction Atmosphere Inert Atmosphere Atmosphere->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification Workup->Purification Product Sulfonate or Sulfonamide Purification->Product

Caption: General workflow for SuFEx click chemistry with 4-NBSF.

Signaling Pathway Diagram (Hypothetical)

While no specific signaling pathways directly involving 4-NBSF were identified in the search results, a hypothetical application could involve the use of a 4-NBSF-derivatized probe to covalently label and inhibit a target protein within a signaling cascade.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway cluster_inhibition Inhibition Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B (Target) Kinase1->Kinase2 Activates Effector Effector Protein Kinase2->Effector Activates Response Cellular Response Effector->Response Probe 4-NBSF Probe Probe->Kinase2 Covalently Inhibits

Caption: Hypothetical inhibition of a signaling pathway by a 4-NBSF probe.

Conclusion

This compound is a highly effective and versatile reagent for SuFEx click chemistry. Its enhanced reactivity and commercial availability make it a valuable tool for researchers in drug discovery and chemical biology. The protocols and information provided herein serve as a guide for the application of 4-NBSF in the synthesis of sulfonates and sulfonamides for a wide range of scientific endeavors. Further exploration into the specific applications and optimization of reaction conditions will continue to expand the utility of this powerful chemical transformation.

References

Application Notes and Protocols for Proteomic Analysis Using 4-Nitrobenzenesulfonyl Fluoride (NBSF) as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzenesulfonyl fluoride (NBSF) is a sulfonyl fluoride-containing chemical probe used in proteomics to identify and quantify reactive amino acid residues within proteins. Due to their electrophilic nature, sulfonyl fluorides can form stable covalent bonds with nucleophilic residues such as serine, tyrosine, lysine, and histidine.[1][2] This reactivity makes NBSF and similar probes powerful tools for activity-based protein profiling (ABPP), target identification, and the study of enzyme function and signaling pathways. This document provides detailed application notes and protocols for the use of NBSF as a chemical probe in proteomics research.

Mechanism of Action

The primary mechanism of action for NBSF involves the nucleophilic attack of a reactive amino acid side chain on the sulfur atom of the sulfonyl fluoride group. This results in the displacement of the fluoride ion and the formation of a stable sulfonylated adduct. The nitro group on the benzene ring of NBSF can serve as a reporter or be modified with an affinity tag (e.g., biotin or a click chemistry handle) to facilitate the enrichment and identification of labeled proteins and peptides by mass spectrometry.

Applications in Proteomics

  • Activity-Based Protein Profiling (ABPP): NBSF can be used to selectively label active enzymes, as the reactivity of the probe is often dependent on the functional state of the catalytic residue.

  • Target Identification and Validation: By identifying the protein targets of a small molecule inhibitor that competes with NBSF for binding, researchers can validate drug targets and elucidate mechanisms of action.

  • Identification of Functional Residues: NBSF can be used to map functionally important amino acid residues in enzymes, such as those in the active site or allosteric binding pockets. For example, sulfonyl fluoride probes have been successfully used to label functional tyrosines in glutathione S-transferases (GSTs).[1][2]

  • Kinome Profiling: Derivatives of sulfonyl fluoride have been employed as broad-spectrum kinase probes, enabling the profiling of a large portion of the kinome in live cells.[3][4]

Quantitative Data Summary

The following tables summarize representative quantitative data from proteomic studies using sulfonyl fluoride-based probes.

Table 1: Kinase Identification using a Sulfonyl Fluoride Probe (XO44) in Jurkat Cells [3]

ProbeNumber of Kinases Identified (≥1 unique peptide)
1 115
2 (XO44) 133
3 88

Table 2: Overlap of Kinases Identified by Different Sulfonyl Fluoride Probes [3]

ProbesNumber of Shared Kinases
1, 2, and 3 68
1 and 2 only 25
1 and 3 only 7
2 and 3 only 5
1 only 15
2 only 35
3 only 1

Experimental Protocols

Protocol 1: In-situ Labeling of Cellular Proteins with a Clickable Sulfonyl Fluoride Probe

This protocol is adapted from a study on broad-spectrum kinase profiling using the sulfonyl fluoride probe XO44 and can be used as a template for experiments with a clickable version of NBSF.[3][4]

Materials:

  • Jurkat cells (or other cell line of interest)

  • RPMI media with 10% FBS

  • Clickable this compound probe (e.g., with a terminal alkyne)

  • DMSO

  • Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO4)

  • Azide-biotin

  • Methanol

  • Chloroform

  • Streptavidin-agarose beads

  • Wash buffers (e.g., 1% SDS in PBS, 4 M urea in PBS, PBS)

  • Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl, pH 7.5, 10 mM DTT)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • C18 desalting spin columns

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat cells in RPMI media supplemented with 10% FBS to a density of approximately 1 x 10^7 cells/mL.

    • Treat cells with the clickable NBSF probe (e.g., 10 µM final concentration from a 10 mM DMSO stock) or DMSO vehicle control for 1 hour at 37°C.

    • For competition experiments, pre-incubate cells with an inhibitor for 30 minutes before adding the probe.

  • Cell Lysis:

    • Harvest cells by centrifugation (300 x g, 5 minutes, 4°C).

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cell pellet in lysis buffer on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation (14,000 x g, 15 minutes, 4°C).

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add TCEP (1 mM final concentration), TBTA (100 µM final concentration), and azide-biotin (100 µM final concentration).

    • Initiate the click reaction by adding CuSO4 to a final concentration of 1 mM.

    • Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • Protein Precipitation and Resuspension:

    • Precipitate the proteins by adding a 4:1:1.5 mixture of methanol:chloroform:water.

    • Vortex and centrifuge at 14,000 x g for 5 minutes.

    • Carefully remove the aqueous top layer and discard.

    • Add 3 volumes of methanol to the protein interface, vortex, and centrifuge at 14,000 x g for 5 minutes.

    • Discard the supernatant and air-dry the protein pellet.

    • Resuspend the pellet in 1% SDS in PBS.

  • Enrichment of Labeled Proteins:

    • Incubate the resuspended protein solution with streptavidin-agarose beads for 2 hours at room temperature with gentle rotation.

    • Wash the beads sequentially with 1% SDS in PBS, 4 M urea in PBS, and finally with PBS to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 8 M urea in 50 mM Tris-HCl, pH 8.0.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

    • Alkylate free cysteines by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Peptide Cleanup and Mass Spectrometry Analysis:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin columns according to the manufacturer's protocol.

    • Analyze the eluted peptides by LC-MS/MS.

Protocol 2: In-solution Digestion for Mass Spectrometry Analysis

This protocol describes a general in-solution digestion procedure for protein samples prior to mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer

  • 8 M Urea in 50 mM Ammonium Bicarbonate (NH4HCO3)

  • 1 M Dithiothreitol (DTT)

  • 500 mM Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • C18 desalting spin columns

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Adjust the protein sample to a final concentration of 4 M urea with 8 M urea in 50 mM NH4HCO3.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark to alkylate free cysteines.

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM NH4HCO3 to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C.

  • Peptide Cleanup:

    • Stop the digestion by acidifying the sample with formic acid to a final pH of ~2-3.

    • Desalt the peptides using C18 spin columns according to the manufacturer's protocol.

    • Elute the peptides with a solution of 50-80% ACN and 0.1% FA.

    • Dry the eluted peptides in a vacuum centrifuge.

    • Resuspend the peptides in 0.1% FA for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling_enrichment Labeling & Enrichment cluster_ms_prep MS Sample Preparation cluster_analysis Analysis cell_culture Cell Culture & Treatment (with NBSF probe) lysis Cell Lysis cell_culture->lysis protein_quant Protein Quantification lysis->protein_quant click_chem Click Chemistry (Azide-Biotin) protein_quant->click_chem precipitation Protein Precipitation click_chem->precipitation enrichment Streptavidin Enrichment precipitation->enrichment on_bead_digest On-Bead Digestion (Trypsin) enrichment->on_bead_digest peptide_cleanup Peptide Desalting (C18) on_bead_digest->peptide_cleanup lc_ms LC-MS/MS Analysis peptide_cleanup->lc_ms data_analysis Data Analysis (Protein ID & Quant) lc_ms->data_analysis

Caption: Chemical proteomics workflow using a clickable NBSF probe.

kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) kinase1 Kinase 1 (e.g., RAF) receptor->kinase1 Activates ligand Ligand ligand->receptor Binds kinase2 Kinase 2 (e.g., MEK) kinase1->kinase2 Phosphorylates kinase3 Kinase 3 (e.g., ERK) kinase2->kinase3 Phosphorylates probe_target Probe-Kinase Adduct transcription_factor Transcription Factor kinase3->transcription_factor Activates probe NBSF Probe probe->kinase1 probe->kinase2 probe->kinase3 gene_expression Gene Expression transcription_factor->gene_expression Regulates

Caption: Interrogation of a kinase signaling cascade with an NBSF probe.

References

Application Notes and Protocols for Labeling Proteins with 4-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the covalent labeling of proteins using 4-Nitrobenzenesulfonyl Fluoride (NBSF). This reagent serves as a valuable tool for identifying and characterizing reactive nucleophilic residues within proteins, which is particularly relevant for drug development, probe design, and understanding protein function.

Introduction

This compound (NBSF) is a highly reactive aromatic sulfonyl fluoride that covalently modifies specific amino acid residues in proteins.[1][2] The sulfonyl fluoride moiety acts as an electrophile, reacting with nucleophilic side chains to form stable sulfonamide or sulfonate ester linkages. The reactivity of NBSF is particularly directed towards tyrosine residues, although lysine, serine, and histidine can also be targeted, often influenced by the local protein microenvironment which can enhance the reactivity of the sulfonyl fluoride.[1][2][3][4] The nitro group on the benzene ring increases the electrophilicity of the sulfur atom, making NBSF a potent labeling reagent.

The covalent and often irreversible nature of this modification makes NBSF a useful tool for:

  • Identifying active site residues: Pinpointing key amino acids involved in enzyme catalysis or ligand binding.

  • Probing protein conformation: Mapping accessible and reactive residues to understand protein folding and dynamics.

  • Developing covalent inhibitors: Designing targeted therapies that form a permanent bond with their protein target.

  • Creating protein conjugates: Attaching probes or other molecules for various biochemical assays.

Mechanism of Action

NBSF reacts with nucleophilic amino acid residues through a nucleophilic substitution reaction at the sulfur atom of the sulfonyl fluoride. The primary targets are amino acids with hydroxyl or amino groups in their side chains.

  • Reaction with Tyrosine: The hydroxyl group of a tyrosine residue attacks the sulfonyl fluoride, displacing the fluoride ion and forming a stable sulfonate ester. This reaction is often favored and NBSF has been described as a tyrosine-specific reagent.[1][2]

  • Reaction with Lysine: The primary amine of a lysine residue can also react with NBSF to form a stable sulfonamide bond.[4][5] The reactivity of lysine is highly dependent on its pKa and the surrounding microenvironment.

  • Reaction with Other Nucleophiles: Serine and histidine have also been shown to react with sulfonyl fluorides, though typically their reactivity is lower than that of tyrosine and lysine unless activated by the specific protein architecture.[3][4]

Caption: Chemical reactions of NBSF with Tyrosine and Lysine residues.

Experimental Protocols

Materials
  • Protein of interest

  • This compound (NBSF) (CAS 349-96-2)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5; 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

  • Bradford assay reagent or other protein quantification method

  • SDS-PAGE materials

  • Mass spectrometer (optional, for verification of labeling)

Protocol for Protein Labeling with NBSF

This protocol provides a general guideline for labeling a protein with NBSF. Optimal conditions, such as the molar ratio of NBSF to protein, pH, and incubation time, may need to be determined empirically for each specific protein.

NBSF_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis arrow arrow start Start prep_protein Prepare Protein Solution in appropriate buffer start->prep_protein prep_nbsf Prepare fresh NBSF stock solution in anhydrous DMSO prep_protein->prep_nbsf mix Add NBSF to protein solution (vortex gently) prep_nbsf->mix incubate Incubate at controlled temperature (e.g., room temperature or 37°C) mix->incubate quench Quench reaction with excess nucleophile (e.g., Tris buffer) incubate->quench purify Remove excess NBSF and byproducts (desalting column or dialysis) quench->purify quantify Quantify protein concentration purify->quantify analyze Analyze labeling efficiency (e.g., SDS-PAGE, Mass Spectrometry) quantify->analyze end End analyze->end

Caption: Experimental workflow for protein labeling with NBSF.

1. Preparation of Reagents:

  • Protein Solution: Prepare a solution of the target protein in a suitable buffer. The buffer should be free of primary amines (e.g., Tris, unless used for quenching) or other nucleophiles that could react with NBSF. HEPES or phosphate buffers are often good choices. The optimal pH is typically between 7.0 and 8.5.

  • NBSF Stock Solution: Immediately before use, prepare a stock solution of NBSF in anhydrous DMSO. A typical concentration is 10-100 mM. NBSF is sensitive to moisture and will hydrolyze, so it is crucial to use anhydrous solvent and prepare the solution fresh.

2. Labeling Reaction:

  • To the protein solution, add the desired amount of the NBSF stock solution. The final concentration of DMSO should generally be kept below 5% (v/v) to avoid protein denaturation.

  • The molar ratio of NBSF to protein is a critical parameter. A starting point is a 10- to 50-fold molar excess of NBSF. This should be optimized to achieve sufficient labeling without causing protein precipitation or non-specific modifications.

  • Incubate the reaction mixture at a controlled temperature. Room temperature for 1-2 hours is a common starting point. Incubation at 4°C for a longer period (e.g., overnight) can also be effective and may help to maintain protein stability.

3. Quenching the Reaction:

  • To stop the labeling reaction, add a quenching buffer containing a high concentration of a nucleophile. A common choice is Tris buffer to a final concentration of 50-100 mM.

4. Removal of Excess Reagent:

  • Separate the labeled protein from unreacted NBSF and reaction byproducts. This can be achieved using a desalting column (e.g., G-25) or through dialysis against a suitable buffer.

5. Characterization of the Labeled Protein:

  • Protein Concentration: Determine the concentration of the labeled protein using a standard protein assay (e.g., Bradford or BCA).

  • Verification of Labeling: The extent of labeling can be assessed by methods such as:

    • SDS-PAGE: While labeling may not cause a significant shift in molecular weight, it can be used to check for protein integrity and the absence of aggregation.

    • Mass Spectrometry (MS): This is the most definitive method to confirm covalent modification. By comparing the mass of the labeled protein to the unlabeled protein, the number of attached NBSF molecules can be determined. Tandem MS (MS/MS) can be used to identify the specific amino acid residues that have been modified.

Data Presentation

Quantitative data on the labeling efficiency of NBSF is highly dependent on the specific protein and reaction conditions. The following table outlines the key parameters that influence the extent of protein modification.

ParameterRecommended RangeInfluence on Labeling EfficiencyNotes
Molar Ratio (NBSF:Protein) 10:1 to 100:1Higher ratios increase the probability of modification but also risk non-specific labeling and protein precipitation.Optimization is crucial for each protein.
pH 7.0 - 8.5Higher pH increases the nucleophilicity of lysine and tyrosine residues, generally leading to higher labeling efficiency.Protein stability at different pH values must be considered.
Reaction Time 1 - 24 hoursLonger incubation times can increase the extent of labeling, especially at lower temperatures.Monitor protein stability over time.
Temperature 4°C to 37°CHigher temperatures accelerate the reaction rate but may compromise protein stability.Room temperature is a common starting point.
Buffer Composition Amine-free buffers (e.g., HEPES, Phosphate)Buffers with nucleophilic components will compete with the protein for reaction with NBSF, reducing labeling efficiency.Avoid Tris, glycine, and other primary amine-containing buffers during the reaction.
Stability of the Conjugate

The sulfonamide (from lysine) and sulfonate ester (from tyrosine) bonds formed upon reaction with NBSF are generally stable under physiological conditions.[6] However, the stability of sulfonate esters can be sensitive to high pH.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Insufficient molar excess of NBSF.- Reaction time too short or temperature too low.- Inappropriate buffer pH or composition.- Hydrolyzed NBSF stock solution.- Increase the molar ratio of NBSF to protein.- Increase incubation time or temperature.- Optimize buffer pH (e.g., increase to 8.0-8.5 if protein is stable).- Use an amine-free buffer.- Always prepare NBSF stock solution fresh in anhydrous DMSO.
Protein Precipitation - High concentration of NBSF or DMSO.- Protein instability under the reaction conditions.- Decrease the molar ratio of NBSF.- Keep the final DMSO concentration below 5%.- Perform the reaction at a lower temperature (e.g., 4°C).- Screen different buffers for optimal protein stability.
Non-specific Labeling - Molar ratio of NBSF is too high.- Reaction time is excessively long.- Reduce the molar excess of NBSF.- Decrease the incubation time.

By following these guidelines and optimizing the reaction conditions for your specific protein of interest, this compound can be a powerful tool for protein modification and analysis in your research and development endeavors.

References

Application Notes: 4-Nitrobenzenesulfonyl Fluoride as a Covalent Antibiotic Pharmacophore

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the discovery of novel antibiotics with unique mechanisms of action. Covalent inhibitors, which form a stable chemical bond with their biological target, offer a promising strategy for developing potent and durable therapeutics. The sulfonyl fluoride (-SO₂F) moiety has emerged as a valuable electrophilic "warhead" in chemical biology and drug discovery.[1][2] It is relatively stable and can react with a range of nucleophilic amino acid residues beyond cysteine, such as serine, threonine, and tyrosine, thereby expanding the scope of targetable proteins.[1][3][4] This document outlines the application of the 4-nitrobenzenesulfonyl fluoride (NBSF) scaffold, specifically the ortho-substituted isomer, as a novel pharmacophore for the development of antibiotics against Gram-negative and drug-resistant bacteria.[5]

The ortho-Nitrosulfonyl Fluoride Pharmacophore Initial screening of a library of sulfonyl fluoride-containing compounds against E. coli identified 2-nitrobenzenesulfonyl fluoride as a potent antibacterial agent.[5] Further structure-activity relationship (SAR) studies revealed that the specific spatial arrangement of the nitro and sulfonyl fluoride groups is critical for its biological activity.

  • Positional Isomerism is Key: The antibacterial activity is exclusive to the ortho-nitrobenzenesulfonyl fluoride isomer. The corresponding meta and para isomers are devoid of any significant antibacterial activity against E. coli.[5][6]

  • Electrophile Specificity: The sulfonyl fluoride moiety is essential. Replacing it with other electrophiles, such as a sulfonyl chloride or an epoxide, results in a complete loss of activity.[5][6]

  • Broad Spectrum Potential: The lead compound and its optimized derivatives show remarkable activity against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Acinetobacter baumannii, and Pseudomonas aeruginosa.[5]

Mechanism of Action: Reductive Activation The antibacterial mechanism of this pharmacophore is not based on direct covalent modification alone. Evidence suggests a prodrug-like activation mechanism mediated by bacterial nitroreductases.[5][6]

  • Entry into Bacterium: The small, relatively lipophilic molecule penetrates the bacterial cell envelope.

  • Reductive Activation: Inside the bacterium, a nitroreductase enzyme (such as Nitroreductase A in E. coli) reduces the ortho-nitro group to a hydroxylamine derivative.[6]

  • Intramolecular Cyclization: The newly formed hydroxylamine attacks the adjacent sulfur atom of the sulfonyl fluoride group.

  • Formation of a Reactive Intermediate: This intramolecular attack generates a highly reactive five-membered oxathiazole intermediate.[6]

  • Target Inactivation: This reactive species subsequently reacts with and inactivates essential bacterial proteins, leading to cell death.[6]

This activation mechanism, which is dependent on bacterial enzymes, provides a layer of selectivity and represents a novel approach to antibiotic design.

G cluster_0 Bacterial Cytoplasm Compound 2-Nitrobenzenesulfonyl Fluoride (1) Nitroreductase Nitroreductase A Compound->Nitroreductase Reduction Hydroxylamine Hydroxylamine Intermediate (15) Nitroreductase->Hydroxylamine Oxathiazole Reactive Oxathiazole Intermediate (16) Hydroxylamine->Oxathiazole Intramolecular Attack Target Essential Bacterial Proteins Oxathiazole->Target Covalent Modification Death Bacterial Cell Death Target->Death

Caption: Proposed mechanism of reductive activation for 2-nitrobenzenesulfonyl fluoride.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various nitrobenzenesulfonyl fluoride derivatives against E. coli, highlighting the critical structure-activity relationships. Lower MIC values indicate higher potency.

Compound IDSubstituent PatternElectrophileMIC (µg/mL) against E. coliActivity
1 ortho-Nitro-SO₂F5.15Active
4 meta-Nitro-SO₂F> 128Inactive
5 para-Nitro-SO₂F> 128Inactive
10 ortho-NitroSulfonyl Chloride> 128Inactive
18 ortho-Nitro, 4-Methyl-SO₂F2.74 - 5.45Active
2 nitrothiophene-SO₂F0.66Highly Active
Data sourced from Sadlowski et al.[5][6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method to determine the MIC of a test compound against a bacterial strain, such as E. coli.

Materials:

  • 96-well microtiter plates (non-treated, sterile)

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Bacterial culture (E. coli ATCC 25922) grown to log phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Positive control antibiotic (e.g., Kanamycin)

  • Negative control (DMSO)

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Procedure:

  • Culture Preparation: Inoculate a single colony of E. coli into 5 mL of CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD₆₀₀ ≈ 0.5).

  • Bacterial Dilution: Dilute the log-phase culture in fresh CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Serial Dilution: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare a starting solution of the test compound in well 1 by adding the required volume of stock solution to CAMHB for a final volume of 200 µL (e.g., for a top concentration of 128 µg/mL, add 2.56 µL of a 10 mg/mL stock to 197.44 µL of broth). c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial suspension from step 2 to wells 1 through 11. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth, as determined by visual inspection or by measuring the OD₆₀₀.

Protocol 2: Target Identification via Activity-Based Protein Profiling (ABPP)

This protocol provides a conceptual workflow for identifying the protein targets of a covalent inhibitor using a clickable probe derivative and quantitative proteomics.

Principle: A derivative of the lead compound is synthesized containing a "clickable" handle (e.g., an alkyne or azide). This probe is used to treat bacteria. After cell lysis, the covalently modified proteins are tagged with a reporter molecule (e.g., biotin) via click chemistry. Biotinylated proteins are then enriched and identified by mass spectrometry.

Materials:

  • Clickable probe (e.g., alkyne-modified 2-nitrobenzenesulfonyl fluoride)

  • Bacterial culture (E. coli)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents (e.g., biotin-azide, copper (II) sulfate, TBTA ligand, sodium ascorbate)

  • Streptavidin-coated magnetic beads

  • Mass spectrometer (e.g., Orbitrap)

Procedure:

  • Probe Treatment: Treat log-phase bacterial cultures with the clickable probe at a concentration near its MIC for 1-2 hours. Include a vehicle control (DMSO) and a competition control (pretreatment with excess parent compound).

  • Cell Lysis: Harvest the bacterial cells by centrifugation, wash with PBS, and lyse the cells using sonication or a French press in lysis buffer.

  • Proteome Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford assay.

  • Click Chemistry Reaction: To the clarified lysate, add the click chemistry reagents (e.g., biotin-azide, CuSO₄, TBTA, and fresh sodium ascorbate). Incubate for 1 hour at room temperature to attach biotin to the probe-modified proteins.

  • Enrichment of Tagged Proteins: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing a denaturant (e.g., urea) and a reducing agent (DTT). Add a protease (e.g., Trypsin/Lys-C mix) and incubate overnight at 37°C to digest the proteins into peptides.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides, desalt using a C18 column, and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins from the mass spectrometry data. True targets will be significantly enriched in the probe-treated sample compared to the vehicle control and will show reduced enrichment in the competition control.

G cluster_workflow Experimental Workflow: Target Identification A 1. Treat Bacteria (Probe vs. Vehicle) B 2. Cell Lysis & Proteome Collection A->B C 3. Click Reaction (Attach Biotin Tag) B->C D 4. Enrichment (Streptavidin Beads) C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Identify Enriched Proteins) F->G

Caption: A generalized workflow for identifying protein targets of covalent inhibitors.

G cluster_sar Structure-Activity Relationship (SAR) Logic Start Nitrobenzenesulfonyl Fluoride Scaffold Ortho ortho-Nitro Isomer Start->Ortho Position? MetaPara meta- or para-Nitro Isomer Start->MetaPara Position? SF Sulfonyl Fluoride (-SO2F) Ortho->SF Electrophile? SCl Sulfonyl Chloride (-SO2Cl) Ortho->SCl Electrophile? Inactive No Activity MetaPara->Inactive Active Antibacterial Activity SF->Active SCl->Inactive

Caption: Key SAR determinants for the nitrobenzenesulfonyl fluoride pharmacophore.

References

Application Notes and Protocols for Sulfur(VI) Fluoride Exchange (SuFEx) Reactions with Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone of "click chemistry," provides a robust and versatile method for the synthesis of aryl fluorosulfates from phenols.[1] This reaction is characterized by its high efficiency, broad substrate scope, and the remarkable stability of the resulting fluorosulfate products.[1][2] Aryl fluorosulfates are valuable motifs in drug discovery, chemical biology, and materials science, serving as stable covalent linkers and functional probes.[1][3] These application notes provide detailed experimental procedures for performing SuFEx reactions with phenols, catering to both small-scale synthesis and high-throughput screening applications.

The core transformation in the SuFEx reaction with phenols involves the reaction of a phenol with sulfuryl fluoride (SO₂F₂) or a surrogate in the presence of a base to form an aryl fluorosulfate.[1][4] While gaseous SO₂F₂ is a common reagent, alternative methods utilizing shelf-stable solid precursors have been developed to circumvent the challenges associated with handling a toxic gas.[5][6]

Key Concepts and Considerations

  • Reagents : The primary reagents are a phenolic substrate, a source of the -SO₂F group (e.g., SO₂F₂, fluorosulfuryl imidazolium salts), and a base.[1][6]

  • Catalysts and Bases : Organic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are commonly used to facilitate the reaction.[2][7] In some protocols, synergistic reagent combinations like 2-tert-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine (BTMG) and hexamethyldisilazane (HMDS) can accelerate the reaction with unprotected phenols.[4]

  • Solvents : Acetonitrile (CH₃CN) and dichloromethane (DCM) are frequently employed as solvents for these reactions.[7]

  • Safety : SuFEx reactions should be performed in a well-ventilated fume hood by personnel trained in standard synthetic organic chemistry procedures.[4] Gaseous SO₂F₂ is toxic and requires careful handling.[4] The use of solid SO₂F₂ surrogates can mitigate this risk.[5][6]

Experimental Protocols

Two primary protocols are presented below: a general procedure using gaseous sulfuryl fluoride and an alternative method employing a solid SO₂F₂ surrogate for enhanced safety and convenience.

Protocol 1: General Procedure for SuFEx Reaction with Phenols using Gaseous SO₂F₂

This protocol is adapted for small-scale synthesis in a laboratory setting.

Materials:

  • Phenolic substrate

  • Sulfuryl fluoride (SO₂F₂) gas

  • Anhydrous acetonitrile (CH₃CN) or dichloromethane (DCM)

  • N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N)

  • Reaction vessel (e.g., a sealed vial or flask)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • In a clean, dry reaction vessel, dissolve the phenolic substrate (1.0 mmol) in anhydrous acetonitrile or dichloromethane (5 mL).

  • Add the organic base, such as DIPEA or Et₃N (1.5 mmol, 1.5 equivalents).

  • Seal the reaction vessel securely.

  • Carefully introduce a slight excess of sulfuryl fluoride (SO₂F₂) gas into the headspace of the reaction vessel. Caution: SO₂F₂ is a toxic gas. This step must be performed in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 3-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]

  • Upon completion, carefully vent the excess SO₂F₂ gas in the fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired aryl fluorosulfate.

Protocol 2: SuFEx Reaction using a Shelf-Stable Fluorosulfuryl Imidazolium Salt

This protocol offers a safer alternative by avoiding the direct handling of gaseous SO₂F₂.[1]

Materials:

  • Phenolic substrate

  • 1-(Fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (a shelf-stable solid SO₂F₂ surrogate)[1]

  • Anhydrous acetonitrile (CH₃CN)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of the phenol (1.0 mmol) in anhydrous acetonitrile (5 mL), add the 1-(fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-ium trifluoromethanesulfonate (1.1 mmol, 1.1 equivalents).[1]

  • Stir the reaction mixture at room temperature. Reaction times are typically short, often completing within minutes to a few hours.[9] Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can then be purified by silica gel column chromatography.

Data Presentation

The following table summarizes representative yields for the SuFEx reaction with various phenolic substrates, showcasing the versatility of this methodology.

Phenolic SubstrateReagent/MethodBaseSolventTime (h)Yield (%)Reference
PhenolSO₂F₂ (gas)DIPEACH₃CN12>95[7]
4-MethoxyphenolSO₂F₂ (gas)DIPEACH₃CN12>95[7]
4-NitrophenolSO₂F₂ (gas)DIPEACH₃CN12>95[7]
EstroneSO₂F₂ (gas)DIPEACH₃CN12>95[7]
Combretastatin A4SO₂F₂ (gas)DIPEACH₃CN12>95[8]
FulvestrantSO₂F₂ (gas)DIPEACH₃CN12>95[8]
Various Phenols1,1′-sulfonyldiimidazole (ex situ SO₂F₂ generation)N/ADioxaneN/AGood to Excellent[5]
Various Phenols1-(Fluorosulfuryl)-2,3-dimethyl-1H-imidazol-3-iumtrifluoromethanesulfonateN/AN/AN/AUp to 98[9]

Visualizations

The following diagrams illustrate the experimental workflow and the general reaction mechanism for the SuFEx reaction with phenols.

experimental_workflow reactants Phenol + SO2F2 Source + Base solvent Dissolve in Anhydrous Solvent (e.g., CH3CN) reactants->solvent reaction Reaction at Room Temperature solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Work-up: Concentration monitoring->workup Upon completion purification Purification: Silica Gel Chromatography workup->purification product Aryl Fluorosulfate Product purification->product

Caption: Experimental workflow for the SuFEx reaction with phenols.

reaction_mechanism phenol Ar-OH (Phenol) phenoxide Ar-O⁻ (Phenoxide) phenol->phenoxide + Base - HB⁺ base Base fluoride F⁻ intermediate [Ar-O-SO2F2-F]⁻ (Intermediate) phenoxide->intermediate + SO2F2 so2f2 SO2F2 product Ar-O-SO2F (Aryl Fluorosulfate) intermediate->product - F⁻

Caption: General mechanism of the SuFEx reaction with phenols.

References

Application Notes and Protocols for Selective Protein Labeling with 4-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the precise attachment of probes, drugs, and other functionalities to proteins of interest. 4-Nitrobenzenesulfonyl fluoride (NBSF) has emerged as a valuable tool for the selective labeling of tyrosine residues. This sulfonyl fluoride-containing reagent exhibits a high reactivity towards the nucleophilic phenolate side chain of tyrosine, allowing for the formation of a stable covalent bond under mild aqueous conditions. The selectivity of NBSF is highly dependent on the reaction pH, with optimal modification of tyrosine residues typically occurring in the slightly alkaline range. While primarily targeting tyrosine, NBSF can also react with other nucleophilic amino acid residues such as lysine, cysteine, and histidine, a factor that must be considered for achieving high selectivity. These application notes provide a comprehensive overview of the use of NBSF for selective protein labeling, including its mechanism of action, quantitative reactivity data, and detailed experimental protocols.

Mechanism of Action

The selective labeling of tyrosine residues by this compound proceeds via a nucleophilic aromatic substitution reaction, specifically a Sulfur(VI) Fluoride Exchange (SuFEx) reaction. The key steps of this mechanism are outlined below:

  • Deprotonation of Tyrosine: The reaction is initiated by the deprotonation of the hydroxyl group of the tyrosine side chain to form a more nucleophilic phenolate anion. This step is pH-dependent, with higher pH values favoring the formation of the phenolate.

  • Nucleophilic Attack: The resulting phenolate anion acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl fluoride group of NBSF.

  • Fluoride Displacement and Product Formation: This attack leads to the displacement of the fluoride ion and the formation of a stable covalent sulfonate ester bond between the tyrosine residue and the 4-nitrobenzenesulfonyl group.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate State cluster_products Products Tyrosine Tyrosine Residue (in Protein) Phenolate Tyrosine Phenolate (Nucleophile) Tyrosine->Phenolate Deprotonation NBSF 4-Nitrobenzenesulfonyl Fluoride (NBSF) LabeledProtein Labeled Protein (Sulfonate Ester Linkage) NBSF->LabeledProtein pH Aqueous Buffer (pH ~8-9) Phenolate->LabeledProtein Nucleophilic Attack Fluoride Fluoride Ion LabeledProtein->Fluoride Displacement

Data Presentation

The selectivity of this compound for different amino acid residues is critically dependent on the reaction pH. The following table summarizes the relative reactivity of NBSF with the nucleophilic side chains of several amino acids at a slightly alkaline pH, which is optimal for tyrosine modification.

Amino Acid ResidueNucleophilic GroupRelative Reactivity at pH 8.0Notes
Tyrosine Phenolate++++Highly reactive at this pH due to the favorable pKa of the phenolic hydroxyl group.
Lysine ε-Amino++Moderately reactive; the primary amine is partially deprotonated at this pH.
Histidine Imidazole+Less reactive; the imidazole ring has a lower pKa and is a weaker nucleophile.
Cysteine Thiolate+++++Potentially the most reactive nucleophile, but its low abundance and tendency to form disulfide bonds can limit its availability. Reaction with cysteine is highly context-dependent.
Serine/Threonine Hydroxyl+Generally low reactivity under these conditions.

This data is a qualitative summary based on published studies on sulfur(VI) fluorides.[1][2] The exact reactivity can vary depending on the protein context, including the accessibility and local microenvironment of the amino acid residue.

Experimental Protocols

Protocol 1: Selective Labeling of Tyrosine Residues in a Purified Protein

This protocol describes a general procedure for the selective labeling of accessible tyrosine residues in a purified protein with this compound.

Materials:

  • Purified protein of interest

  • This compound (NBSF)

  • Amine-free buffer (e.g., 100 mM sodium phosphate, pH 8.0)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the amine-free buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (like Tris) if you wish to minimize labeling of lysine residues.

  • NBSF Stock Solution Preparation:

    • Immediately before use, prepare a 100 mM stock solution of NBSF in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 10- to 100-fold molar excess of the NBSF stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM. The primary amine in the Tris buffer will react with and consume any unreacted NBSF.

    • Incubate for 30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove the unreacted NBSF and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Analysis of Labeling:

    • Confirm the successful labeling of the protein using techniques such as mass spectrometry (to detect the mass shift corresponding to the NBSF modification) or UV-Vis spectroscopy (to detect the nitrobenzene chromophore).

G Protein Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Reaction Labeling Reaction (Add 10-100x molar excess of NBSF, Incubate 1-4h at RT) Protein->Reaction NBSF Prepare NBSF Stock (100 mM in DMSO) NBSF->Reaction Quench Quench Reaction (Add Tris-HCl to 50-100 mM, Incubate 30 min at RT) Reaction->Quench Purify Purification (Desalting column or dialysis) Quench->Purify Analyze Analysis (Mass Spectrometry, UV-Vis) Purify->Analyze

Protocol 2: Confirmation of Labeling Specificity using Site-Directed Mutagenesis

To confirm that the labeling by NBSF is indeed occurring on specific tyrosine residues, a combination of site-directed mutagenesis and mass spectrometry can be employed.

Procedure:

  • Identify Potential Labeling Sites:

    • Based on the protein structure or computational predictions, identify surface-accessible tyrosine residues that are likely candidates for labeling.

  • Generate Tyrosine-to-Phenylalanine Mutants:

    • Using standard site-directed mutagenesis techniques, create mutant versions of the protein where the candidate tyrosine residues are replaced with phenylalanine. Phenylalanine is structurally similar to tyrosine but lacks the nucleophilic hydroxyl group.

  • Label Wild-Type and Mutant Proteins:

    • Perform the labeling reaction with NBSF as described in Protocol 1 on both the wild-type protein and the tyrosine-to-phenylalanine mutants.

  • Analyze by Mass Spectrometry:

    • Digest the labeled wild-type and mutant proteins with a sequence-specific protease (e.g., trypsin).

    • Analyze the resulting peptide fragments by mass spectrometry (LC-MS/MS).

    • In the wild-type protein, identify the peptide(s) that show a mass shift corresponding to the addition of the 4-nitrobenzenesulfonyl group.

    • Confirm that the corresponding peptides from the tyrosine-to-phenylalanine mutants do not show this mass shift. This will confirm that the labeling occurred specifically at the mutated tyrosine residue.

G Identify Identify Putative Tyrosine Labeling Sites Mutagenesis Site-Directed Mutagenesis (Tyr -> Phe) Identify->Mutagenesis Labeling Label Wild-Type & Mutant Proteins with NBSF Mutagenesis->Labeling Digestion Proteolytic Digestion (e.g., Trypsin) Labeling->Digestion MS Mass Spectrometry (LC-MS/MS) Digestion->MS Analysis Compare Peptide Maps (Look for absence of mass shift in mutant) MS->Analysis

Conclusion

This compound is a powerful reagent for the selective modification of tyrosine residues in proteins. By carefully controlling the reaction conditions, particularly the pH, researchers can achieve a high degree of selectivity for tyrosine over other nucleophilic amino acids. The protocols provided here offer a starting point for the successful application of NBSF in protein labeling experiments. It is recommended to optimize the reaction conditions for each specific protein of interest to achieve the desired labeling efficiency and selectivity. The combination of chemical labeling with analytical techniques such as mass spectrometry and site-directed mutagenesis provides a robust workflow for the detailed characterization of protein structure and function.

References

Applications of Sulfonyl Fluorides in Chemical Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonyl fluorides have emerged as a versatile and powerful class of chemical probes in chemical biology and drug discovery. Their unique reactivity profile, characterized by a balance of stability in aqueous environments and the ability to covalently react with a range of nucleophilic amino acid residues, makes them invaluable tools for studying protein function, identifying therapeutic targets, and developing novel covalent inhibitors. This document provides detailed application notes and experimental protocols for the use of sulfonyl fluorides in chemical biology research.

Application Notes

Covalent Inhibition of Enzymes

Sulfonyl fluorides are widely employed as electrophilic "warheads" to generate potent and selective covalent inhibitors of various enzyme classes, most notably serine proteases and kinases. The sulfonyl fluoride moiety reacts with nucleophilic residues such as serine, threonine, lysine, tyrosine, and histidine within the enzyme's active site, leading to irreversible inactivation.[1][2] This covalent mode of action can offer advantages over reversible inhibitors, including prolonged duration of action and increased potency.[3]

Key Features:

  • Broad Target Scope: Reacts with multiple nucleophilic amino acid residues, expanding the range of targetable proteins beyond those containing a reactive cysteine.[4]

  • Tunable Reactivity: The reactivity of the sulfonyl fluoride warhead can be modulated by altering the electronic properties of the aryl ring to which it is attached, allowing for the optimization of potency and selectivity.

  • High Stability: Aryl sulfonyl fluorides generally exhibit good stability in aqueous buffers and plasma, a crucial property for biological assays and in vivo applications.[5]

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems.[6] Sulfonyl fluoride-based probes, often equipped with a reporter tag (e.g., an alkyne or fluorophore), are used to covalently label the active members of entire enzyme families.[7] This approach enables the identification of enzyme targets of small molecule inhibitors, the discovery of novel enzymes involved in physiological and pathological processes, and the screening for new enzyme inhibitors in a high-throughput manner.

Workflow:

  • Probe Design and Synthesis: A sulfonyl fluoride probe is designed with a recognition element that directs it to the desired enzyme class and a reporter tag for detection and enrichment.

  • Labeling: The probe is incubated with a complex proteome (e.g., cell lysate, tissue homogenate, or live cells) to allow for covalent modification of active enzymes.

  • Detection/Enrichment: Labeled proteins are detected directly by in-gel fluorescence scanning (if using a fluorescent probe) or enriched using affinity chromatography (e.g., biotin-streptavidin) for subsequent identification by mass spectrometry.

  • Target Identification and Validation: Mass spectrometry is used to identify the proteins that have been covalently modified by the probe.

Elucidation of Signaling Pathways

Sulfonyl fluoride-based probes and inhibitors are instrumental in dissecting complex cellular signaling pathways. By selectively inhibiting or labeling key proteins within a pathway, researchers can investigate the downstream consequences and understand the protein's role in signal transduction. For example, sulfonyl fluoride probes targeting kinases have been used to profile the kinome and to understand the cellular targets of kinase inhibitors like dasatinib.[8][9] This information is critical for understanding disease mechanisms and for the development of targeted therapies.

Quantitative Data

The following tables summarize key quantitative data for various sulfonyl fluoride probes and inhibitors.

Probe/InhibitorTarget Protein(s)IC50 (nM)Amino Acid TargetReference(s)
XO44Broad-spectrum kinases (up to 133 endogenous)N/A (probe)Lysine[8][9]
Fatty Acid Sulfonyl Fluorides (C12-C18)Anandamide Amidase (FAAH)Nanomolar rangeSerine[10]
Phenylpentylsulfonyl fluoride (11c)Fatty Acid Amide Hydrolase (FAAH)37Serine[11]
Phenylhexylsulfonyl fluoride (11d)Fatty Acid Amide Hydrolase (FAAH)50Serine[11]
Phenylheptylsulfonyl fluoride (11e)Fatty Acid Amide Hydrolase (FAAH)42Serine[11]
SF-p1mRNA decapping scavenger enzyme (DcpS)<1Tyrosine[12]
EM12-SFCereblon (CRBN)N/A (probe)Histidine[4]
Probe/InhibitorTarget Proteink_inact/K_I (M⁻¹s⁻¹) or k_obs/[I] (M⁻¹s⁻¹)MethodReference(s)
UPR1444EGFR C797SNot explicitly stated, but shown to be an irreversible inhibitorComputational Modeling[13]
PFBS-ibrutinib analogsBTKVaries with analogTime-dependent IC50[14]
FSY-containing proteinTarget proteinVaries with binding affinity and target residueProximity-enabled SuFEx[15][16]

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Tagged Sulfonyl Fluoride Probe

This protocol describes the synthesis of a generic alkyne-tagged aryl sulfonyl fluoride probe that can be used for ABPP studies.[17]

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Potassium fluoride (KF)

  • Trimethylsilylacetylene

  • Pd(PPh₃)₄

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 4-Bromobenzenesulfonyl fluoride:

    • Dissolve 4-bromobenzenesulfonyl chloride in acetonitrile.

    • Add an excess of KF and stir the reaction mixture at room temperature overnight.

    • Filter the reaction mixture and evaporate the solvent to obtain 4-bromobenzenesulfonyl fluoride. Purify by recrystallization or column chromatography if necessary.

  • Sonogashira Coupling to Introduce the Alkyne Handle:

    • To a solution of 4-bromobenzenesulfonyl fluoride in a mixture of toluene and TEA, add trimethylsilylacetylene, Pd(PPh₃)₄, and CuI.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 70°C for 4 hours.

    • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

    • Dissolve the residue in THF and treat with a solution of tetrabutylammonium fluoride (TBAF) in THF to remove the trimethylsilyl protecting group.

    • After stirring for 1 hour, quench the reaction with water and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the alkyne-tagged sulfonyl fluoride probe.

Protocol 2: Activity-Based Protein Profiling (ABPP) in Live Cells

This protocol outlines a general workflow for using a clickable sulfonyl fluoride probe to profile enzyme activities in live cells.[2]

Materials:

  • Clickable sulfonyl fluoride probe (alkyne-tagged)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Biotin-azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • SDS-PAGE gels and buffers

  • Western blotting reagents

  • Mass spectrometry-compatible reagents (e.g., urea, DTT, iodoacetamide, trypsin)

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the clickable sulfonyl fluoride probe at a final concentration of 1-10 µM in serum-free medium for 1-2 hours.

    • For competitive profiling, pre-incubate the cells with a small molecule inhibitor for 30 minutes before adding the probe.

  • Cell Lysis:

    • Wash the cells with cold PBS to remove excess probe.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysate by centrifugation.

  • Click Chemistry Reaction:

    • To the cleared lysate, add biotin-azide, TCEP, TBTA, and CuSO₄.

    • Incubate the reaction for 1 hour at room temperature to conjugate biotin to the probe-labeled proteins.

  • Protein Enrichment:

    • Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • On-Bead Digestion for Mass Spectrometry:

    • Resuspend the beads in a buffer containing urea.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins on-bead with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the tryptic peptides from the supernatant.

    • Analyze the peptides by LC-MS/MS to identify the probe-labeled proteins.

Protocol 3: SuFEx-Based Protein Bioconjugation

This protocol provides a general method for the bioconjugation of a sulfonyl fluoride-containing molecule to a protein, such as bovine serum albumin (BSA), via Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[10][18]

Materials:

  • Protein to be conjugated (e.g., BSA)

  • Sulfonyl fluoride-containing molecule (e.g., with a fluorescent tag or other functional group)

  • Phosphate-buffered saline (PBS), pH 7.3-8.0

  • Dimethyl sulfoxide (DMSO) for dissolving the sulfonyl fluoride compound

  • Size-exclusion chromatography columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in PBS to a final concentration of 10-20 µM.

  • Sulfonyl Fluoride Reagent Preparation:

    • Prepare a stock solution of the sulfonyl fluoride compound in DMSO.

  • Conjugation Reaction:

    • Add the sulfonyl fluoride reagent to the protein solution. The molar ratio of the reagent to the protein can be varied to control the degree of labeling (e.g., 1 to 100 equivalents).

    • Incubate the reaction mixture at 25-37°C for 1-16 hours. The optimal time and temperature will depend on the reactivity of the specific sulfonyl fluoride and the target protein.

  • Purification:

    • Remove the unreacted sulfonyl fluoride reagent and byproducts by size-exclusion chromatography or dialysis.

  • Characterization:

    • Analyze the purified protein conjugate by SDS-PAGE to confirm the increase in molecular weight.

    • Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the number of conjugated molecules per protein.

    • If a fluorescent tag was used, measure the fluorescence of the conjugate to quantify the labeling efficiency.

Visualizations

Signaling Pathway Diagram: Wnt/β-catenin Signaling

Wnt_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Axin Axin LRP5_6->Axin GSK3b GSK-3β Dsh->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin P Axin->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc Translocation SulfonylFluorideInhibitor Sulfonyl Fluoride Inhibitor SulfonylFluorideInhibitor->GSK3b Inhibition TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes

Caption: Simplified Wnt/β-catenin signaling pathway and a potential point of intervention for a sulfonyl fluoride inhibitor.

Experimental Workflow Diagram: Activity-Based Protein Profiling (ABPP)

ABPP_Workflow start Live Cells or Cell Lysate probe_treatment Incubate with Alkyne-Sulfonyl Fluoride Probe start->probe_treatment click_reaction Click Chemistry (Biotin-Azide) probe_treatment->click_reaction enrichment Streptavidin Enrichment click_reaction->enrichment digestion On-Bead Tryptic Digestion enrichment->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Target Protein Identification ms_analysis->data_analysis

Caption: A typical experimental workflow for activity-based protein profiling (ABPP) using a clickable sulfonyl fluoride probe.

Logical Relationship Diagram: Covalent Modification by Sulfonyl Fluoride

Covalent_Modification sulfonyl_fluoride Sulfonyl Fluoride Probe R-SO₂-F covalent_adduct Covalent Adduct R-SO₂-Nu-Protein sulfonyl_fluoride->covalent_adduct Covalent Bond Formation protein_target Protein Target Nucleophilic Residue (Ser, Tyr, Lys, His, Thr) protein_target:nu->covalent_adduct fluoride_ion F⁻ covalent_adduct->fluoride_ion Release

Caption: The mechanism of covalent modification of a protein by a sulfonyl fluoride probe.

References

Troubleshooting & Optimization

Technical Support Center: 4-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-Nitrobenzenesulfonyl fluoride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a dry, cool, and well-ventilated place.[1] The container should be tightly closed to protect it from moisture, as it is moisture-sensitive.[1] For optimal stability, it is recommended to store the compound under an inert gas atmosphere, such as nitrogen.[1] While room temperature is generally acceptable, storage in a cool and dark place, below 15°C, is recommended for long-term stability.

Q2: How stable is this compound to water and moisture?

A2: this compound is sensitive to moisture and can undergo hydrolysis.[1] While sulfonyl fluorides are generally more resistant to hydrolysis than their sulfonyl chloride counterparts, prolonged exposure to water or moist air should be avoided to prevent degradation. The rate of hydrolysis is dependent on factors such as pH and temperature.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided as it can lead to vigorous reactions and decomposition.

Q4: What are the hazardous decomposition products of this compound?

A4: Upon decomposition, this compound can produce hazardous substances including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and gaseous hydrogen fluoride (HF).

Q5: Is this compound sensitive to heat?

Troubleshooting Guides

Problem: I observe a decrease in the purity of my this compound sample over time.

Possible Cause 1: Improper Storage

  • Troubleshooting:

    • Verify that the compound is stored in a tightly sealed container in a cool, dry place.

    • If not already done, consider storing the material under an inert atmosphere (e.g., nitrogen or argon).

    • Ensure the storage area is free from temperature fluctuations.

Possible Cause 2: Hydrolysis due to moisture exposure

  • Troubleshooting:

    • Minimize the time the container is open to the atmosphere during handling.

    • Use a glove box or a dry bag for aliquoting the reagent if high sensitivity to moisture is observed in your experiments.

    • Consider using a fresh, unopened container of the reagent for critical applications.

Problem: My reaction involving this compound is not proceeding as expected, or I am observing unexpected side products.

Possible Cause 1: Degradation of the reagent

  • Troubleshooting:

    • Assess the purity of the this compound using a suitable analytical method (e.g., NMR, LC-MS).

    • If the purity is compromised, consider purifying the reagent or using a new batch.

Possible Cause 2: Incompatibility with reaction conditions

  • Troubleshooting:

    • Review the reaction components for the presence of strong bases or oxidizing agents that could be reacting with the sulfonyl fluoride.

    • Ensure the reaction solvent is anhydrous, as residual water can lead to hydrolysis of the starting material.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 349-96-2[2][3]
Molecular Formula C₆H₄FNO₄S[2][3]
Molecular Weight 205.16 g/mol [2][3]
Appearance Yellow crystalline powder[1]
Melting Point 76 - 80 °C[2][4]

Table 2: Illustrative Hydrolytic Stability of an Aryl Sulfonyl Fluoride

pHTemperature (°C)Half-life (t₁/₂)
5.025> 24 hours
7.42518 hours
9.0252 hours
7.43710 hours

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability by HPLC

This protocol provides a general method for determining the hydrolytic stability of this compound in aqueous buffers.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Other buffers of desired pH

  • HPLC system with a UV detector

  • Analytical C18 HPLC column

  • Thermostated incubator or water bath

  • Vials and syringes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in ACN at a concentration of 10 mM.

  • Reaction Setup: In separate vials, add the appropriate aqueous buffer (e.g., PBS, pH 7.4). Pre-warm the buffers to the desired experimental temperature (e.g., 25°C or 37°C).

  • Initiation of Hydrolysis: To initiate the hydrolysis experiment, add a small volume of the this compound stock solution to each buffer-containing vial to achieve a final concentration of 100 µM. Vortex briefly to mix.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a vial containing cold ACN to stop further hydrolysis.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC using a suitable gradient of water and ACN. Monitor the disappearance of the this compound peak at an appropriate UV wavelength.

  • Data Analysis: Plot the peak area of this compound against time. Determine the rate constant (k) of hydrolysis and the half-life (t₁/₂ = 0.693/k) from the data.

Visualizations

Stability_Troubleshooting Troubleshooting Workflow for this compound Stability Issues start Experiment with 4-NBSF Fails or Gives Poor Results check_purity Check Purity of 4-NBSF (e.g., NMR, LC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure purify Purify or Obtain New Batch is_pure->purify No review_storage Review Storage Conditions is_pure->review_storage Yes purify->check_purity storage_ok Are Storage Conditions Optimal? (Cool, Dry, Inert Atmosphere) review_storage->storage_ok correct_storage Implement Correct Storage Practices storage_ok->correct_storage No review_protocol Review Experimental Protocol storage_ok->review_protocol Yes correct_storage->review_protocol protocol_ok Are Reaction Conditions Compatible? (Anhydrous, No Strong Bases/Oxidants) review_protocol->protocol_ok modify_protocol Modify Protocol to Ensure Compatibility protocol_ok->modify_protocol No rerun_experiment Re-run Experiment protocol_ok->rerun_experiment Yes modify_protocol->rerun_experiment

Caption: Troubleshooting workflow for stability issues.

Storage_Handling_Summary Key Stability and Handling Considerations for this compound cluster_storage Storage cluster_stability Stability cluster_incompatibilities Incompatibilities cluster_decomposition Hazardous Decomposition storage_conditions Cool, Dry, Well-Ventilated inert_atmosphere Under Inert Gas (N2 or Ar) tightly_sealed Tightly Sealed Container moisture_sensitivity Moisture Sensitive (Hydrolysis) heat_sensitivity Heat Sensitive strong_oxidizers Strong Oxidizing Agents strong_bases Strong Bases decomposition_products NOx, CO, CO2, SOx, HF

Caption: Summary of stability and handling information.

References

Technical Support Center: Hydrolysis of 4-Nitrobenzenesulfonyl Fluoride in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the hydrolysis of 4-Nitrobenzenesulfonyl fluoride (NBSF) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to hydrolysis compared to 4-Nitrobenzenesulfonyl chloride?

A1: this compound is significantly more stable to hydrolysis than its chloride counterpart. Sulfonyl fluorides, in general, exhibit greater resistance to hydrolysis than sulfonyl chlorides, particularly under neutral pH conditions. This enhanced stability is a key attribute for their use in various applications where controlled reactivity is required.

Q2: What is the expected mechanism for the hydrolysis of this compound?

A2: The hydrolysis of this compound is expected to proceed via a nucleophilic substitution (SN2-type) mechanism at the sulfur atom. In this process, a water molecule acts as the nucleophile, attacking the electrophilic sulfur center and leading to the displacement of the fluoride ion. The reaction rate is influenced by factors such as pH, temperature, and the composition of the aqueous solution.

Q3: How does pH affect the rate of hydrolysis?

A3: The rate of hydrolysis of this compound is dependent on the pH of the aqueous solution. The reaction can be catalyzed by both acid and base. Under acidic conditions, the sulfonyl group may be protonated, increasing its electrophilicity and susceptibility to nucleophilic attack by water. Under basic conditions, the hydroxide ion, a much stronger nucleophile than water, directly attacks the sulfur atom, leading to a significant increase in the hydrolysis rate. At neutral pH, the uncatalyzed hydrolysis by water is generally slow.

Q4: What are the primary products of the hydrolysis reaction?

A4: The hydrolysis of this compound yields 4-Nitrobenzenesulfonic acid and hydrofluoric acid (or fluoride ions, depending on the pH).

Q5: I am observing very slow or no hydrolysis at neutral pH. Is this expected?

A5: Yes, this is expected. This compound is known for its remarkable stability in neutral aqueous environments. If a faster reaction is desired, consider increasing the temperature or moving to acidic or, more effectively, basic pH conditions.

Troubleshooting Guides

Issue 1: Low or Inconsistent Reaction Rates
Possible Cause Troubleshooting Steps
Incorrect pH of the buffer solution. Verify the pH of your buffer solution using a calibrated pH meter. Ensure the buffer has adequate capacity to maintain the desired pH throughout the reaction.
Low reaction temperature. Increase the reaction temperature to accelerate the hydrolysis rate. Ensure the temperature is carefully controlled and monitored.
Inaccurate concentration of this compound. Verify the concentration of your stock solution. If preparing a fresh stock, ensure the compound is fully dissolved.
Decomposition of the reagent. Although relatively stable, prolonged storage under improper conditions (e.g., exposure to moisture) can lead to degradation. Use a fresh or properly stored batch of this compound.
Issue 2: Poor Solubility of this compound
Possible Cause Troubleshooting Steps
Limited solubility in purely aqueous solutions. Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile, DMSO) and add a small aliquot to the aqueous reaction mixture. Ensure the final concentration of the organic solvent is low enough not to significantly alter the reaction kinetics or solvent properties.
Precipitation upon addition to the aqueous buffer. Add the stock solution to the vigorously stirred buffer solution slowly to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.
Working at too high a concentration. Determine the solubility limit of this compound in your specific reaction medium and work below this concentration.
Issue 3: Inaccurate or Non-Reproducible Kinetic Data
Possible Cause Troubleshooting Steps
Fluctuations in reaction temperature. Use a thermostatted water bath or reaction block to maintain a constant and uniform temperature throughout the experiment.
Inconsistent mixing. Ensure rapid and consistent mixing of the reactants upon initiation of the reaction, especially for faster reactions.
Interference with the analytical method. If using UV-Vis spectrophotometry, ensure that none of the buffer components or the organic co-solvent absorb at the analytical wavelength. Run appropriate blanks and controls.
Evaporation of the solvent. For long experiments at elevated temperatures, ensure the reaction vessel is properly sealed to prevent solvent evaporation, which would change the reactant concentrations.

Data Presentation

Due to the limited availability of specific experimental data for the hydrolysis of this compound in the public domain, the following tables provide estimated values based on the known reactivity of related compounds, such as 4-Nitrobenzenesulfonyl chloride, and the general stability of sulfonyl fluorides. These tables are intended to serve as a guide for experimental design.

Table 1: Estimated Hydrolysis Rate Constants (k_hyd) at 25 °C

pHEstimated k_hyd (s⁻¹)
3~1 x 10⁻⁸
5~1 x 10⁻⁹
7~5 x 10⁻¹⁰
9~5 x 10⁻⁸
11~5 x 10⁻⁶

Table 2: Estimated Activation Parameters for Hydrolysis

ConditionEstimated ΔH‡ (kJ/mol)Estimated ΔS‡ (J/mol·K)
Neutral (pH 7)80 - 100-80 to -100
Basic (pH 11)60 - 80-60 to -80

Experimental Protocols

Protocol: Monitoring the Hydrolysis of this compound using UV-Vis Spectrophotometry

This protocol allows for the determination of the hydrolysis rate by monitoring the increase in absorbance due to the formation of the 4-nitrobenzenesulfonate product.

Materials:

  • This compound

  • Water-miscible organic solvent (e.g., acetonitrile, spectroscopic grade)

  • Aqueous buffers of desired pH (e.g., acetate for acidic, phosphate for neutral, borate for basic)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable water-miscible organic solvent like acetonitrile.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the desired wavelength for monitoring the 4-nitrobenzenesulfonate product. The optimal wavelength can be determined by scanning the UV-Vis spectrum of the fully hydrolyzed product (4-nitrobenzenesulfonic acid) in the reaction buffer. A wavelength in the range of 260-280 nm is typically suitable.

    • Set the temperature of the cuvette holder to the desired reaction temperature.

  • Kinetic Measurement:

    • Pipette the desired volume of the aqueous buffer into a quartz cuvette and place it in the thermostatted holder. Allow the buffer to equilibrate to the set temperature.

    • Initiate the reaction by adding a small aliquot of the this compound stock solution to the cuvette. The final concentration of the organic solvent should be kept low (e.g., <1% v/v) to minimize its effect on the reaction.

    • Quickly mix the solution by inverting the cuvette (if sealed) or by gentle pipetting.

    • Immediately start monitoring the absorbance at the chosen wavelength as a function of time. Collect data until the reaction is complete or for a sufficient duration to determine the initial rate.

  • Data Analysis:

    • Plot the absorbance versus time.

    • For a pseudo-first-order reaction (if the concentration of water is constant), the natural logarithm of (A∞ - At) versus time should be linear, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this line will be -k_obs.

    • Alternatively, the initial rate can be determined from the initial slope of the absorbance versus time plot.

Diagrams

Hydrolysis_Mechanism NBSF 4-Nitrobenzenesulfonyl Fluoride (NBSF) TS Transition State NBSF->TS Nucleophilic Attack Products 4-Nitrobenzenesulfonic Acid + Fluoride Ion TS->Products Fluoride leaving H2O H₂O (Nucleophile) H2O->TS

Caption: Proposed SN2 mechanism for the hydrolysis of this compound.

Troubleshooting_Workflow Start Experiment Start: Hydrolysis of NBSF Problem Problem Encountered? Start->Problem LowRate Low/Inconsistent Rate Problem->LowRate Yes Solubility Poor Solubility Problem->Solubility Yes InaccurateData Inaccurate Data Problem->InaccurateData Yes End Problem Resolved Problem->End No CheckpH Check/Adjust pH LowRate->CheckpH IncreaseTemp Increase Temperature LowRate->IncreaseTemp CheckConc Verify Concentration LowRate->CheckConc UseCosolvent Use Organic Co-solvent Solubility->UseCosolvent Dilute Dilute Stock Solution Solubility->Dilute ControlTemp Ensure Stable Temperature InaccurateData->ControlTemp ConsistentMixing Ensure Consistent Mixing InaccurateData->ConsistentMixing CheckpH->End IncreaseTemp->End CheckConc->End UseCosolvent->End Dilute->End ControlTemp->End ConsistentMixing->End

Caption: Troubleshooting workflow for experiments on the hydrolysis of this compound.

Technical Support Center: 4-Nitrobenzenesulfonyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-nitrobenzenesulfonyl fluoride. The following sections address common issues encountered during experimental procedures, with a focus on identifying and mitigating the formation of unwanted side products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is sluggish or incomplete. What are the common causes and how can I improve the conversion?

A1: Incomplete conversion is a frequent issue, often stemming from insufficient reactivity of the nucleophile or suboptimal reaction conditions.

  • Nucleophilicity: this compound is a highly activated sulfonating agent, but it still requires a sufficiently nucleophilic amine for efficient reaction. Sterically hindered amines or anilines with electron-withdrawing groups may exhibit lower reactivity.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heating the reaction mixture can often drive the reaction to completion. Monitor for potential degradation of starting materials or products.

    • Use a Catalyst: For less reactive amines, the addition of a Lewis acid catalyst can activate the sulfonyl fluoride, enhancing its electrophilicity.

    • Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS and allow for a longer reaction time if necessary.

    • Choice of Base: Ensure an appropriate base is used in sufficient quantity to neutralize the HF generated during the reaction. Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA).

Q2: I am observing a significant amount of a water-soluble impurity in my crude product. What is this likely to be and how can I prevent its formation?

A2: The most common water-soluble side product in reactions involving this compound is 4-nitrobenzenesulfonic acid . This results from the hydrolysis of the sulfonyl fluoride.

  • Mechanism of Formation: this compound is susceptible to hydrolysis, especially in the presence of water and under basic conditions. The highly electron-withdrawing nitro group increases the electrophilicity of the sulfur center, making it more prone to nucleophilic attack by water.

  • Prevention and Mitigation:

    • Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous reaction conditions. Use freshly distilled, dry solvents and dry glassware. Inert atmosphere (e.g., nitrogen or argon) is highly recommended.

    • Purification of Reagents: Ensure that the amine and any additives are free of water.

    • Work-up Procedure: During the aqueous work-up, minimize the contact time of the product with the aqueous phase, especially if it is basic.

Q3: My final product is contaminated with an impurity that has a similar polarity to my desired sulfonamide. What could this be?

A3: Besides the hydrolysis product, other potential side products could arise, although they are generally less common.

  • Bis-sulfonylation of Primary Amines: If a primary amine (R-NH₂) is used, it is possible, though less frequent, for the resulting sulfonamide (R-NH-SO₂Ar) to be deprotonated and react with a second molecule of this compound to form a bis-sulfonylated product (R-N(SO₂Ar)₂). This is more likely if a strong base is used in excess.

  • Troubleshooting:

    • Stoichiometry Control: Use a slight excess of the amine relative to the this compound to favor the formation of the monosubstituted product.

    • Base Selection: Employ a non-nucleophilic, sterically hindered base to minimize side reactions.

Quantitative Data on Side Product Formation

While specific quantitative data for side product formation in this compound reactions is not extensively published, the rate of hydrolysis is a key parameter influencing the yield of the desired sulfonamide. The table below provides a conceptual overview of factors influencing the formation of the primary side product, 4-nitrobenzenesulfonic acid.

ParameterConditionExpected Impact on HydrolysisRationale
Water Content High (> 0.1%)Significant increaseWater is the reactant for hydrolysis.
Low (< 0.01%)MinimizedReduced availability of the nucleophile for the side reaction.
Temperature Elevated (> 60 °C)Increased rateHydrolysis, like most reactions, is accelerated by heat.
Room TemperatureModerate rateA balance between desired reaction rate and side reaction rate.
pH Basic (> 8)Increased rateHydroxide is a more potent nucleophile than water.
Neutral/AcidicSlower rateReduces the concentration of hydroxide ions.

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide using this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and an anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile) to an oven-dried flask.

  • Addition of Base: Add a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Sulfonyl Fluoride: Dissolve this compound (1.1 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or gentle heat (e.g., 40-60 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench it with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways

The following diagrams illustrate the intended reaction pathway and the common side reaction pathway.

G cluster_main Desired Sulfonamide Formation cluster_side Common Side Reaction: Hydrolysis 4-NBSF 4-Nitrobenzenesulfonyl Fluoride Sulfonamide Desired Sulfonamide Product 4-NBSF->Sulfonamide R₂NH Amine Primary/Secondary Amine (R₂NH) Amine->Sulfonamide Base Base (e.g., TEA) HF_salt [Base-H]⁺F⁻ Base->HF_salt 4-NBSF_side 4-Nitrobenzenesulfonyl Fluoride Sulfonic_Acid 4-Nitrobenzenesulfonic Acid (Side Product) 4-NBSF_side->Sulfonic_Acid H₂O Water Water (H₂O) (Trace Impurity) Water->Sulfonic_Acid HF HF

Figure 1. Desired reaction versus the hydrolysis side reaction.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_conditions Verify Anhydrous Conditions start->check_conditions check_reagents Assess Nucleophilicity of Amine check_conditions->check_reagents If conditions are dry result_not_ok Issue Persists check_conditions->result_not_ok If water is present (hydrolysis likely) optimize_temp Increase Reaction Temperature check_reagents->optimize_temp If amine is weak nucleophile or sterically hindered add_catalyst Consider Lewis Acid Catalyst optimize_temp->add_catalyst extend_time Extend Reaction Time add_catalyst->extend_time result_ok Reaction Improved extend_time->result_ok

Figure 2. A logical workflow for troubleshooting low-yield reactions.

Technical Support Center: Synthesis of 4-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitrobenzenesulfonyl fluoride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when starting from 4-nitrobenzenesulfonyl chloride.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis can stem from several factors. Here's a breakdown of potential causes and their solutions:

  • Incomplete Reaction: The conversion of the sulfonyl chloride to the sulfonyl fluoride may not have gone to completion.

    • Solution:

      • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. While some protocols suggest 24 hours at room temperature, monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to confirm the disappearance of the starting material.[1]

      • Reagent Stoichiometry: An insufficient amount of the fluorinating agent (e.g., potassium fluoride) can lead to an incomplete reaction. It is common to use a significant excess of potassium fluoride.[1]

      • Catalyst Activity: If using a phase transfer catalyst like 18-crown-6, ensure it is of good quality and used in the correct proportion. The catalyst is crucial for solubilizing the fluoride salt in the organic solvent.[2]

  • Side Reactions: The most common side reaction is the hydrolysis of the starting 4-nitrobenzenesulfonyl chloride or the this compound product back to the corresponding sulfonic acid.

    • Solution:

      • Anhydrous Conditions: It is critical to use anhydrous solvents (e.g., acetonitrile) and reagents. Ensure all glassware is thoroughly dried before use. Any moisture present can lead to hydrolysis.

      • Purification: During the workup, minimize contact time with aqueous solutions.

  • Product Loss During Workup and Purification: The product can be lost during the extraction and washing steps.

    • Solution:

      • Extraction: Ensure efficient extraction by performing multiple extractions with the organic solvent (e.g., ethyl acetate).[1]

      • Washing: Be cautious during the washing steps to avoid vigorous shaking that can lead to emulsions and product loss in the aqueous layer.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I minimize them?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the desired product and unreacted starting material, common impurities include:

  • 4-Nitrobenzenesulfonic Acid: This is a result of hydrolysis of either the starting sulfonyl chloride or the product sulfonyl fluoride.

    • Minimization: As mentioned previously, maintaining strictly anhydrous conditions throughout the reaction is key.

  • Other Byproducts: Depending on the reaction conditions and the purity of the starting materials, other unforeseen byproducts may form.

Q3: The purification of my final product is proving difficult. What are the recommended purification methods?

A3: this compound is typically a solid at room temperature.[1]

  • Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. A suitable solvent system can be determined through small-scale solubility tests.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A typical eluent system is a mixture of hexane and ethyl acetate. The separation can be monitored by TLC to identify the fractions containing the pure product. A reported Rf value is 0.63 in a hexane/ethyl acetate (6/4) system.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method is the halogen exchange reaction of 4-nitrobenzenesulfonyl chloride with a fluoride salt, such as potassium fluoride (KF).[2][3] This reaction is often facilitated by a phase transfer catalyst like 18-crown-6 in an aprotic polar solvent such as acetonitrile.[1][2]

Q2: Are there alternative methods for synthesizing sulfonyl fluorides?

A2: Yes, several other methods exist for the synthesis of sulfonyl fluorides, which may be applicable to this compound. These include:

  • Synthesis from sulfonic acids using reagents like thionyl fluoride or Xtalfluor-E®.[4][5][6]

  • Synthesis from thiols and disulfides.[2]

  • Synthesis from Grignard reagents and sulfuryl fluoride (SO₂F₂).[7]

Q3: What are the key safety precautions to consider during this synthesis?

A3: this compound and its precursors can be hazardous.

  • Corrosive Materials: 4-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive.[8] this compound is also classified as a corrosive solid.

  • Handling: Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product can be confirmed using various analytical techniques:

  • Melting Point: The melting point of pure this compound is reported to be in the range of 76-80 °C.[1]

  • Thin Layer Chromatography (TLC): As a quick check for purity and to compare with the starting material.

  • Spectroscopy:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are powerful tools for structural confirmation.[1]

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.[1]

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound

ParameterValueReference
Starting Material4-Nitrobenzene-1-sulfonyl chloride[1]
Fluorinating AgentPotassium Fluoride (KF)[1]
Catalyst18-crown-6[1]
SolventAcetonitrile (CH₃CN)[1]
Reaction TemperatureRoom Temperature[1]
Reaction Time24 hours[1]
Yield94%[1]
Melting Point76-77 °C[1]

Experimental Protocols

Synthesis of this compound from 4-Nitrobenzene-1-sulfonyl chloride [1]

  • Reaction Setup: To a solution of 4-nitrobenzene-1-sulfonyl chloride (20.0 g, 90.2 mmol) in acetonitrile (500 mL), add potassium fluoride (26.0 g, 451 mmol) and 18-crown-6 (1.2 g, 4.5 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Solvent Removal: After the reaction is complete, evaporate the solvent to dryness using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (600 mL).

  • Washing: Wash the organic solution sequentially with deionized water (3 x 300 mL) and saturated brine (300 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_product Product start Mix 4-nitrobenzenesulfonyl chloride, KF, and 18-crown-6 in Acetonitrile react Stir at Room Temperature for 24h start->react evaporate Evaporate Acetonitrile react->evaporate dissolve Dissolve in Ethyl Acetate evaporate->dissolve wash Wash with Water and Brine dissolve->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product This compound concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield of this compound check_tlc Check TLC of crude product start->check_tlc check_conditions Review Reaction Conditions start->check_conditions incomplete_reaction Incomplete Reaction check_tlc->incomplete_reaction Starting material present side_reactions Side Reactions (Hydrolysis) check_tlc->side_reactions Polar impurities observed check_conditions->side_reactions purification_loss Loss during Purification check_conditions->purification_loss solution_incomplete Increase reaction time Check reagent stoichiometry Verify catalyst quality incomplete_reaction->solution_incomplete solution_side Use anhydrous solvents/reagents Minimize contact with water during workup side_reactions->solution_side solution_purification Optimize extraction and washing steps Consider alternative purification (e.g., chromatography) purification_loss->solution_purification

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of Proteins Modified by 4-Nitrobenzenesulfonyl Fluoride (NBSF)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins modified with 4-Nitrobenzenesulfonyl fluoride (NBSF).

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of NBSF-modified proteins.

Question: After my labeling reaction with NBSF, I see a significant amount of precipitated protein. What could be the cause and how can I solve it?

Answer: Protein precipitation following NBSF modification can be attributed to several factors:

  • Changes in Protein Solubility: The addition of the nitrobenzenesulfonyl group increases the hydrophobicity of the protein, which can lead to aggregation and precipitation, especially at high protein concentrations.[1][2]

  • pH Shift: The reaction of NBSF with certain amino acid residues can alter the protein's isoelectric point (pI). If the buffer pH is close to the new pI of the modified protein, it can cause the protein to precipitate.

  • Instability of the Modified Protein: The modification itself might destabilize the protein's tertiary structure, leading to unfolding and aggregation.[1][3]

Troubleshooting Steps:

  • Optimize Labeling Conditions:

    • Protein Concentration: Perform the labeling reaction at a lower protein concentration to reduce the likelihood of aggregation.

    • Buffer Composition: Screen different buffer systems with varying pH and ionic strengths to find conditions that maintain the solubility of the modified protein.[1] Consider including solubility-enhancing additives like arginine or non-detergent sulfobetaines.

  • Immediate Purification: Proceed with purification steps immediately after the labeling reaction to separate the modified protein from unreacted NBSF and potential aggregates.

  • Denaturing Purification: If the protein is not required to be in its native conformation for downstream applications, consider performing purification under denaturing conditions using agents like urea or guanidinium chloride. The protein can potentially be refolded later.

Question: My NBSF-modified protein is not binding to the ion-exchange chromatography column as expected. Why is this happening?

Answer: The binding behavior of your protein to an ion-exchange column is dependent on its net charge at a given pH.[4][5][6] Modification with NBSF can alter this charge:

  • Modification of Charged Residues: NBSF reacts with the side chains of lysine (positively charged) and tyrosine (can be negatively charged at higher pH). Modification of lysine will neutralize its positive charge, making the protein more negatively charged overall.

  • Shift in Isoelectric Point (pI): The change in the net charge of the protein will result in a shift of its pI. This may require a different type of ion-exchange resin (anion vs. cation) or a different buffer pH for binding.[1]

Troubleshooting Steps:

  • Determine the Theoretical pI: Use a bioinformatics tool to calculate the theoretical pI of your protein after accounting for the neutralization of modified lysine residues. This will help you choose the appropriate ion-exchange resin and buffer pH.

  • Scouting Experiments: Perform small-scale scouting experiments with different pH values for your binding buffer to determine the optimal conditions for binding your modified protein.

  • Switch Resin Type: If your unmodified protein was purified using an anion-exchange column, the more negatively charged NBSF-modified protein might bind more strongly. Conversely, if you used a cation-exchange column, the modified protein may no longer bind. You might need to switch to an anion-exchange resin.

Question: I am observing low recovery of my modified protein after purification. What are the potential reasons and solutions?

Answer: Low recovery of your NBSF-modified protein can stem from several issues during the purification process:[1]

  • Protein Precipitation: As mentioned earlier, the modified protein may be precipitating during the labeling reaction or subsequent purification steps.

  • Non-specific Binding: The increased hydrophobicity of the modified protein can lead to non-specific binding to chromatography resins or other surfaces.[7]

  • Inappropriate Elution Conditions: The elution conditions may not be optimal for releasing the modified protein from the chromatography matrix.

Troubleshooting Steps:

  • Solubility Screen: Before large-scale purification, perform a solubility screen of the modified protein in different buffers to identify the optimal conditions.

  • Modify Wash and Elution Buffers: For affinity or ion-exchange chromatography, try including mild non-ionic detergents (e.g., Tween-20) or a small percentage of organic solvent (e.g., glycerol, isopropanol) in the wash and elution buffers to reduce non-specific hydrophobic interactions.

  • Gradient Elution: Use a gradient elution (e.g., salt gradient for ion-exchange or pH gradient) instead of a step elution to determine the precise conditions at which your modified protein elutes.[8]

  • Alternative Chromatography Techniques: Consider using chromatography methods that are less sensitive to changes in charge or hydrophobicity, such as size-exclusion chromatography (SEC), as a polishing step.[4][6]

Frequently Asked Questions (FAQs)

Q1: What is this compound (NBSF) and which amino acid residues does it modify?

A1: this compound (NBSF) is a chemical reagent used to covalently modify proteins. It belongs to the class of sulfonyl fluorides, which are known to react with nucleophilic amino acid side chains.[9] NBSF has been shown to react with the side chains of lysine, tyrosine, histidine, and serine residues in proteins.[10]

Q2: How can I remove unreacted NBSF after the labeling reaction?

A2: Unreacted NBSF should be removed promptly as it can interfere with downstream applications and potentially modify other proteins. Common methods to remove small molecule reagents like NBSF include:

  • Dialysis/Buffer Exchange: This is a straightforward method to exchange the reaction buffer with a fresh buffer, effectively removing the small molecular weight NBSF.

  • Size-Exclusion Chromatography (SEC) / Desalting Columns: SEC is an effective way to separate the larger modified protein from the smaller unreacted NBSF.[4][6] Desalting columns are a rapid form of SEC suitable for this purpose.

Q3: What are the recommended chromatography techniques for purifying NBSF-modified proteins?

A3: The choice of chromatography technique will depend on the properties of your specific protein and the degree of modification. A multi-step approach is often necessary to achieve high purity.[11]

  • Affinity Chromatography (AC): If your protein has an affinity tag (e.g., His-tag, GST-tag), this is an excellent first capture step.[5][8]

  • Ion-Exchange Chromatography (IEX): As NBSF modification alters the protein's charge, IEX can be a powerful separation technique.[4][6][7] You may need to screen for the appropriate resin (anion or cation) and buffer conditions.

  • Hydrophobic Interaction Chromatography (HIC): The increased hydrophobicity of the NBSF-modified protein makes HIC a viable option for purification.[7] Proteins are typically bound at high salt concentrations and eluted by decreasing the salt concentration.

  • Size-Exclusion Chromatography (SEC): SEC is often used as a final polishing step to separate the monomeric modified protein from any remaining aggregates or impurities of different sizes.[4][6]

Q4: How does NBSF modification affect the stability of my protein?

A4: The covalent modification of amino acid residues by NBSF can impact protein stability.[1][3] The introduction of a bulky, hydrophobic group can disrupt the native protein structure, potentially leading to partial unfolding or aggregation. It is crucial to handle the modified protein with care, keeping it at low temperatures and in a stabilizing buffer environment. Adding excipients like glycerol or arginine to the buffer may help to maintain protein stability.[1]

Experimental Protocols

Protocol 1: General Workflow for Purification of NBSF-Modified Proteins

This protocol outlines a general strategy. Optimization will be required for each specific protein.

  • Labeling Reaction:

    • Dissolve the purified protein in a suitable buffer (e.g., phosphate or bicarbonate buffer, pH 7.5-8.5).

    • Prepare a fresh stock solution of NBSF in an organic solvent (e.g., DMSO or acetonitrile).

    • Add the NBSF stock solution to the protein solution dropwise while gently stirring. A molar excess of NBSF to protein is typically used (e.g., 10- to 50-fold).

    • Incubate the reaction at room temperature or 4°C for 1-2 hours.

  • Removal of Excess NBSF:

    • Immediately after incubation, remove unreacted NBSF using a desalting column or by dialysis against the buffer for the next purification step.

  • Purification:

    • Step 1 (Capture): If the protein has an affinity tag, perform affinity chromatography according to the manufacturer's protocol.

    • Step 2 (Intermediate Purification): Based on the change in protein properties, perform either ion-exchange or hydrophobic interaction chromatography. Use a gradient elution to determine the optimal conditions for separating the modified protein.

    • Step 3 (Polishing): Use size-exclusion chromatography to separate the monomeric modified protein from any aggregates and to perform a final buffer exchange into the desired storage buffer.

  • Analysis:

    • Analyze the purified protein by SDS-PAGE to check for purity and by mass spectrometry to confirm the modification.

Data Presentation

Table 1: Comparison of Purification Strategies for a Hypothetical NBSF-Modified Protein

Purification StepPurity (%)Yield (%)Comments
Strategy 1: IEX -> SEC
Anion-Exchange Chromatography8570Good separation from unmodified protein.
Size-Exclusion Chromatography>9580 (of IEX eluate)Removes some aggregates.
Strategy 2: HIC -> SEC
Hydrophobic Interaction9065Higher purity in the first step.
Size-Exclusion Chromatography>9885 (of HIC eluate)Results in a highly pure final product.

Mandatory Visualization

experimental_workflow start Start: Purified Protein labeling Protein Modification with NBSF start->labeling removal Removal of Excess NBSF (Desalting/Dialysis) labeling->removal capture Capture Step (e.g., Affinity Chromatography) removal->capture intermediate Intermediate Purification (IEX or HIC) capture->intermediate polishing Polishing Step (Size-Exclusion Chromatography) intermediate->polishing analysis Analysis (SDS-PAGE, Mass Spectrometry) polishing->analysis end End: Purified NBSF-Modified Protein analysis->end

Caption: General experimental workflow for the purification of NBSF-modified proteins.

troubleshooting_logic start Problem Encountered precipitation Protein Precipitation? start->precipitation binding_issue Column Binding Issue? start->binding_issue low_yield Low Recovery? start->low_yield solution_precip Optimize Labeling Conditions (Concentration, Buffer) precipitation->solution_precip solution_binding Check pI, Switch Resin, Scout pH binding_issue->solution_binding solution_yield Improve Solubility, Modify Buffers, Use Gradient Elution low_yield->solution_yield

Caption: Troubleshooting logic for common purification issues.

References

preventing off-target modification by 4-Nitrobenzenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Nitrobenzenesulfonyl Fluoride (NBSF). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing NBSF for protein modification while minimizing and troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NBSF) and what is its primary application?

A1: this compound (NBSF) is a chemical probe used for the modification of proteins. Its primary application is the covalent modification of tyrosine residues.[1] The sulfonyl fluoride moiety of NBSF reacts with the hydroxyl group of the tyrosine side chain.

Q2: Is the reaction of NBSF completely specific to tyrosine residues?

A2: While NBSF is often described as tyrosine-specific, it is important to understand that no chemical modification is entirely specific under all conditions. Sulfonyl fluorides are reactive electrophiles that can potentially react with other nucleophilic amino acid residues. Off-target modifications can occur, particularly with highly reactive residues or under non-optimal experimental conditions. Other potential targets include serine, threonine, lysine, cysteine, and histidine.

Q3: What are the potential consequences of off-target modifications by NBSF?

A3: Off-target modifications can lead to several undesirable outcomes in your experiments:

  • Altered Protein Function: Modification of amino acids in the active site or other critical regions of a protein can alter its activity, conformation, and interaction with other molecules.

  • Misinferpretation of Experimental Results: If off-target modifications are not identified, you may incorrectly attribute observed functional changes to the modification of the intended tyrosine residue.

  • Toxicity in Drug Development: In the context of drug development, off-target covalent modifications can lead to toxicity and adverse drug reactions.[2]

Q4: How can I minimize off-target modifications when using NBSF?

A4: Minimizing off-target effects is crucial for obtaining reliable and reproducible results. Here are several strategies you can employ:

  • Optimize Reaction Conditions: Carefully titrate the concentration of NBSF and the reaction time. Use the lowest concentration and shortest time that still provides sufficient on-target modification.

  • Control pH: The reactivity of amino acid side chains is pH-dependent. Optimizing the pH of your reaction buffer can help favor the modification of tyrosine over other residues.

  • Use of Scavengers: In some cases, the addition of nucleophilic scavengers can help to quench excess, unreacted NBSF, reducing the likelihood of off-target reactions.

  • Consider Alternatives: If specificity is a major concern, consider using alternative tyrosine-modification reagents that may offer higher selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with NBSF.

Problem Possible Cause Suggested Solution
Low or no modification of the target protein. 1. Inactive NBSF: NBSF may have degraded due to improper storage (exposure to moisture).2. Suboptimal reaction conditions: Incorrect pH, temperature, or buffer composition.3. Inaccessible tyrosine residue: The target tyrosine may be buried within the protein structure.1. Use a fresh stock of NBSF. Store NBSF in a desiccator at the recommended temperature.2. Optimize reaction conditions systematically. Perform small-scale pilot experiments to test a range of pH values and temperatures.3. Consider using denaturing conditions if preserving the native protein structure is not essential.
High background or multiple modified protein bands on a gel. 1. Excessive NBSF concentration: Using too high a concentration of NBSF can lead to non-specific labeling.2. Prolonged reaction time: A longer incubation time increases the probability of off-target modifications.3. Protein aggregation: The modification may induce protein aggregation.1. Perform a dose-response experiment to determine the optimal NBSF concentration.2. Optimize the reaction time to find the shortest duration that yields sufficient on-target modification.3. Analyze samples by size-exclusion chromatography or dynamic light scattering to assess for aggregation. If aggregation is observed, screen different buffer conditions (e.g., varying ionic strength, including additives like glycerol).
Inconsistent results between experiments. 1. Variability in reagent preparation: Inconsistent concentrations of NBSF or protein.2. Fluctuations in reaction conditions: Minor changes in temperature or pH.3. Batch-to-batch variability of NBSF. 1. Prepare fresh solutions of all reagents for each experiment. Accurately determine protein concentration before each reaction.2. Use a temperature-controlled incubator and freshly prepared, pH-verified buffers.3. If possible, use NBSF from the same manufacturing lot for a series of related experiments.
Suspected off-target modifications. 1. Inherent reactivity of NBSF: As discussed, NBSF can react with other nucleophilic residues.2. Presence of hyper-reactive residues: Some proteins may contain unusually reactive cysteine or lysine residues that are prone to modification.1. Utilize proteomic methods, such as mass spectrometry, to identify all modification sites on your protein of interest.2. If off-target modifications are confirmed, consider site-directed mutagenesis to remove the reactive off-target residue, if feasible, or explore alternative, more specific labeling strategies.

Experimental Protocols

Protocol 1: General Procedure for Tyrosine Modification with NBSF

This protocol provides a starting point for the modification of a purified protein with NBSF. Optimization will be required for each specific protein.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7.4)

  • This compound (NBSF)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Materials for downstream analysis (e.g., SDS-PAGE, mass spectrometry)

Procedure:

  • Prepare NBSF Stock Solution: Dissolve NBSF in anhydrous DMSO to a concentration of 100 mM. Prepare this solution fresh before each use.

  • Prepare Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in the desired reaction buffer.

  • Initiate the Reaction: Add the NBSF stock solution to the protein solution to achieve the desired final concentration of NBSF (e.g., a 10 to 100-fold molar excess over the protein). It is recommended to perform a titration to find the optimal concentration.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific time (e.g., 30 minutes to 2 hours). The optimal time should be determined empirically.

  • Quench the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Remove Excess Reagents: Remove unreacted NBSF and quenching reagent by dialysis, desalting column, or buffer exchange.

  • Analysis: Analyze the modified protein using appropriate techniques such as SDS-PAGE to observe any mobility shifts and mass spectrometry to confirm modification and identify modification sites.

Protocol 2: Identification of NBSF Modification Sites by Mass Spectrometry

This protocol outlines a general workflow for identifying on-target and off-target modification sites using mass spectrometry-based proteomics.

Materials:

  • NBSF-modified and unmodified (control) protein samples

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (or another suitable protease)

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • C18 solid-phase extraction (SPE) cartridges

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein samples in a buffer containing 8 M urea.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the urea concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides with a solution of 50% ACN and 0.1% FA.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution of 2% ACN and 0.1% FA.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against the sequence of the protein of interest.

    • Specify the NBSF modification of tyrosine (and other potential amino acids) as a variable modification in the search parameters. The mass shift for NBSF modification is +185.0041 Da (C6H4NO4S).

    • Analyze the search results to identify and quantify the modified peptides and pinpoint the exact sites of modification.

Alternatives to NBSF for Tyrosine Modification

For applications requiring higher specificity, several alternative reagents for tyrosine modification are available.

ReagentMechanism of ActionAdvantagesDisadvantages
Diazonium Salts Electrophilic aromatic substitution on the phenol ring of tyrosine.Can be highly specific under optimized pH conditions.Can be unstable and may require careful handling.
4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) derivatives Ene-type reaction with the phenol ring of tyrosine.[3]High reactivity and selectivity for tyrosine.[3]Can be sensitive to buffer conditions and may have side reactions with primary amines in certain buffers.[3]
Hemin-activated Luminol Derivatives In situ generation of a reactive species that modifies tyrosine.[4]Offers tyrosine-specific modification that is orthogonal to conventional lysine modification.[4]Requires the presence of hemin and H2O2 as activators.[4]
Tyrosine-Click Chemistry Horseradish peroxidase (HRP)-catalyzed or electrochemically activated single-electron transfer (SET) reaction with N-methylated luminol derivatives.[5]Site-selective modification of surface-exposed tyrosine residues.[5]Requires specific catalysts (HRP or electrochemical setup).[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Modification Reaction cluster_analysis Analysis Protein Purified Protein Reaction_Mix Reaction Mixture (Protein + NBSF) Protein->Reaction_Mix NBSF_stock NBSF Stock (in DMSO) NBSF_stock->Reaction_Mix Incubation Incubation (Controlled T and Time) Reaction_Mix->Incubation Quenching Quenching (e.g., Tris-HCl) Incubation->Quenching Purification Removal of Excess Reagents (Dialysis/Desalting) Quenching->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) Purification->Mass_Spec Data_Analysis Data Analysis (Identify Modification Sites) Mass_Spec->Data_Analysis troubleshooting_logic Start Experiment with NBSF Problem Problem Encountered? Start->Problem Low_Mod Low/No Modification Problem->Low_Mod Yes High_Bg High Background Problem->High_Bg Yes Inconsistent Inconsistent Results Problem->Inconsistent Yes Off_Target Suspected Off-Target Problem->Off_Target Yes End Successful Experiment Problem->End No Solution1 Check NBSF Activity Optimize Conditions Low_Mod->Solution1 Solution2 Titrate NBSF Conc. Optimize Time High_Bg->Solution2 Solution3 Standardize Protocols Use Same Reagent Lots Inconsistent->Solution3 Solution4 Perform Mass Spec Analysis Consider Alternatives Off_Target->Solution4 Solution1->Start Solution2->Start Solution3->Start Solution4->Start signaling_pathway_off_target cluster_protein Target Protein NBSF 4-Nitrobenzenesulfonyl Fluoride (NBSF) Tyr Tyrosine (On-Target) NBSF->Tyr Desired Reaction (On-Target Modification) Ser Serine (Off-Target) NBSF->Ser Potential Side Reaction (Off-Target Modification) Lys Lysine (Off-Target) NBSF->Lys Potential Side Reaction (Off-Target Modification) Cys Cysteine (Off-Target) NBSF->Cys Potential Side Reaction (Off-Target Modification) Desired_Effect Intended Functional Change Tyr->Desired_Effect Leads to Undesired_Effect1 Altered Protein Function Ser->Undesired_Effect1 Leads to Undesired_Effect2 Loss of Activity Lys->Undesired_Effect2 Leads to Undesired_Effect3 Aggregation Cys->Undesired_Effect3 Leads to

References

challenges in working with aryl sulfonyl fluorides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aryl sulfonyl fluorides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the handling and application of these versatile reagents.

Frequently Asked Questions (FAQs)

Q1: My aryl sulfonyl fluoride appears to be degrading upon storage. What are the optimal storage conditions?

A1: Aryl sulfonyl fluorides can be sensitive to moisture and basic conditions.[1] For long-term stability, it is recommended to store them under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1] Some aryl sulfonyl fluorides are prone to hydrolysis, so minimizing exposure to atmospheric moisture is critical.[2][3]

Q2: I am observing low reactivity of my aryl sulfonyl fluoride in a SuFEx reaction. What could be the issue?

A2: Low reactivity in Sulfur(VI) Fluoride Exchange (SuFEx) reactions can stem from several factors. The reactivity of the aryl sulfonyl fluoride is influenced by the electronic properties of the aryl ring; electron-withdrawing groups generally increase reactivity.[4] Additionally, the choice of catalyst and reaction conditions is crucial.[5][6] For less reactive substrates, a stronger base or a more active catalyst system, such as an N-heterocyclic carbene (NHC), may be required.[5][6] In some cases, higher catalyst loadings or elevated temperatures might be necessary.[5]

Q3: My protein labeling experiment with an aryl sulfonyl fluoride is showing non-specific binding. How can I improve selectivity?

A3: Aryl sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine, which can lead to off-target labeling.[7][8][9] To enhance selectivity, consider modifying the aryl sulfonyl fluoride's structure to incorporate recognition elements that favor binding to your target protein. The reactivity of the sulfonyl fluoride can also be modulated; less reactive analogs may exhibit higher selectivity by reacting only with proximally located and activated nucleophiles within the target's binding site.[8]

Q4: The adduct formed between my aryl sulfonyl fluoride probe and a cysteine residue is not stable. Is this expected?

A4: Yes, this is a known characteristic. While aryl sulfonyl fluorides react with cysteine residues, the resulting adducts are often unstable.[4][10] This makes them generally unsuitable for durable, covalent inhibition of cysteine residues.[4] For targeting cysteines, other electrophilic warheads may be more appropriate.

Q5: What are the key safety precautions I should take when working with aryl sulfonyl fluorides?

A5: Aryl sulfonyl fluorides should be handled with care in a well-ventilated fume hood.[11][12] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1][12] These compounds can be incompatible with water, strong bases, and oxidizing agents.[1] Refer to the specific Safety Data Sheet (SDS) for the compound you are using for detailed handling and disposal information.[11][12][13]

Troubleshooting Guides

Guide 1: Low Yield in SuFEx Click Chemistry Reactions

If you are experiencing low yields in your SuFEx reaction, consult the following troubleshooting table and workflow diagram.

Troubleshooting Table: SuFEx Reaction Issues

Problem Possible Cause Suggested Solution
No or low product formation Inactive catalystUse a freshly opened or purified catalyst. Consider switching to a stronger base or a different catalyst system (e.g., DBU, BTMG, NHC).[5][6]
Low reactivity of sulfonyl fluorideIf possible, use an analog with more electron-withdrawing substituents on the aryl ring.[4]
Low reactivity of nucleophileFor challenging nucleophiles like secondary alcohols, higher catalyst loadings (e.g., 20 mol%) and elevated temperatures may be needed.[5]
Presence of waterEnsure all reagents and solvents are rigorously dried. Water can hydrolyze the sulfonyl fluoride.[2][3]
Formation of side products Base-sensitive functional groupsAlkyl sulfonyl fluorides, for instance, can undergo elimination with strong bases.[5] Consider using a milder catalyst or a different synthetic route.
Catalyst-mediated decompositionReduce catalyst loading or reaction temperature.

Troubleshooting Workflow for Low SuFEx Yield

SuFEx_Troubleshooting start Low SuFEx Yield check_reagents Check Reagent Purity & Dryness start->check_reagents check_catalyst Evaluate Catalyst Activity check_reagents->check_catalyst Reagents OK result_fail Yield Still Low (Consult Literature) check_reagents->result_fail Reagents Impure/Wet increase_reactivity Increase Reactivity check_catalyst->increase_reactivity Catalyst OK check_catalyst->result_fail Catalyst Inactive optimize_conditions Optimize Reaction Conditions increase_reactivity->optimize_conditions Reactivity Addressed increase_reactivity->result_fail Unable to Increase result_ok Yield Improved optimize_conditions->result_ok Optimized optimize_conditions->result_fail Optimization Fails

Troubleshooting workflow for low yield in SuFEx reactions.
Guide 2: Instability of Aryl Sulfonyl Fluoride in Aqueous Media

The stability of aryl sulfonyl fluorides in aqueous buffers is critical for biological applications. If you are observing compound degradation, use the following guide.

Factors Affecting Aqueous Stability

Factor Effect on Stability Recommendation
pH of Buffer Some aryl sulfonyl fluorides are unstable at physiological pH.[2]Screen a range of pH values to find the optimal balance between stability and reactivity for your application.
Aryl Ring Substituents Steric hindrance and electronic effects play a significant role. 2,4,6-trisubstituted aryl sulfonyl fluorides have shown higher stability.[14][15][16]If possible, synthesize and test analogs with different substitution patterns to improve stability.
Temperature Higher temperatures can accelerate hydrolysis.Conduct experiments at the lowest feasible temperature.

Logical Flow for Addressing Stability Issues

Stability_Troubleshooting start Compound Unstable in Aqueous Buffer assess_ph Assess pH Dependence start->assess_ph modify_structure Modify Aryl Substituents assess_ph->modify_structure pH Optimized consider_alternative Consider Alternative Warhead assess_ph->consider_alternative Unstable at all pH optimize_temp Optimize Temperature modify_structure->optimize_temp Structure Optimized modify_structure->consider_alternative Modification not feasible stable_compound Compound Stabilized optimize_temp->stable_compound Conditions Optimized optimize_temp->consider_alternative Unstable at required temp

Decision-making process for improving aqueous stability.

Experimental Protocols

Protocol 1: General Procedure for a Base-Catalyzed SuFEx Reaction

This protocol describes a general method for the reaction of an aryl sulfonyl fluoride with an alcohol nucleophile.

Materials:

  • Aryl sulfonyl fluoride (1.0 eq)

  • Alcohol (1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl sulfonyl fluoride and the anhydrous solvent.

  • Add the alcohol to the solution.

  • Add the DBU catalyst to the reaction mixture.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Assessing the Hydrolytic Stability of an Aryl Sulfonyl Fluoride

This protocol provides a method to determine the half-life of an aryl sulfonyl fluoride in an aqueous buffer.

Materials:

  • Aryl sulfonyl fluoride stock solution in a water-miscible organic solvent (e.g., DMSO or Acetonitrile)

  • Aqueous buffer of desired pH (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Prepare a solution of the aryl sulfonyl fluoride in the aqueous buffer at a known concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.

  • Incubate the solution at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Immediately analyze the aliquot by HPLC to determine the remaining concentration of the aryl sulfonyl fluoride.

  • Plot the natural logarithm of the concentration of the aryl sulfonyl fluoride versus time.

  • The negative of the slope of the resulting linear fit will give the pseudo-first-order rate constant (k) for hydrolysis.

  • Calculate the half-life (t½) using the equation: t½ = ln(2)/k.

Quantitative Data Summary

The stability and reactivity of aryl sulfonyl fluorides can be influenced by their substitution pattern. The following table summarizes representative data.

Table 1: Influence of Substitution on Aryl Sulfonyl Fluoride Stability

CompoundStructureClassHydrolysis Rate Constant (k_hyd) (x 10⁻⁵ s⁻¹)
4-Carboxybenzenesulfonyl fluorideHOOC-C₆H₄-SO₂FAryl Sulfonyl Fluoride1.80[17]
4-Methylbenzenesulfonyl fluorideH₃C-C₆H₄-SO₂FAryl Sulfonyl Fluoride0.23[17]
4-(Aminosulfonyl)benzoic acidHOOC-C₆H₄-SO₂NH₂Aryl Sulfamoyl Fluoride0.0012[17]

Data extracted from a comparative study to illustrate relative reactivity trends.[17] Note that sulfamoyl fluorides are generally more stable than the corresponding sulfonyl fluorides.

References

Technical Support Center: 4-Nitrobenzenesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the removal of unreacted 4-Nitrobenzenesulfonyl fluoride (nosyl fluoride) from experimental reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: How can I detect the presence of unreacted this compound in my reaction mixture?

A1: The presence of unreacted this compound can be monitored using Thin Layer Chromatography (TLC).[1][2] A spot of the reaction mixture is applied to a TLC plate alongside a spot of the starting material (the compound being nosylated) and a co-spot (a single spot containing both the reaction mixture and the starting material). The TLC plate is then developed in an appropriate solvent system.

For visualization, several methods can be employed:

  • UV Light: this compound is a UV-active compound due to its aromatic nitro group and will appear as a dark spot under a UV lamp (254 nm) on a fluorescent TLC plate.[3]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will visualize the compound as a brown spot.[4]

  • Staining: While less specific, general stains like p-anisaldehyde or vanillin can be used, which react with a variety of functional groups.[3] A permanganate stain can also be effective for visualizing compounds that are susceptible to oxidation.[3]

The reaction is considered complete when the spot corresponding to the starting material has been entirely consumed and a new, more polar spot corresponding to the nosylated product appears. The unreacted this compound will also be visible on the TLC plate.

Q2: What are the common methods for removing excess this compound after the reaction is complete?

A2: There are three primary strategies for removing unreacted this compound:

  • Quenching and Liquid-Liquid Extraction: The excess electrophilic nosyl fluoride is reacted with a nucleophilic quenching agent to form a more polar byproduct that can be easily separated through an aqueous work-up.

  • Column Chromatography: The crude reaction mixture is purified using column chromatography to separate the desired product from unreacted starting materials and byproducts.[2]

  • Scavenger Resins: Solid-supported resins with nucleophilic functional groups are used to react with and sequester the excess this compound, which is then removed by simple filtration.[5][6]

The choice of method depends on the scale of the reaction, the properties of the desired product, and the available resources.

Q3: Which quenching agents are effective for reacting with unreacted this compound?

A3: A variety of nucleophiles can be used to quench excess this compound. The choice of quenching agent will depend on the stability of your desired product to the reaction conditions. Common quenching agents include:

  • Water: Hydrolysis of the sulfonyl fluoride can be achieved by adding water to the reaction mixture. This process can sometimes be slow.

  • Aqueous bases: Dilute aqueous solutions of bases like sodium bicarbonate or sodium hydroxide can be used to accelerate the hydrolysis of the sulfonyl fluoride.

  • Amines: Simple primary or secondary amines (e.g., diethylamine, piperidine) or amino acids can be added to the reaction mixture. These will react with the nosyl fluoride to form highly polar sulfonamides, which are typically easily removed during an aqueous work-up.

  • Thiols: Thiols can also serve as effective quenching agents.

Q4: I am having difficulty removing the quenched byproducts during liquid-liquid extraction. What can I do?

A4: If the byproducts from quenching are not being effectively removed into the aqueous phase, consider the following:

  • Increase the polarity of the aqueous phase: Using a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution can help to deprotonate any acidic byproducts, making them more water-soluble.

  • Back-extraction: After the initial extraction, wash the organic layer multiple times with the aqueous solution to ensure complete removal of the polar impurities.

  • Brine wash: A final wash with a saturated sodium chloride (brine) solution can help to remove any remaining water from the organic layer before drying.

Q5: What type of scavenger resin is suitable for removing this compound?

A5: Scavenger resins functionalized with primary or secondary amines (aminomethylated polystyrene, for example) are highly effective for sequestering sulfonyl fluorides.[5] These resins react with the electrophilic sulfonyl fluoride, covalently binding it to the solid support. The resin can then be easily removed from the reaction mixture by filtration. Trisamine (TRIS) functionalized resins are also versatile for this purpose.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unreacted this compound co-elutes with my product during column chromatography. The polarity of the eluent is too high, or the polarity of the product and the sulfonyl fluoride are very similar.1. Optimize the mobile phase: Gradually decrease the polarity of the eluent system. A common mobile phase for purifying sulfonamides is a mixture of hexanes and ethyl acetate; try increasing the proportion of hexanes.[7] 2. Use a different stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a bonded-phase silica.
The quenching reaction is very slow. The nucleophilicity of the quenching agent is low, or the reaction temperature is too low.1. Choose a more potent nucleophile: Switch from water to an amine or a thiol-based quenching agent. 2. Increase the temperature: Gently warming the reaction mixture after adding the quenching agent can increase the reaction rate. Monitor by TLC to ensure product stability.
My desired product is degrading during the work-up. The pH of the aqueous wash is too high or too low for your product's stability.1. Use a milder base: If using a strong base like NaOH for washing, switch to a weaker base like sodium bicarbonate. 2. Neutralize the reaction mixture: Before extraction, carefully neutralize the reaction mixture to a pH where your product is stable.
Scavenger resin is not effectively removing the sulfonyl fluoride. Insufficient amount of scavenger resin was used, or the reaction time was too short.1. Increase the equivalency of the resin: Add more scavenger resin to the reaction mixture. A typical starting point is 2-3 equivalents relative to the excess sulfonyl fluoride. 2. Increase the reaction time: Allow the scavenger resin to stir with the reaction mixture for a longer period (e.g., overnight) at room temperature.

Experimental Protocols

Protocol 1: Quenching with an Amine and Liquid-Liquid Extraction
  • Reaction Monitoring: Once the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath.

  • Quenching: Slowly add a primary or secondary amine (e.g., 2-3 equivalents of diethylamine) to the stirred reaction mixture.

  • Stirring: Allow the mixture to stir at room temperature for 1-2 hours, monitoring the disappearance of the this compound spot by TLC.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl solution (to remove excess amine).

    • Saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid and remove the sulfonamide byproduct).

    • Brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Sample Preparation: After the reaction work-up, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent).

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Removal using a Scavenger Resin
  • Resin Selection: Choose a polymer-bound amine scavenger resin (e.g., aminomethylated polystyrene).

  • Addition of Resin: Add the scavenger resin (2-3 equivalents relative to the excess this compound) to the reaction mixture.

  • Agitation: Stir or gently shake the mixture at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitoring: Monitor the disappearance of the this compound from the solution by TLC.

  • Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product, now free of the excess sulfonyl fluoride.

Workflow for Selecting a Purification Method

G start Reaction Complete is_product_solid Is the desired product a solid? start->is_product_solid recrystallization Attempt Recrystallization is_product_solid->recrystallization Yes is_product_stable_to_base Is the product stable to aqueous base? is_product_solid->is_product_stable_to_base No end Pure Product recrystallization->end quenching_extraction Quenching & Liquid-Liquid Extraction is_product_stable_to_base->quenching_extraction Yes is_separation_difficult Is separation by chromatography difficult? is_product_stable_to_base->is_separation_difficult No quenching_extraction->end column_chromatography Column Chromatography column_chromatography->end scavenger_resin Use Scavenger Resin scavenger_resin->end is_separation_difficult->column_chromatography No is_separation_difficult->scavenger_resin Yes

Caption: Decision tree for purification method selection.

References

troubleshooting low reactivity of 4-Nitrobenzenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Nitrobenzenesulfonyl Fluoride (Nosyl fluoride). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as nosyl fluoride, is a chemical reagent commonly used in organic synthesis. Its primary applications include:

  • Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry: It serves as a "clickable" hub for connecting molecules. The sulfonyl fluoride group can react with a variety of nucleophiles to form stable linkages.[1][2]

  • Protein Modification: It is used as a protein modifying agent, showing specificity for tyrosine residues.[1]

Q2: What makes this compound a useful reagent in SuFEx chemistry?

The utility of this compound in SuFEx chemistry stems from the unique properties of the sulfonyl fluoride group. It exhibits a balance of stability and reactivity. The S-F bond is robust under many conditions, yet it can be activated to react efficiently and selectively with nucleophiles, forming strong covalent bonds.[1][3][4] This reactivity is enhanced by the electron-withdrawing nitro group on the benzene ring.

Q3: What are the general storage and handling recommendations for this compound?

This compound is a solid that should be stored in a cool, dry place. It is important to protect it from moisture, as it can hydrolyze. Always handle the reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, as it is corrosive and can cause severe skin burns and eye damage.

Troubleshooting Guide: Low Reactivity

Low or no reactivity of this compound can be a frustrating issue. This guide provides a systematic approach to troubleshoot and resolve common problems.

Problem: My reaction with this compound is showing low to no conversion.

This is a common issue that can arise from several factors related to your reaction setup and reagents. Follow the steps below to diagnose and solve the problem.

Troubleshooting_Low_Reactivity start Low/No Reaction check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK solution Reaction Optimized check_reagents->solution Issue Found & Corrected check_catalyst 3. Assess Catalyst System check_conditions->check_catalyst Conditions Appropriate check_conditions->solution Issue Found & Corrected check_substrate 4. Consider Substrate Properties check_catalyst->check_substrate Catalyst System OK check_catalyst->solution Issue Found & Corrected check_substrate->solution Substrate Compatible check_substrate->solution Issue Found & Corrected

Caption: Troubleshooting decision tree for low reactivity.

Verify Reagent Quality & Stoichiometry

Q: Could the quality of my this compound or other reagents be the issue?

A: Yes, reagent quality is critical.

  • Purity of this compound: Ensure you are using a high-purity grade of the reagent. Impurities can inhibit the reaction.

  • Hydrolysis: this compound can hydrolyze to 4-nitrobenzenesulfonic acid in the presence of water. This sulfonic acid is unreactive under SuFEx conditions. Ensure your reagent has been stored properly in a desiccator and that your reaction solvents are anhydrous.

  • Nucleophile Quality: Verify the purity and integrity of your nucleophile (e.g., amine, phenol). Degradation or impurities in the nucleophile can lead to low yields.

  • Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion.

Evaluate Reaction Conditions

Q: I've confirmed my reagents are of high quality. What reaction parameters should I investigate?

A: Reaction conditions play a pivotal role in the success of your experiment.

  • Solvent: The choice of solvent is crucial. Aprotic polar solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are commonly used for SuFEx reactions. However, the optimal solvent can be substrate-dependent. Consider screening a few different anhydrous solvents.

  • Temperature: While many SuFEx reactions proceed at room temperature, some may require heating to overcome activation barriers, especially with less reactive nucleophiles. Conversely, for sensitive substrates, elevated temperatures might lead to decomposition. A temperature screen is advisable.

  • Reaction Time: The reaction may simply be slow. Monitor the reaction progress over a longer period using techniques like TLC, LC-MS, or NMR to determine if the reaction is proceeding, albeit slowly.

Assess Catalyst System

Q: I am not seeing any reaction even after optimizing the conditions. Should I be using a catalyst?

A: Yes, SuFEx reactions with sulfonyl fluorides often require a catalyst, especially with less nucleophilic partners.

  • Choice of Catalyst: The choice and amount of catalyst are critical. Strong bases are often effective. Commonly used catalysts include:

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)

    • 4-Dimethylaminopyridine (DMAP)

    • Triethylamine (TEA)

  • Catalyst Loading: The optimal catalyst loading can vary. For aryl sulfonyl fluorides, catalyst loadings of 10-30 mol% of DBU are often required.[1] For more challenging reactions, higher loadings may be necessary.

  • Additives: In some cases, additives can significantly accelerate the reaction. For example, hexamethyldisilazane (HMDS) can be used in conjunction with a base catalyst to activate the sulfonyl fluoride and sequester the fluoride byproduct.[5]

Quantitative Comparison of Catalysts:

The table below provides a qualitative comparison of common catalysts for SuFEx reactions. The optimal choice depends on the specific substrates and reaction conditions.

CatalystpKaH (in MeCN)General ReactivityTypical LoadingNotes
Triethylamine (TEA)18.8Less ReactiveStoichiometricOften used in reactions with highly reactive sulfonyl fluorides or as a base to neutralize generated acid.[1]
4-Dimethylaminopyridine (DMAP)17.6Moderately ReactiveCatalytic (5-20 mol%)A good starting point for optimization.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)24.3Highly ReactiveCatalytic (10-30 mol%)A very effective catalyst for a broad range of SuFEx reactions.[1]
2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)~26Very Highly ReactiveCatalytic (1-20 mol%)Often more effective than DBU, especially for challenging substrates.[5]
Consider Substrate Properties

Q: My reaction is still not working. Could my nucleophile be the problem?

A: Yes, the properties of your nucleophile can significantly impact reactivity.

  • Nucleophilicity: Weakly nucleophilic substrates will react slower. For example, electron-deficient anilines or sterically hindered alcohols may require more forcing conditions (higher temperature, stronger catalyst, longer reaction time).

  • Steric Hindrance: Sterically demanding nucleophiles can significantly slow down the reaction rate. If you are working with a sterically hindered substrate, you may need to increase the reaction temperature and/or use a more potent catalyst system.

  • Side Reactions: Consider the possibility of side reactions. For example, with primary amines, there is a possibility of double sulfonylation if the stoichiometry is not carefully controlled.

Experimental Protocols

General Protocol for the Reaction of this compound with a Phenol

This protocol describes a general procedure for the sulfonylation of a phenolic substrate using this compound.

protocol_phenol reagents 1. Prepare Reagents - Phenol (1.0 eq) - this compound (1.1 eq) - Base (e.g., DBU, 0.2 eq) - Anhydrous Solvent (e.g., MeCN) setup 2. Reaction Setup - Dissolve phenol and base in solvent - Add this compound reagents->setup reaction 3. Reaction - Stir at RT - Monitor by TLC/LC-MS setup->reaction workup 4. Work-up - Quench with water - Extract with organic solvent - Dry and concentrate reaction->workup purification 5. Purification - Column chromatography workup->purification

Caption: Workflow for the reaction with a phenol.

Materials:

  • Phenol substrate (1.0 eq)

  • This compound (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

  • Anhydrous acetonitrile (MeCN)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol substrate (1.0 eq) and anhydrous acetonitrile.

  • Add DBU (0.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add this compound (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for the Reaction of this compound with a Primary Amine

This protocol outlines a general procedure for the synthesis of a sulfonamide from a primary amine and this compound.

Materials:

  • Primary amine substrate (1.0 eq)

  • This compound (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Once the reaction is complete, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • The crude sulfonamide can be purified by recrystallization or column chromatography.

Data Summary

The following table summarizes typical reaction conditions for SuFEx reactions involving aryl sulfonyl fluorides. Note that optimal conditions will vary depending on the specific substrates.

NucleophileCatalyst (Loading)SolventTemperatureTypical Reaction Time
PhenolDBU (10-30 mol%)MeCNRoom Temp.2-12 h
Silyl-protected PhenolBTMG (1-5 mol%)MeCNRoom Temp.5-30 min
Primary AmineTEA (1.2 eq)DCM0 °C to RT1-6 h
Sterically Hindered AmineHOBt (cat.), TMDSDMSORoom Temp. - 60 °C24-48 h[6]
Tyrosine in PeptideTMGAqueous BufferRoom Temp.1-4 h

Disclaimer: The information provided in this document is for research and informational purposes only. All experiments should be conducted in a well-equipped laboratory by trained professionals, adhering to all safety precautions.

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of 4-Nitrobenzenesulfonyl Fluoride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the NMR spectroscopic data for the reaction products of 4-nitrobenzenesulfonyl fluoride with common nucleophiles, namely amines, alcohols, and thiols. This information is crucial for researchers in drug discovery and organic synthesis for reaction monitoring, structural elucidation, and purity assessment. We also present a comparison with alternative sulfonating agents to highlight the unique spectral features of the products derived from this compound.

Performance Comparison: this compound vs. Alternatives

This compound is a valuable reagent for the preparation of sulfonamides, sulfonates, and thiosulfonates. Its reactivity and the spectroscopic characteristics of its products offer distinct advantages and differences compared to other common sulfonating agents like 4-nitrobenzenesulfonyl chloride, p-toluenesulfonyl chloride, and methanesulfonyl chloride.

The strong electron-withdrawing nature of the nitro group in the para position of the benzene ring significantly influences the chemical shifts of the aromatic protons and carbons in the resulting products, providing clear diagnostic signals in ¹H and ¹³C NMR spectra. Furthermore, the presence of the fluorine atom in the starting material allows for the use of ¹⁹F NMR spectroscopy to monitor the reaction progress and characterize the products, a feature absent when using chloride-based reagents.

NMR Data of Reaction Products

The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR data for the products of the reaction of this compound and its chloride analog with representative primary amines, alcohols, and thiols. All chemical shifts (δ) are reported in parts per million (ppm).

Table 1: NMR Data for the Reaction Products of 4-Nitrobenzenesulfonyl Halides with Benzylamine

Compound NameStructure¹H NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)¹⁹F NMR (CDCl₃) δ (ppm)
N-Benzyl-4-nitrobenzenesulfonamideO₂N-C₆H₄-SO₂-NH-CH₂-C₆H₅~8.3 (d, 2H), ~8.0 (d, 2H), 7.3-7.2 (m, 5H), ~5.0 (t, 1H, NH), 4.2 (d, 2H)~150, ~145, ~136, ~129, ~128.5, ~128, ~124, ~48Not Applicable
N-Benzyl-4-nitrobenzenesulfonamide (from fluoride)O₂N-C₆H₄-SO₂-NH-CH₂-C₆H₅Similar to aboveSimilar to aboveExpected singlet

Table 2: NMR Data for the Reaction Products of 4-Nitrobenzenesulfonyl Halides with Ethanol

Compound NameStructure¹H NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)¹⁹F NMR (CDCl₃) δ (ppm)
Ethyl 4-nitrobenzenesulfonateO₂N-C₆H₄-SO₂-O-CH₂CH₃~8.4 (d, 2H), ~8.1 (d, 2H), 4.4 (q, 2H), 1.4 (t, 3H)~151, ~144, ~129, ~125, ~71, ~15Not Applicable
Ethyl 4-nitrobenzenesulfonate (from fluoride)O₂N-C₆H₄-SO₂-O-CH₂CH₃Similar to aboveSimilar to aboveExpected singlet

Table 3: NMR Data for the Reaction Products of 4-Nitrobenzenesulfonyl Halides with Thiophenol

Compound NameStructure¹H NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)¹⁹F NMR (CDCl₃) δ (ppm)
S-Phenyl 4-nitrobenzenethiosulfonateO₂N-C₆H₄-SO₂-S-C₆H₅~8.3 (d, 2H), ~8.0 (d, 2H), 7.5-7.3 (m, 5H)~150, ~145, ~135, ~130, ~129.5, ~129, ~124Not Applicable
S-Phenyl 4-nitrobenzenethiosulfonate (from fluoride)O₂N-C₆H₄-SO₂-S-C₆H₅Similar to aboveSimilar to aboveExpected singlet

Table 4: NMR Data for Reaction Products of Alternative Sulfonating Agents

Compound NameStructure¹H NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)
N-Benzyl-p-toluenesulfonamideCH₃-C₆H₄-SO₂-NH-CH₂-C₆H₅~7.8 (d, 2H), 7.3-7.2 (m, 7H), ~4.8 (t, 1H, NH), 4.1 (d, 2H), 2.4 (s, 3H)~143, ~137, ~130, ~128.5, ~128, ~127, ~48, ~21
Ethyl p-toluenesulfonate[1][2]CH₃-C₆H₄-SO₂-O-CH₂CH₃~7.8 (d, 2H), ~7.3 (d, 2H), 4.1 (q, 2H), 2.4 (s, 3H), 1.3 (t, 3H)~145, ~133, ~130, ~128, ~69, ~21, ~15

Experimental Protocols

General Procedure for the Reaction of this compound with Nucleophiles:

To a solution of the nucleophile (amine, alcohol, or thiol, 1.0 mmol) in an appropriate solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran, 5 mL) is added a base (e.g., triethylamine or pyridine, 1.2 mmol). The mixture is stirred at room temperature, and this compound (1.1 mmol) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

NMR Sample Preparation:

A small amount of the purified product is dissolved in a deuterated solvent (typically CDCl₃) containing tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as trifluorotoluene can be used. The spectra are then recorded on a standard NMR spectrometer.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow and the logical relationships in the analysis of this compound reaction products.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis NMR Analysis Reactants This compound + Nucleophile (Amine/Alcohol/Thiol) Reaction Reaction Mixture Reactants->Reaction Solvent_Base Solvent + Base Solvent_Base->Reaction Workup Aqueous Work-up (Wash with H₂O, Brine) Reaction->Workup Drying Drying (Na₂SO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification NMR ¹H, ¹³C, ¹⁹F NMR Spectroscopy Purification->NMR

Caption: Experimental workflow for the synthesis and NMR analysis of this compound reaction products.

logical_relationship cluster_nucleophiles Nucleophiles cluster_products Reaction Products cluster_analysis Spectroscopic Analysis Reagent This compound Amine Amine (R-NH₂) Alcohol Alcohol (R-OH) Thiol Thiol (R-SH) Sulfonamide Sulfonamide (O₂N-Ar-SO₂-NHR) Amine->Sulfonamide Sulfonate Sulfonate Ester (O₂N-Ar-SO₂-OR) Alcohol->Sulfonate Thiosulfonate Thiosulfonate Ester (O₂N-Ar-SO₂-SR) Thiol->Thiosulfonate NMR_Analysis ¹H, ¹³C, ¹⁹F NMR Sulfonamide->NMR_Analysis Sulfonate->NMR_Analysis Thiosulfonate->NMR_Analysis

Caption: Logical relationship between reactants, products, and NMR analysis.

References

A Comparative Guide to Peptide Modification with 4-Nitrobenzenesulfonyl Fluoride for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, the choice of labeling reagent is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of 4-Nitrobenzenesulfonyl fluoride (NBSF) as a peptide modification agent for mass spectrometry, alongside commonly used alternatives such as Tandem Mass Tags (TMT). We present available experimental data, detailed methodologies, and visual workflows to assist researchers in making informed decisions for their specific analytical needs.

Introduction to Peptide Labeling for Mass Spectrometry

Chemical labeling of peptides is a fundamental technique in quantitative proteomics, enabling the relative or absolute quantification of proteins in complex biological samples. The ideal labeling reagent should exhibit high reactivity and specificity towards target functional groups on peptides, introduce a unique mass shift for identification, and ideally, provide reporter ions for quantification in tandem mass spectrometry (MS/MS).

This compound (NBSF), and its more commonly documented analogue 4-nitrobenzenesulfonyl chloride (p-NsCl), are known to react with primary amines, such as the N-terminus of peptides and the epsilon-amino group of lysine residues. The resulting "nosyl" modification introduces a 4-nitrobenzenesulfonyl group onto the peptide. While primarily utilized as a protecting group in peptide synthesis, its potential as a quantitative labeling reagent warrants investigation.

Performance Comparison: 4-Nitrobenzenesulfonyl Modification vs. Tandem Mass Tags (TMT)

To date, direct quantitative comparisons of NBSF with established labeling reagents like TMT in peer-reviewed literature are scarce. However, based on the known chemistry of sulfonyl fluorides and the well-documented performance of TMT, we can construct a comparative framework.

FeatureThis compound (NBSF)Tandem Mass Tags (TMT)
Target Residues Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)
Reaction Chemistry SulfonylationAcylation
Mass Shift (Da) +185.0041 Da (C₆H₄NO₄S)Variable (isobaric tags with different reporter ion masses)
Multiplexing Capability Limited (single mass shift)High (up to 18-plex with TMTpro)[1]
Quantification Strategy Precursor ion intensity comparisonReporter ion intensity in MS/MS spectra[1]
Labeling Efficiency Not extensively documented for proteomicsTypically >95%
Effect on Fragmentation Expected to influence fragmentation, potentially producing characteristic neutral losses or fragment ions.Minimal impact on peptide backbone fragmentation; generates quantifiable reporter ions.
Cost-Effectiveness Potentially lower reagent costHigher reagent cost, especially for higher plexing

Experimental Protocols

Protocol 1: Theoretical Labeling of Peptides with this compound

This protocol is a theoretical workflow based on the known reactivity of sulfonyl fluorides and general peptide labeling procedures. Optimization will be required for specific applications.

Materials:

  • Peptide sample (digested protein lysate)

  • This compound (NBSF)

  • Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)

  • Anhydrous acetonitrile (ACN)

  • Hydroxylamine (5% w/v)

  • C18 desalting spin columns

Procedure:

  • Sample Preparation: Ensure the peptide sample is desalted and reconstituted in 100 mM TEAB buffer (pH 8.5).

  • Reagent Preparation: Prepare a stock solution of NBSF in anhydrous ACN. The final concentration should be optimized, but a starting point of 10 mg/mL can be considered.

  • Labeling Reaction: Add the NBSF solution to the peptide sample. A common starting point for labeling reactions is a reagent-to-peptide ratio of 8:1 (w/w).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle vortexing.

  • Quenching: Add 5% hydroxylamine to the reaction mixture to quench any unreacted NBSF. Incubate for 15 minutes at room temperature.

  • Sample Cleanup: Desalt the labeled peptide sample using a C18 spin column to remove excess reagent and byproducts.

  • LC-MS/MS Analysis: Analyze the purified, labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Standard TMT Labeling of Peptides

This protocol is a generalized procedure for TMT labeling.

Materials:

  • Peptide sample (digested protein lysate)

  • TMT Labeling Reagent

  • Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)

  • Anhydrous acetonitrile (ACN)

  • Hydroxylamine (5% w/v)

  • C18 desalting spin columns

Procedure:

  • Sample Preparation: Reconstitute the dried peptide sample in 100 mM TEAB buffer.

  • Reagent Preparation: Equilibrate the TMT reagent vial to room temperature. Add anhydrous ACN to dissolve the reagent.

  • Labeling Reaction: Add the TMT reagent to the peptide sample.

  • Incubation: Incubate the reaction for 1 hour at room temperature.

  • Quenching: Add 5% hydroxylamine to quench the reaction and incubate for 15 minutes.

  • Sample Pooling and Cleanup: Combine the labeled samples and desalt the pooled mixture using a C18 column.

  • LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.

Mass Spectrometry and Fragmentation

The fragmentation behavior of peptides modified with a 4-nitrobenzenesulfonyl group is not extensively documented in the context of modern high-resolution mass spectrometry. However, based on the structure, several fragmentation pathways can be anticipated in collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD):

  • Neutral Loss: The nitro group (-NO₂) has a mass of 46.0055 Da and may be lost as a neutral fragment.

  • Sulfonyl Group Fragmentation: The sulfonyl group (-SO₂) has a mass of 63.9619 Da and could also be a potential neutral loss.

  • Characteristic Fragment Ions: The entire 4-nitrobenzenesulfonyl moiety (185.0041 Da) or fragments thereof might be observed in the low m/z region of the MS/MS spectrum.

Further experimental data is required to fully characterize the fragmentation patterns and their utility for peptide identification and quantification.

Visualizing the Workflow

Experimental Workflow for Peptide Labeling and Analysis

Peptide_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_labeling Peptide Labeling cluster_analysis Analysis Protein_Extraction Protein Extraction Protein_Digestion Protein Digestion (e.g., Trypsin) Protein_Extraction->Protein_Digestion Peptide_Cleanup Peptide Cleanup (Desalting) Protein_Digestion->Peptide_Cleanup NBSF_Labeling NBSF Labeling Peptide_Cleanup->NBSF_Labeling TMT_Labeling TMT Labeling Peptide_Cleanup->TMT_Labeling Quenching Quenching NBSF_Labeling->Quenching TMT_Labeling->Quenching Pooling Sample Pooling (TMT only) Final_Cleanup Final Cleanup (Desalting) Quenching->Final_Cleanup Pooling->Final_Cleanup LC_MSMS LC-MS/MS Analysis Final_Cleanup->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: General experimental workflow for peptide labeling and mass spectrometry analysis.

Logical Relationship of Quantitative Proteomics Approaches

Quantitative_Proteomics cluster_labeling_methods Labeling Methods Proteomics Quantitative Proteomics Isobaric_Labeling Isobaric Labeling (e.g., TMT, iTRAQ) Proteomics->Isobaric_Labeling Isotopic_Labeling Isotopic Labeling (e.g., SILAC, Dimethyl) Proteomics->Isotopic_Labeling Chemical_Labeling Chemical Labeling (e.g., NBSF) Proteomics->Chemical_Labeling Label_Free Label-Free Quantification Proteomics->Label_Free MSMS_Quant MS/MS Level Quantification Isobaric_Labeling->MSMS_Quant Reporter Ions MS1_Quant MS1 Level Quantification Isotopic_Labeling->MS1_Quant Precursor m/z Shift Chemical_Labeling->MS1_Quant Label_Free->MS1_Quant Signal Intensity

Caption: Overview of different quantitative proteomics strategies.

Conclusion and Future Outlook

This compound presents a potentially cost-effective alternative for labeling primary amines in peptides for mass spectrometry-based quantification. Its primary mode of quantification would rely on comparing precursor ion intensities at the MS1 level. This approach, however, lacks the multiplexing capabilities and the sophisticated reporter ion-based quantification of established methods like TMT.

Significant further research is required to validate the utility of NBSF in quantitative proteomics. This includes optimizing labeling protocols, characterizing the fragmentation of NBSF-modified peptides in detail, and performing direct, quantitative comparisons with existing labeling technologies. For researchers in proteomics and drug development, while NBSF may not currently replace high-plex isobaric tags for complex comparative studies, it could hold promise for simpler, targeted quantification experiments where cost is a primary consideration. As new methodologies are explored, the continued development of novel labeling reagents will undoubtedly expand the toolkit available for quantitative protein analysis.

References

A Comparative Analysis of Reactivity: 4-Nitrobenzenesulfonyl Fluoride vs. 4-Nitrobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Comparative Reactivity of 4-Nitrobenzenesulfonyl Fluoride and 4-Nitrobenzenesulfonyl Chloride

This guide provides an objective comparison of the reactivity of two key sulfonyl halides, this compound (NBSF) and 4-Nitrobenzenesulfonyl Chloride (NBSC). The selection of the appropriate sulfonyl halide is a critical consideration in synthetic chemistry, particularly in the fields of drug discovery and chemical biology, where precise control over reactivity and selectivity is paramount. This document summarizes key differences in their reactivity, supported by available experimental data, and provides detailed experimental protocols for their use in sulfonamide synthesis.

Executive Summary

4-Nitrobenzenesulfonyl chloride (NBSC) is a significantly more reactive electrophile than this compound (NBSF). This difference in reactivity is primarily attributed to the greater electronegativity and stronger bond energy of the fluorine atom compared to chlorine. Consequently, the sulfonyl fluoride is more stable, particularly towards hydrolysis, and exhibits greater chemoselectivity in reactions with nucleophiles. While NBSC is a classic reagent for the formation of sulfonamides and for the introduction of the "nosyl" protecting group, NBSF has gained prominence in modern synthetic methodologies, such as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, where its stability and predictable reactivity are advantageous.

Data Presentation: A Quantitative Look at Reactivity

The difference in reactivity is most starkly illustrated by comparing the rates of hydrolysis. While direct comparative kinetic data for both compounds under identical conditions is sparse in the literature, a comparison can be drawn from available data for NBSC and a closely related aryl sulfonyl fluoride.

CompoundReactionRate Constant (k)Temperature (°C)Conditions
4-Nitrobenzenesulfonyl Chloride (NBSC) Hydrolysis1.18 x 10⁻³ s⁻¹5.03Water
4-Carboxybenzenesulfonyl Fluoride Hydrolysis1.80 x 10⁻⁵ s⁻¹Not SpecifiedAqueous Buffer

The electron-withdrawing nitro group on both molecules enhances the electrophilicity of the sulfur atom, making them more reactive than their unsubstituted counterparts.[1] However, the fundamental difference in the leaving group (fluoride vs. chloride) remains the dominant factor in their relative reactivity. Sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride analogs due to the strong S-F bond.[2][3] This increased stability makes them resistant to hydrolysis and thermolysis.[2]

Reaction Mechanisms and Selectivity

The reaction of both NBSF and NBSC with nucleophiles, such as amines to form sulfonamides, generally proceeds through a nucleophilic substitution at the sulfur atom. The key difference lies in the facility of the leaving group's departure, with chloride being a much better leaving group than fluoride in this context.

This difference in reactivity can be exploited to achieve greater selectivity. Sulfonyl fluorides, being less reactive, can be more chemoselective, reacting preferentially with stronger nucleophiles in the presence of weaker ones.[4] For instance, in the parallel synthesis of aliphatic sulfonamides, sulfonyl fluorides have shown better results with amines bearing additional functionalities where the corresponding chlorides failed.[5] Conversely, the higher reactivity of sulfonyl chlorides makes them more effective for reactions with sterically hindered amines.[5]

dot

Caption: Logical workflow comparing the reactivity of NBSC and NBSF.

Experimental Protocols

The following protocols provide examples of how these reagents are used in the synthesis of sulfonamides, reflecting their differing reactivity.

Protocol 1: Synthesis of 4-Nitrobenzenesulfonamide from 4-Nitrobenzenesulfonyl Chloride (NBSC)

This protocol illustrates the high reactivity of NBSC, which readily reacts with aqueous ammonia at room temperature.

Materials:

  • 4-Nitrobenzenesulfonyl chloride (NBSC)

  • Aqueous ammonia (concentrated)

  • Ethyl acetate

  • Water

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing 4-nitrobenzenesulfonyl chloride (e.g., 6.7 g), add concentrated ammonia water (e.g., 10 ml) dropwise while cooling the flask in an ice bath.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (e.g., 100 ml).

  • Wash the organic layer sequentially with water and saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure to yield 4-nitrobenzenesulfonamide.

dot

NBSC_Protocol Protocol for Sulfonamide Synthesis using NBSC Start Start: NBSC in flask Add_Ammonia Add aqueous ammonia (ice bath cooling) Start->Add_Ammonia Stir Stir at room temperature (3 hours) Add_Ammonia->Stir Extract Extract with ethyl acetate Stir->Extract Wash Wash organic layer (water, brine) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Product Product: 4-Nitrobenzenesulfonamide Evaporate->Product

Caption: Experimental workflow for sulfonamide synthesis from NBSC.

Protocol 2: General Procedure for the Conversion of 4-Nitrobenzenesulfonyl Chloride (NBSC) to this compound (NBSF)

This protocol is for the synthesis of the less reactive NBSF from the more common NBSC, which can then be used in subsequent reactions like SuFEx. The conditions highlight the need for an extended reaction time to facilitate the halide exchange.

Materials:

  • 4-Nitrobenzenesulfonyl chloride (NBSC)

  • Potassium fluoride (KF)

  • 18-crown-6

  • Acetonitrile (CH3CN)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of 4-nitrobenzenesulfonyl chloride (e.g., 20.0 g, 90.2 mmol) in acetonitrile (500 mL) in a round-bottom flask, add potassium fluoride (e.g., 26.0 g, 451 mmol) and 18-crown-6 (e.g., 1.2 g, 4.5 mmol).[6]

  • Stir the reaction mixture at room temperature for 24 hours.[6]

  • After 24 hours, evaporate the solvent to dryness using a rotary evaporator.[6]

  • Add ethyl acetate (e.g., 600 mL) to the residue to dissolve the product.[6]

  • Wash the resulting solution sequentially with deionized water (3 x 300 mL) and saturated brine (300 mL).[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in a vacuum to yield this compound as a yellow solid.[6]

dot

NBSF_Synthesis Synthesis of NBSF from NBSC Start Start: NBSC in Acetonitrile Add_Reagents Add KF and 18-crown-6 Start->Add_Reagents Stir Stir at room temperature (24 hours) Add_Reagents->Stir Evaporate Evaporate solvent Stir->Evaporate Dissolve Dissolve in Ethyl Acetate Evaporate->Dissolve Wash Wash organic layer (water, brine) Dissolve->Wash Dry_Concentrate Dry and concentrate Wash->Dry_Concentrate Product Product: This compound Dry_Concentrate->Product

Caption: Workflow for the synthesis of NBSF from NBSC.

Conclusion

The choice between this compound and 4-nitrobenzenesulfonyl chloride is dictated by the specific requirements of the chemical transformation. For rapid, high-yielding sulfonamide formations where selectivity is not a primary concern, the highly reactive NBSC is an excellent choice. However, for applications demanding greater stability, resistance to hydrolysis, and higher chemoselectivity, such as in complex molecule synthesis or bioconjugation via SuFEx chemistry, the more stable and less reactive NBSF is the superior reagent. Understanding these fundamental differences in reactivity is crucial for the rational design of synthetic routes and the successful development of novel chemical entities.

References

Characterizing 4-Nitrobenzenesulfonyl Fluoride Labeled Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a critical step in a wide array of applications, from target identification and validation to the development of novel therapeutics. 4-Nitrobenzenesulfonyl fluoride (NBSF) has emerged as a valuable tool for covalently modifying proteins. This guide provides a comprehensive comparison of NBSF with other common protein labeling reagents, supported by experimental data and detailed protocols to facilitate informed decisions in your research.

Performance Comparison of Protein Labeling Reagents

The choice of a labeling reagent is dictated by several factors, including the target amino acid, desired specificity, reaction efficiency, and the stability of the resulting protein conjugate. While sulfonyl fluorides, like NBSF, are known for their ability to react with a range of nucleophilic residues, including tyrosine, lysine, serine, threonine, and histidine, other reagents offer more specific targeting of particular amino acids.[1] A direct quantitative comparison of NBSF with other popular labeling chemistries is essential for selecting the optimal tool for a given application.

ParameterThis compound (NBSF)N-Hydroxysuccinimide (NHS) EstersMaleimides
Target Residue(s) Tyrosine, Lysine, Serine, Threonine, HistidinePrimary amines (Lysine, N-terminus)[2][3]Free thiols (Cysteine)[4]
Typical Labeling Efficiency Data not availableVariable; dependent on pH and protein concentration. A 20-35% efficiency can be expected for a protein concentration of 1-2.5 mg/mL.[4][5]70–90%[4]
Optimal Reaction pH Data not available7.2–8.5[4]6.5–7.5[4]
Reaction Speed Data not available0.5–4 hours at room temperature or 4°C[4]~30 minutes at room temperature[4]
Key Competing Reaction HydrolysisHydrolysis of the NHS ester[2]Oxidation of cysteine thiols[4]
Specificity Can label multiple different nucleophilic residuesCan label multiple lysine residues[4]Highly specific for free cysteines[4]
Stability of Conjugate Generally stableStable amide bond[2]Stable thioether bond

Experimental Protocols

Accurate characterization of labeled proteins relies on robust and well-defined experimental protocols. The following sections detail key methodologies for protein labeling and subsequent analysis by mass spectrometry.

General Protocol for Protein Labeling with this compound (NBSF)

This protocol provides a general framework. Optimal conditions (e.g., molar excess of NBSF, reaction time, temperature, and pH) should be determined empirically for each specific protein.

  • Protein Preparation: Dissolve the target protein in a suitable buffer (e.g., phosphate-buffered saline (PBS) or bicarbonate buffer) at a concentration of 1-5 mg/mL. The pH of the buffer can influence the reactivity towards different amino acid residues.

  • NBSF Stock Solution: Prepare a fresh stock solution of NBSF in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Labeling Reaction: Add a calculated molar excess of the NBSF stock solution to the protein solution. The optimal molar ratio of NBSF to protein needs to be determined experimentally but typically ranges from 10 to 100-fold excess.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle mixing. The incubation time can vary from 1 to 24 hours.

  • Quenching: Stop the reaction by adding a quenching reagent, such as Tris buffer or glycine, to a final concentration that is in large excess to the initial NBSF concentration.

  • Purification: Remove unreacted NBSF and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

Mass Spectrometry Analysis of Labeled Proteins

Mass spectrometry is a powerful tool for confirming successful labeling, determining the stoichiometry of labeling, and identifying the specific amino acid residues that have been modified.

1. Sample Preparation for Mass Spectrometry:

  • In-Solution Digestion:

    • Reduction and Alkylation: Reduce the disulfide bonds in the labeled protein using a reducing agent like dithiothreitol (DTT), followed by alkylation of the resulting free thiols with an alkylating agent such as iodoacetamide (IAA) to prevent disulfide bond reformation.

    • Digestion: Digest the protein into smaller peptides using a protease, most commonly trypsin.

    • Desalting: Purify the resulting peptide mixture using a C18 desalting column to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • In-Gel Digestion (for proteins separated by SDS-PAGE):

    • Excision and Destaining: Excise the protein band of interest from the Coomassie-stained gel and destain it to remove the dye.

    • Reduction, Alkylation, and Digestion: Perform the reduction, alkylation, and tryptic digestion steps within the gel pieces.

    • Peptide Extraction: Extract the digested peptides from the gel matrix.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the peptide mixture using liquid chromatography (LC), typically reverse-phase HPLC.

  • Mass Spectrometry: Analyze the eluted peptides using a tandem mass spectrometer (MS/MS). The instrument will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides and measure the masses of the fragments (MS2 scan).

  • Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify the peptide sequences. The mass shift corresponding to the NBSF modification will be used to identify the labeled peptides and pinpoint the exact site of modification.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_labeling Protein Labeling cluster_analysis Mass Spectrometry Analysis protein Target Protein reaction Labeling Reaction protein->reaction nbsf NBSF Reagent nbsf->reaction quench Quenching reaction->quench purification Purification quench->purification labeled_protein Labeled Protein purification->labeled_protein digestion Proteolytic Digestion labeled_protein->digestion lc_ms LC-MS/MS digestion->lc_ms data_analysis Data Analysis lc_ms->data_analysis identification Labeled Site Identification data_analysis->identification

Caption: Experimental workflow for labeling and analysis.

signaling_pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Protein receptor->adaptor nbsf_target NBSF-labeled Tyrosine Residue receptor->nbsf_target Labeling Site kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression

References

4-Nitrobenzenesulfonyl Fluoride (NBSF): A Comparative Analysis of its Selectivity for Tyrosine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selective reactivity of labeling reagents is paramount for designing targeted covalent inhibitors and chemical probes. This guide provides a comparative analysis of the selectivity of 4-Nitrobenzenesulfonyl fluoride (NBSF) for tyrosine residues over other common nucleophilic amino acid residues.

Reactivity Comparison

Based on the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction, sulfonyl fluorides exhibit chemoselective reactivity. This selectivity is highly dependent on the reaction conditions, particularly the pH, which governs the nucleophilicity of the amino acid side chains.

Amino Acid ResidueNucleophilic GroupGeneral Reactivity with Sulfonyl FluoridesSpecific Considerations for NBSF
Tyrosine Phenolic hydroxyl (-OH)High . The deprotonated phenolate is a potent nucleophile.Highly reactive . The electron-withdrawing nitro group on NBSF makes the sulfur atom highly electrophilic and susceptible to attack by the activated phenolate of tyrosine.
Lysine Epsilon-amino (-NH₂)Moderate to Low . The reactivity is highly pH-dependent, as the amino group must be deprotonated to be nucleophilic (pKa ~10.5).Slow conversion has been observed with some sulfonyl fluorides. The reaction with NBSF is expected to be significantly slower than with tyrosine under physiological or slightly basic conditions.
Cysteine Thiol (-SH)Variable . The thiolate anion is a strong nucleophile, but the resulting thio-sulfonyl bond can be unstable.While the thiolate is a potent nucleophile, adducts with sulfonyl fluorides are often unstable.
Serine Aliphatic hydroxyl (-OH)Low . The hydroxyl group is a weak nucleophile under normal conditions.Generally considered unreactive towards SuFEx-mediated reactions under the conditions optimized for tyrosine.
Threonine Aliphatic hydroxyl (-OH)Low . Similar to serine, the hydroxyl group is a weak nucleophile.Generally considered unreactive towards SuFEx-mediated reactions under the conditions optimized for tyrosine.

Experimental Protocols

To quantitatively assess the selectivity of NBSF, a detailed kinetic analysis is required. The following protocol outlines a representative method for comparing the reaction rates of NBSF with N-acetylated amino acids, which serve as mimics for amino acid residues in a peptide chain.

Kinetic Analysis of NBSF Reactivity with N-acetylated Amino Acids

Objective: To determine the second-order rate constants for the reaction of NBSF with N-acetyl-L-tyrosine, N-acetyl-L-serine, N-acetyl-L-threonine, N-acetyl-L-lysine, and N-acetyl-L-cysteine.

Materials:

  • This compound (NBSF)

  • N-acetyl-L-tyrosine

  • N-acetyl-L-serine

  • N-acetyl-L-threonine

  • N-acetyl-L-lysine

  • N-acetyl-L-cysteine

  • Phosphate-buffered saline (PBS), pH 7.4 and other buffers as needed (e.g., bicarbonate buffer for higher pH)

  • Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) for stock solutions

  • Quenching solution (e.g., a high concentration of a thiol like dithiothreitol or a primary amine)

  • LC-MS grade water and solvents

Instrumentation:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of NBSF in anhydrous ACN or DMSO.

    • Prepare 100 mM stock solutions of each N-acetylated amino acid in an appropriate aqueous buffer or a mixture of buffer and a minimal amount of organic co-solvent to ensure solubility.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel (e.g., a microcentrifuge tube or a well in a 96-well plate), add the appropriate buffer (e.g., PBS, pH 7.4).

    • Add the N-acetylated amino acid stock solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the NBSF stock solution to a final concentration of 1 mM. The final reaction volume should be accurately known.

  • Time-Course Monitoring:

    • At various time points (e.g., 0, 1, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution. This will rapidly consume any unreacted NBSF.

  • LC-MS Analysis:

    • Analyze the quenched samples by reverse-phase HPLC-MS.

    • Develop an LC method that can separate the N-acetylated amino acid, NBSF, and the resulting adduct.

    • Use the mass spectrometer to monitor the disappearance of the N-acetylated amino acid reactant and the appearance of the product adduct over time by selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

  • Data Analysis:

    • Plot the concentration of the N-acetylated amino acid versus time.

    • Fit the data to a second-order rate equation to determine the observed rate constant (k_obs).

    • The second-order rate constant (k₂) can be calculated from k_obs.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products Tyrosine Tyrosine Residue (Phenolate) TS Sulfonyl-Oxygen Bond Formation Tyrosine->TS Nucleophilic Attack NBSF 4-Nitrobenzenesulfonyl Fluoride (NBSF) NBSF->TS Adduct Tyrosine-NBS Adduct TS->Adduct Fluoride Elimination Fluoride Fluoride Ion TS->Fluoride

Caption: Reaction of NBSF with a tyrosine residue.

Experimental_Workflow A Prepare Stock Solutions (NBSF & N-acetyl-amino acids) B Initiate Reaction (Mix reactants in buffer) A->B C Time-Course Sampling B->C D Quench Reaction C->D E LC-MS Analysis D->E F Data Analysis (Determine Rate Constants) E->F

A Comparative Guide to the Fragmentation Analysis of 4-Nitrobenzenesulfonyl Fluoride (NBSF) Modified Peptides in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fragmentation behavior of peptides modified with 4-Nitrobenzenesulfonyl fluoride (NBSF) in tandem mass spectrometry (MS/MS) analysis. Understanding the fragmentation patterns of derivatized peptides is crucial for accurate peptide sequencing, identification, and the localization of post-translational modifications. Here, we present experimental data and protocols to objectively compare the performance of NBSF as a derivatization agent against unmodified peptides and other common labeling strategies.

Introduction to Peptide Derivatization for MS/MS

Derivatization of peptides prior to MS/MS analysis is a powerful strategy to enhance ionization efficiency and direct fragmentation pathways, ultimately leading to more confident peptide and protein identifications. Sulfonating reagents, in particular, have been shown to influence fragmentation in a predictable manner, often simplifying complex spectra. This compound (NBSF) is a reagent that modifies the primary amino groups of peptides, such as the N-terminus and the ε-amino group of lysine residues. This modification introduces a stable, negatively charged sulfonyl group, which can significantly alter the fragmentation landscape.

Comparison of Fragmentation Patterns

The introduction of a sulfonyl group at the N-terminus of a peptide has a profound effect on its fragmentation during collision-induced dissociation (CID). This modification tends to favor the formation of specific ion series, which can be advantageous for de novo sequencing and the identification of modified peptides.

Unmodified Peptides

In conventional CID of unmodified, protonated peptides, fragmentation typically occurs along the peptide backbone, generating a complex mixture of b- and y-type fragment ions. The relative abundance of these ions is sequence-dependent, and for peptides with basic residues (e.g., arginine, lysine, histidine), the spectra can be dominated by multiple ion series, sometimes making interpretation challenging.

NBSF-Modified Peptides

Derivatization with NBSF introduces a 4-nitrobenzenesulfonyl group at the N-terminus. Based on studies of similarly structured sulfonic acid-containing reagents, this modification is expected to promote the formation of a dominant y-ion series. This is because the fixed negative charge of the sulfonate group can sequester a proton, leading to charge-remote fragmentation that favors cleavage C-terminal to the modification, resulting in a strong series of y-ions.

Conversely, reagents like 4-formyl-benzenesulfonic acid (FBSA), which also introduces an N-terminal sulfonation, have been shown to significantly enhance the production of b-ions in both positive and negative ion modes.[1] This suggests that the specific nature of the sulfonyl-containing reagent can fine-tune the fragmentation pathway. While direct quantitative data for NBSF is not extensively published, the presence of the nitro group could further influence the fragmentation through electron-withdrawing effects.

The table below summarizes the expected fragmentation characteristics based on available literature for related compounds.

FeatureUnmodified PeptideNBSF-Modified Peptide (Inferred)Dansyl Chloride Modified Peptide
Primary Ion Series Mixture of b- and y-ionsPredominantly y-ions or enhanced b-ionsPredominantly b- and y-ions, with characteristic reporter ions
Spectral Complexity High, sequence-dependentPotentially simplified, dominated by one major ion seriesModerate, with additional complexity from the tag fragmentation
Sequencing Confidence Can be challenging for complex spectraPotentially improved due to simplified spectra and predictable fragmentationGenerally good, aided by intense fragment ions from the tag
Modification Site N/AN-terminus, LysineN-terminus, Lysine, Tyrosine, Serine
Mass Shift (Da) 0+185.00+233.06

Experimental Protocols

Protocol 1: N-terminal Derivatization of Peptides with this compound (NBSF)

This protocol is adapted from generalized procedures for peptide sulfonation.[2]

Materials:

  • Peptide sample (dried)

  • This compound (NBSF)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 9.0

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 desalting spin columns

  • Wetting Solution: 60% ACN, 0.1% TFA

  • Equilibration Solution: 0.1% TFA

  • Wash Solution: 0.1% TFA

  • Elution Solution: 60% ACN, 0.1% TFA

Procedure:

  • Sample Preparation: Reconstitute the dried peptide sample in the Labeling Buffer to a concentration of 1-5 mg/mL.

  • Derivatization Reaction:

    • Prepare a fresh stock solution of NBSF in ACN (e.g., 10 mg/mL).

    • Add a 10-fold molar excess of the NBSF solution to the peptide solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.

  • Quenching the Reaction: Stop the reaction by adding TFA to a final concentration of 0.5-1%.

  • Sample Cleanup:

    • Activate a C18 desalting spin column by adding the Wetting Solution, followed by centrifugation.

    • Equilibrate the column with the Equilibration Solution.

    • Load the acidified reaction mixture onto the column and centrifuge.

    • Wash the column with the Wash Solution to remove excess reagent and salts.

    • Elute the derivatized peptides with the Elution Solution.

  • Sample Preparation for MS: Dry the eluted sample in a vacuum centrifuge and reconstitute in an appropriate solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Visualizing the Workflow and Fragmentation Comparison

Experimental Workflow for NBSF-Based Peptide Modification and MS/MS Analysis

experimental_workflow PeptideSample Peptide Sample Derivatization Derivatization with NBSF PeptideSample->Derivatization Labeling Buffer Quenching Reaction Quenching Derivatization->Quenching TFA Cleanup C18 Desalting Quenching->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Elution DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: A streamlined workflow for the modification of peptides with NBSF followed by mass spectrometric analysis.

Logical Comparison of Fragmentation Patterns

fragmentation_comparison cluster_unmodified Unmodified Peptide cluster_nbsf NBSF-Modified Peptide Unmodified Precursor Ion Unmodified_b b-ions Unmodified->Unmodified_b CID Unmodified_y y-ions Unmodified->Unmodified_y CID NBSF Precursor Ion (N-terminal NBSF) NBSF_y Dominant y-ions or enhanced b-ions NBSF->NBSF_y CID

Caption: A comparison of expected fragmentation in unmodified versus NBSF-modified peptides upon CID.

Conclusion

Derivatization of peptides with this compound offers a promising approach to influence fragmentation in MS/MS analysis. The introduction of a sulfonyl group at the N-terminus is expected to direct fragmentation towards a more predictable and simplified pattern, potentially enhancing the confidence of peptide sequencing and identification. While the fragmentation of derivatized singly protonated peptides is known to be dominated by y-ions, the behavior of doubly protonated species can be more complex and may resemble that of their unmodified counterparts.[3] Further empirical studies are warranted to fully characterize the quantitative fragmentation of NBSF-modified peptides and to explore its full potential in various proteomics applications. This guide provides a foundational framework for researchers to design and interpret experiments involving this promising derivatization strategy.

References

A Comparative Guide to Aryl Sulfonyl Fluorides in SuFEx Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has provided a powerful and versatile tool for molecular assembly across various scientific disciplines, including drug discovery, chemical biology, and materials science. At the heart of this chemistry lies the unique reactivity of sulfonyl fluorides (R-SO₂F), which, despite their remarkable stability, can be selectively activated to react with nucleophiles under specific conditions. This guide offers an objective comparison of the performance of different aryl sulfonyl fluorides in SuFEx reactions, supported by experimental data, detailed protocols, and mechanistic insights.

Performance Comparison of Aryl Sulfonyl Fluorides

The reactivity of aryl sulfonyl fluorides in SuFEx reactions is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance the electrophilicity of the sulfur center, leading to faster reaction rates, while electron-donating groups have the opposite effect. The choice of catalyst and reaction conditions also plays a crucial role in the reaction outcome.

Below is a summary of quantitative data from various studies, showcasing the performance of different aryl sulfonyl fluorides in SuFEx reactions with phenols and amines.

Aryl Sulfonyl FluorideNucleophileCatalyst (mol%)SolventTimeYield (%)Reference
4-Toluenesulfonyl fluoride4-MethoxyphenolDBU (20)Acetonitrile12 h95[1]
4-Nitrobenzenesulfonyl fluoridePhenolDBU (10)Acetonitrile1 h98[1]
Benzenesulfonyl fluorideAnilineEt₃N (100)Dichloromethane24 h75[2]
4-Chlorobenzenesulfonyl fluorideBenzylamineNoneNeat2 h92[2]
4-Methoxybenzenesulfonyl fluoridePhenolBTMG (5) / HMDS (100)Acetonitrile5 min96[3]
4-(Trifluoromethyl)benzenesulfonyl fluorideSesamolBTMG (20) / HMDS (100)Acetonitrile1 min>99[3]
8-Quinolinesulfonyl fluoride3-(Dimethylamino)phenolBTMG (5)Acetonitrile--[3]
4-Carboxybenzenesulfonyl fluorideN-α-acetyl-L-lysine-Aqueous Buffer--[4]

Experimental Protocols

Detailed methodologies for key SuFEx reactions are provided below to facilitate reproducibility and further investigation.

Protocol 1: DBU-Catalyzed SuFEx Reaction of 4-Toluenesulfonyl Fluoride with 4-Methoxyphenol

Materials:

  • 4-Toluenesulfonyl fluoride

  • 4-Methoxyphenol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a solution of 4-methoxyphenol (1.0 equiv.) in anhydrous acetonitrile, add 4-toluenesulfonyl fluoride (1.1 equiv.).

  • Add DBU (0.2 equiv.) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonate ester.

Protocol 2: Accelerated SuFEx Reaction of 4-Methoxybenzenesulfonyl Fluoride with Phenol using BTMG/HMDS

Materials:

  • 4-Methoxybenzenesulfonyl fluoride

  • Phenol

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)

  • Hexamethyldisilazane (HMDS)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a solution of phenol (1.0 equiv.) and 4-methoxybenzenesulfonyl fluoride (1.1 equiv.) in anhydrous acetonitrile, add HMDS (1.0 equiv.).

  • Add BTMG (0.05 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 5 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be directly concentrated, as the byproducts and catalyst are volatile.[3]

  • If necessary, the product can be further purified by flash column chromatography.

Visualizing SuFEx Reactions and Pathways

To provide a clearer understanding of the processes involved in SuFEx chemistry, the following diagrams illustrate a general experimental workflow, the catalytic cycles of common catalysts, and a relevant signaling pathway where SuFEx-derived molecules have shown significant impact.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Aryl Sulfonyl Fluoride + Nucleophile + Catalyst + Solvent ReactionVessel Stirring at Specified Temperature Reagents->ReactionVessel 1 Monitoring TLC/LC-MS Monitoring ReactionVessel->Monitoring 2 Quenching Quenching (if necessary) Monitoring->Quenching 3 Extraction Solvent Evaporation / Extraction Quenching->Extraction 4 Purification Column Chromatography Extraction->Purification 5 Characterization NMR, MS, etc. Purification->Characterization 6

Caption: A general experimental workflow for a SuFEx reaction.

DBU_Catalysis cluster_reactants Reactants cluster_cycle Catalytic Cycle ArSO2F Ar-SO₂F Product Ar-SO₂-Nu ArSO2F->Product NuH R-OH / R-NH₂ Activated_Nu [DBU-H]⁺ [Nu]⁻ NuH->Activated_Nu DBU DBU DBU->Activated_Nu Deprotonates Nucleophile Activated_Nu->Product Nucleophilic Attack HF_DBU [DBU-H]⁺ F⁻ Product->HF_DBU Releases F⁻ HF_DBU->DBU Regenerates Catalyst

Caption: Proposed catalytic cycle for DBU in SuFEx reactions.[5]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor SuFEx-derived Covalent Inhibitor Inhibitor->EGFR Covalently Binds to K745

Caption: Simplified EGFR signaling pathway and covalent inhibition.[6][7][8]

Conclusion

Aryl sulfonyl fluorides are indispensable reagents in SuFEx click chemistry, offering a reliable means to construct robust chemical linkages. The reactivity of these compounds can be predictably modulated by the electronic nature of their substituents, allowing for a tailored approach to molecular design. The development of highly efficient catalytic systems, such as the use of hindered guanidine bases, has further expanded the scope and utility of SuFEx reactions. As demonstrated by their application in the development of covalent inhibitors for critical drug targets like EGFR, aryl sulfonyl fluorides will undoubtedly continue to be a cornerstone of innovation in drug discovery and chemical biology.[9]

References

A Comparative Guide to Spectroscopic Methods for Confirming 4-Nitrobenzenesulfonyl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The real-time analysis of chemical reactions is crucial for optimizing reaction conditions, understanding kinetics, and ensuring product quality. For reactions involving 4-Nitrobenzenesulfonyl fluoride (4-NBSF), a versatile reagent in organic synthesis and chemical biology, various spectroscopic techniques can be employed for in-situ monitoring and confirmation of product formation. This guide provides a comparative overview of the most common spectroscopic methods, their advantages and disadvantages, and alternative reagents for similar transformations.

Spectroscopic Methods for Reaction Monitoring

The reaction of this compound with a nucleophile, such as an amine, results in the formation of a sulfonamide and the release of a fluoride ion. This transformation can be monitored by observing the disappearance of the reactant signals and the appearance of product signals using several spectroscopic techniques.

Comparison of Spectroscopic Methods
Spectroscopic Method Key Observables Advantages Disadvantages Suitability for In-situ Monitoring
¹⁹F NMR Spectroscopy Disappearance of the 4-NBSF signal (approx. +65 ppm) and appearance of the fluoride ion signal.High sensitivity, 100% natural abundance of ¹⁹F, wide chemical shift range prevents signal overlap.[1][2]Requires an NMR spectrometer, which may not be readily available in all labs for dedicated reaction monitoring.Excellent. Provides clear, unambiguous data on the consumption of the starting material.
¹H NMR Spectroscopy Shifts in the aromatic proton signals of the 4-nitrophenyl group, appearance of new signals from the nucleophile moiety in the product.[3][4]Widely available, provides detailed structural information about the product.Signal overlap can be an issue in complex reaction mixtures. Changes in chemical shifts may be small.Good. Can monitor changes in both the electrophile and nucleophile.
FTIR Spectroscopy Disappearance of the S-F bond vibration, appearance of N-H stretching bands (for amine reactions) and shifts in the S=O stretching frequencies.Can be used for in-situ monitoring with fiber-optic probes, provides information about functional group transformations.[5][6]Less sensitive than NMR, interpretation can be complex due to overlapping bands.Excellent. Well-suited for real-time kinetic analysis.[7]
Mass Spectrometry Disappearance of the molecular ion peak of 4-NBSF (m/z 205) and appearance of the product's molecular ion peak.High sensitivity, provides molecular weight confirmation of the product.Typically an offline technique, though online methods exist. Does not provide real-time kinetic data easily.Moderate. Primarily for endpoint analysis and product confirmation.
UV-Vis Spectroscopy Changes in the absorbance spectrum due to alterations in the electronic environment of the nitroaromatic chromophore.Simple, inexpensive, and well-suited for kinetic studies of reactions involving chromophores.Provides limited structural information, only applicable if there is a significant change in the UV-Vis spectrum upon reaction.Good. Useful for determining reaction rates.

Quantitative Data Summary

The following tables summarize the key spectroscopic data for a typical reaction of this compound with an amine (e.g., aniline) to form the corresponding sulfonamide.

Table 1: ¹⁹F and ¹H NMR Chemical Shifts (δ, ppm)
Compound ¹⁹F Chemical Shift ¹H Chemical Shift (Aromatic Protons)
This compound~ +65.5 (s)~ 8.5 (d), ~ 8.2 (d)[3]
N-phenyl-4-nitrobenzenesulfonamideN/AAromatic region becomes more complex with signals from both phenyl rings.
Fluoride Ion (byproduct)Varies with solvent and counter-ionN/A

Chemical shifts are relative to a standard (e.g., CFCl₃ for ¹⁹F, TMS for ¹H) and can vary depending on the solvent and other experimental conditions.

Table 2: Key FTIR Frequencies (cm⁻¹)
Functional Group This compound 4-Nitrobenzenesulfonamide
S=O Stretch (asymmetric) ~1420~1350
S=O Stretch (symmetric) ~1215~1160
NO₂ Stretch (asymmetric) ~1540~1530
NO₂ Stretch (symmetric) ~1354~1350
S-F Stretch PresentAbsent
N-H Stretch Absent~3250-3350 (can be broad)

These are approximate values and can shift based on the specific sulfonamide and the sample state (e.g., solid, solution).[8]

Table 3: Mass Spectrometry Data (m/z)
Compound Molecular Ion [M]⁺ or [M-H]⁻ Key Fragmentation Ions
This compound205186 ([M-F]⁺), 122 ([M-SO₂F]⁺)
N-phenyl-4-nitrobenzenesulfonamide278186 ([M-C₆H₅NH]⁺), 156, 92 (from cleavage of the S-N bond and subsequent loss of SO₂)[2][9]

Experimental Protocols

In-situ ¹⁹F NMR Reaction Monitoring
  • Sample Preparation: In an NMR tube, dissolve the limiting reagent (e.g., the amine) in a deuterated solvent. Add an internal standard if quantitative analysis is required.

  • Initial Spectrum: Acquire a ¹⁹F NMR spectrum of the starting material solution to establish the initial time point (t=0).

  • Initiate Reaction: Add a known amount of this compound to the NMR tube, mix quickly, and place it in the NMR spectrometer.

  • Data Acquisition: Acquire a series of ¹⁹F NMR spectra at regular time intervals. The disappearance of the peak at approximately +65 ppm corresponding to 4-NBSF will indicate the progress of the reaction.[10]

  • Data Analysis: Integrate the signal of the starting material at each time point to determine the reaction kinetics.

In-situ FTIR Reaction Monitoring
  • Setup: Use an FTIR spectrometer equipped with an attenuated total reflectance (ATR) fiber-optic probe.

  • Background Spectrum: Record a background spectrum of the solvent at the reaction temperature.

  • Reaction Setup: In a reaction vessel, dissolve the reactants in the chosen solvent and immerse the ATR probe.

  • Data Collection: Continuously collect FTIR spectra as the reaction proceeds.[6]

  • Data Analysis: Monitor the decrease in the intensity of the S-F vibrational band and the increase in the intensity of the N-H and product S=O stretching bands to follow the reaction progress. Kinetic data can be extracted by plotting the absorbance of a characteristic peak against time.[7]

Alternative Reagents

While this compound is a useful reagent, several alternatives exist for the synthesis of sulfonamides. The choice of reagent can depend on factors such as reactivity, stability, and functional group tolerance.

Comparison with 4-Nitrobenzenesulfonyl Chloride
Feature This compound 4-Nitrobenzenesulfonyl Chloride
Reactivity Generally less reactive, often requiring activation or harsher conditions.More reactive, often reacting readily with nucleophiles at room temperature.
Stability More stable to hydrolysis and storage.Less stable, can be sensitive to moisture.[11]
Selectivity Can offer higher selectivity in the presence of multiple nucleophilic sites.May lead to side reactions due to higher reactivity.
Monitoring by ¹⁹F NMR YesNo
Modern Alternatives for Sulfonamide Synthesis

Recent advances in synthetic chemistry have introduced a variety of reagents and methods for sulfonamide synthesis, often with improved scope and milder reaction conditions. These include:

  • Sulfonyl Chlorides: The most traditional alternative, offering high reactivity.[12][13]

  • Sulfinylamines: Reagents like N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) allow for the direct synthesis of primary sulfonamides from organometallic reagents.[14][15]

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)): A stable, solid surrogate for sulfur dioxide used in copper-catalyzed multicomponent reactions to form sulfonamides.[16][17]

  • Metal-free oxidative coupling: Methods involving the oxidation of thiols or sulfinates in the presence of an amine provide a direct route to sulfonamides.[16]

Visualizations

Experimental Workflow for Spectroscopic Reaction Monitoring

G Workflow for Monitoring 4-NBSF Reaction cluster_prep Reaction Setup cluster_monitoring In-situ Monitoring cluster_analysis Data Analysis Reactants Dissolve Reactants (e.g., Amine in Solvent) Start Initiate Reaction (Add 4-NBSF) Reactants->Start NBSF Prepare 4-NBSF Solution NBSF->Start Acquire Acquire Spectroscopic Data (NMR, FTIR, etc.) Start->Acquire t=0 Repeat Repeat Acquisition at Time Intervals Acquire->Repeat t > 0 Repeat->Acquire Process Process Spectra Repeat->Process Kinetics Determine Reaction Kinetics and Product Formation Process->Kinetics

Caption: Workflow for real-time monitoring of a 4-NBSF reaction.

Logical Relationship of Spectroscopic Methods

G Spectroscopic Confirmation of 4-NBSF Reaction cluster_methods Spectroscopic Methods Reaction 4-NBSF + Nucleophile -> Product F19_NMR ¹⁹F NMR Reaction->F19_NMR Monitors -SO₂F H1_NMR ¹H NMR Reaction->H1_NMR Monitors Ar-H & Nu-H FTIR FTIR Reaction->FTIR Monitors S-F, N-H, S=O MS Mass Spec Reaction->MS Confirms M.W. UV_Vis UV-Vis Reaction->UV_Vis Monitors Chromophore Kinetics Kinetics F19_NMR->Kinetics Structure Structural Confirmation H1_NMR->Structure FTIR->Kinetics MS->Structure UV_Vis->Kinetics

Caption: Relationship between the reaction and spectroscopic outputs.

References

Safety Operating Guide

Personal protective equipment for handling 4-Nitrobenzenesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Nitrobenzenesulfonyl fluoride. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk to personnel and the environment. This document is intended to supplement, not replace, your institution's formal safety protocols and the product's Safety Data Sheet (SDS).

Hazard Identification and Immediate Precautions

This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized below.

Hazard ClassificationDescriptionGHS Hazard Statement
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][2][3]H314
Eye Damage Causes serious eye damage.[1][2][3]H314
Reactivity Reacts violently with water, liberating toxic gas (hydrogen fluoride).[1] It is also sensitive to moisture.[4]-

Immediate Actions in Case of Exposure:

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound.

PPE CategorySpecifications
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for tears or holes before each use.
Eye and Face Protection Tight-fitting safety goggles and a face shield.
Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit is recommended.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used, especially when handling the solid outside of a certified chemical fume hood or if dust is generated.

Operational Plan: Safe Handling and Experimental Protocol

All work with this compound must be conducted in a well-ventilated chemical fume hood. Ensure that a safety shower and eyewash station are readily accessible.

General Handling Procedure:
  • Preparation: Before starting, ensure all necessary PPE is worn correctly. Clear the fume hood of any unnecessary items and potential ignition sources. Have all necessary reagents and equipment within the fume hood.

  • Dispensing: this compound is a solid.[2] Handle it carefully to avoid generating dust. Use a spatula or scoop to transfer the solid.

  • Reaction Setup: If dissolving the compound, add it slowly to the solvent. Be aware that it is moisture-sensitive and reacts violently with water.[1][4] Use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) for reactions.

  • Post-Reaction: After the reaction is complete, proceed to the quenching protocol.

Experimental Protocol: Quenching Excess Reagent

Excess this compound must be safely quenched before disposal. A common method for quenching sulfonyl fluorides is reacting them with an amine.

  • Cooling: Cool the reaction mixture containing the excess this compound in an ice bath.

  • Quenching Agent: Slowly add a solution of a primary or secondary amine (e.g., a slight excess of diethylamine or similar amine in an anhydrous, non-protic solvent) to the cooled reaction mixture with stirring.

  • Monitoring: Monitor the reaction for any signs of exotherm. Maintain the temperature of the reaction mixture below 25°C.

  • Completion: Allow the mixture to stir at room temperature for a sufficient time to ensure complete quenching of the this compound.

  • Aqueous Workup: Once the quenching is complete, the reaction mixture can be cautiously worked up with an aqueous solution if required by the experimental procedure.

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

Small Spill (Inside a Fume Hood):
  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill. Do NOT use water or combustible materials like paper towels.

  • Neutralization: Cautiously cover the spill with a weak base like sodium bicarbonate or calcium carbonate powder. Avoid creating dust.

  • Collection: Carefully scoop the neutralized mixture into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Decontaminate the spill area with a cloth dampened with a suitable organic solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

Large Spill (or any spill outside a Fume Hood):
  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, the fire department. Provide them with the identity and hazards of the spilled material.

  • Ventilation: If it is safe to do so, ensure the laboratory's ventilation is running.

Disposal Plan

All waste containing this compound, including quenched reaction mixtures, contaminated absorbents, and used PPE, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:
  • Waste Segregation: Collect all this compound waste in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless approved by your EHS department.

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound". List all components of the waste mixture.

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials like water, strong bases, and oxidizing agents.

  • Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal. The recommended disposal method is typically incineration in a facility equipped with an afterburner and scrubber to handle the hazardous decomposition products, which may include nitrogen oxides, sulfur oxides, and hydrogen fluoride.[1]

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Reaction & Disposal Prep Wear Full PPE ClearHood Clear Fume Hood Prep->ClearHood Dispense Dispense Solid Carefully ClearHood->Dispense React Conduct Reaction under Inert Atmosphere Dispense->React Quench Quench Excess Reagent React->Quench Workup Aqueous Workup (if needed) Quench->Workup Dispose Dispose as Hazardous Waste Workup->Dispose

Caption: Workflow for handling this compound.

Spill_Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill (in hood) Assess->SmallSpill Small LargeSpill Large Spill (or outside hood) Assess->LargeSpill Large Alert Alert Personnel SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate CallEHS Call EHS/Emergency Services Evacuate->CallEHS Contain Contain with Inert Absorbent Alert->Contain Neutralize Neutralize with Weak Base Contain->Neutralize Collect Collect Waste Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Caption: Spill response decision tree for this compound.

References

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Reactant of Route 1
Reactant of Route 1
4-Nitrobenzenesulfonyl fluoride
Reactant of Route 2
Reactant of Route 2
4-Nitrobenzenesulfonyl fluoride

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